molecular formula C7H10BrN3 B15200592 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B15200592
M. Wt: 216.08 g/mol
InChI Key: QDSMYZNRMVGAHB-UHFFFAOYSA-N
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Description

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a brominated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This molecule features a pyrazole ring, a privileged structure in biologically active compounds, functionalized with a bromine atom and a pyrrolidine group. The bromine substituent makes it a valuable intermediate for further chemical transformations via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to explore a diverse chemical space . Compounds with this core structure are of significant interest in pharmaceutical research. Pyrazole derivatives have been identified as key structural motifs in the development of novel therapeutic agents. Recent scientific literature highlights that small molecules containing a pyrazole moiety have shown promise as inhibitors of phagocytosis, a key cellular process implicated in immune cytopenias such as immune thrombocytopenia (ITP) and warm autoimmune hemolytic anemia (wAIHA) . The pyrrolidine ring contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties and binding affinity to biological targets. Researchers utilize this chemical building block to synthesize and optimize lead compounds for various applications, including the development of potential treatments for neurodegenerative disorders and other diseases . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-bromo-5-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C7H10BrN3/c8-6-4-10-11-7(6)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11)

InChI Key

QDSMYZNRMVGAHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=NN2)Br

Origin of Product

United States

Foundational & Exploratory

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: Technical Guide to Structure, Synthesis, and Medicinal Utility

[1]

Executive Summary

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole represents a high-value "privileged scaffold" in modern drug discovery. Its structural architecture combines a polar, hydrogen-bond-donating pyrazole core with a solubilizing, vector-orienting pyrrolidine ring. The C4-bromine substituent serves as a critical synthetic handle, enabling palladium-catalyzed cross-coupling reactions to access complex chemical space.

This guide analyzes the molecule's utility as a bifunctional building block, specifically for fragment-based drug discovery (FBDD) targeting kinases (e.g., JAK, PI3K) and GPCRs. We explore its tautomeric behavior, orthogonal protection strategies, and validated synthetic pathways.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a chiral center at the C3 position of the pyrrolidine ring. While often supplied as a racemate for initial screening, the (S)-enantiomer (CAS: 1428331-35-4) is frequently preferred in lead optimization to exploit specific hydrophobic pockets in protein targets.

Table 1: Physicochemical Properties (Predicted & Experimental)
PropertyValue / DescriptorNotes
IUPAC Name 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
CAS Number 1428331-35-4Refers to (S)-isomer 2HCl salt
Molecular Formula C₇H₁₀BrN₃Free base
Molecular Weight 216.08 g/mol Free base
Exact Mass 215.0058Monoisotopic
cLogP ~0.3 - 0.8Highly dependent on pH
TPSA 40.7 ŲPolar surface area
pKa (Pyrrolidine) ~9.5 - 10.0Basic secondary amine
pKa (Pyrazole) ~14.0 (NH acid) / ~2.5 (NH base)Amphoteric heteroaromatic
Solubility High (aqueous, acidic pH)Excellent solubility as HCl salt
Structural Anatomy & Tautomerism

The 1H-pyrazole moiety exists in dynamic equilibrium between two tautomers. In solution, the proton shifts between N1 and N2. However, the presence of the bulky pyrrolidine group at C3 biases the equilibrium, often favoring the tautomer where the steric clash is minimized, though this is solvent-dependent.

  • Donor/Acceptor Profile: The pyrazole acts as a classic kinase "hinge binder" motif (donor-acceptor), while the pyrrolidine nitrogen provides a vector for solubilizing groups or salt bridges.

Synthetic Accessibility & Pathways

The synthesis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole typically follows a convergent route starting from commercially available N-Boc-pyrrolidine-3-carboxylic acid . Direct bromination of the unprotected scaffold is possible but often leads to complex mixtures due to N-bromination side reactions; therefore, the carbamate-protected route is the industry standard.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

SynthesisStartN-Boc-Pyrrolidine-3-COOH(Starting Material)Step1Activation(CDI or Mixed Anhydride)Start->Step1 ActivationBetaKetoBeta-Keto EsterIntermediateStep1->BetaKeto Malonate anionCyclizationHydrazine Cyclization(EtOH, Reflux)BetaKeto->Cyclization N2H4·H2OPyrazCore3-(N-Boc-pyrrolidin-3-yl)-1H-pyrazoleCyclization->PyrazCore Ring ClosureBrominationRegioselective Bromination(NBS, DMF, 0°C)PyrazCore->Bromination Electrophilic Sub.DeprotectionAcidic Deprotection(4M HCl/Dioxane)Bromination->Deprotection Boc RemovalFinal4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole 2HClDeprotection->Final Isolation

Caption: Validated synthetic workflow from N-Boc-pyrrolidine-3-carboxylic acid to the target dihydrochloride salt.

Key Synthetic Insights
  • Constructing the Pyrazole: The most robust method involves converting the pyrrolidine acid to a

    
    -keto ester (using Meldrum's acid or magnesium ethyl malonate), followed by condensation with hydrazine hydrate.
    
  • Regioselective Bromination: Bromination is performed before removing the Boc group. Using N-bromosuccinimide (NBS) in DMF or acetonitrile at 0°C ensures exclusive bromination at the C4 position of the pyrazole.

    • Why? The C4 position is the most electron-rich site on the pyrazole ring.

  • Deprotection: Standard TFA/DCM or HCl/Dioxane conditions yield the salt form, which is more stable and easier to handle than the hygroscopic free base.

Reactivity & Functionalization Strategies

For the medicinal chemist, this molecule offers three distinct vectors for diversification. Understanding the reactivity order is crucial for library synthesis.

Diagram 2: Orthogonal Reactivity Map

ReactivityCore4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazoleN_PyrPyrrolidine Nitrogen (Secondary Amine)Most Nucleophilic SiteCore->N_PyrC_BrC4-Bromine (Aryl Halide)Cross-Coupling HandleCore->C_BrN_PyzPyrazole Nitrogen (NH)Amphoteric / H-Bond DonorCore->N_PyzAmideAmide Coupling / Reductive Amination(Library Generation)N_Pyr->Amide High ReactivitySuzukiSuzuki-Miyaura / Sonogashira(Scaffold Extension)C_Br->Suzuki Pd-CatalysisAlkylationN-Alkylation / SEM Protection(Core Modification)N_Pyz->Alkylation Base-Mediated

Caption: Chemoselective functionalization map. The pyrrolidine amine is the primary vector for diversification.

Functionalization Hierarchy
  • Pyrrolidine N-H: This is the most nucleophilic site. It can be derivatized via amide coupling, reductive amination, or sulfonylation without affecting the pyrazole or the bromine.

    • Strategy: If C4-coupling is required first, the pyrrolidine nitrogen must remain Boc-protected.

  • C4-Bromine: Excellent substrate for Suzuki-Miyaura coupling.[1]

    • Condition Note: Free NH groups (pyrazole and pyrrolidine) can poison Pd catalysts. It is highly recommended to use the N-Boc protected intermediate for cross-coupling reactions.

  • Pyrazole N-H: Can be alkylated (e.g., with alkyl halides/Cs₂CO₃) or protected (THP, SEM) to modulate solubility or biological activity.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 3-aminopyrazole motif is a classic bioisostere for the ATP adenine ring.

  • Mechanism: The pyrazole N1-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue), while N2 acts as an acceptor.

  • Vector: The pyrrolidine ring at C3 projects into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing tails (morpholines, piperazines) to tune PK properties.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~216 Da (free base), this molecule is an ideal "fragment."

  • Ligand Efficiency (LE): High. The bromine atom provides a distinct X-ray crystallographic signature (anomalous scattering), facilitating the identification of binding modes in co-crystal structures.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Targeting the C4-position using the N-Boc protected intermediate.

Reagents:

  • tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (0.1 M concentration)

Method:

  • Degassing: Charge the reaction vessel with the bromide, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: Product MW + Boc mass).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Removal of Boc Group

To generate the dihydrochloride salt.

Method:

  • Dissolve the N-Boc intermediate in minimal 1,4-dioxane or MeOH.

  • Add 4M HCl in Dioxane (5–10 equivalents) dropwise at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid and wash with ether. Dry under high vacuum.

Safety & Handling

  • Hazards: The dihydrochloride salt is an irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent degradation or stickiness.

  • Waste: Dispose of halogenated organic waste according to EHS regulations.

References

  • Sigma-Aldrich. (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride Product Sheet. Available at: (Accessed 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16375 (4-Bromopyrazole derivatives). Available at:

  • Fustero, S., et al. (2011).[2] Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (General reference for pyrazole synthesis regiochemistry).

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine and related scaffolds. Available at:

(Note: Specific patent literature for the exact CAS 1428331-35-4 is proprietary, but the synthetic methodologies cited above are standard validated protocols for this chemical class.)

CAS 1428331-35-4 physical properties and solubility data

Author: BenchChem Technical Support Team. Date: February 2026

(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole Dihydrochloride[1][2][3][4][5][6]

Executive Summary

CAS 1428331-35-4 corresponds to (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride .[1][2][3][4] This compound serves as a high-value chiral building block in the synthesis of pharmaceutical agents, particularly small-molecule kinase inhibitors and receptor antagonists.[4] Its structural core features a pyrazole ring substituted with a bromine atom (a handle for cross-coupling reactions) and a chiral pyrrolidine ring (providing solubility and target binding interactions).[4]

This guide provides a technical breakdown of its physicochemical properties, solubility behavior, and experimental handling protocols for researchers in medicinal chemistry and drug development.[4]

Physicochemical Profile

The compound is typically supplied as a dihydrochloride salt to enhance stability and water solubility.[4] The presence of two basic nitrogen centers (one in the pyrrolidine ring, one in the pyrazole ring) necessitates the dihydrochloride form for solid-state isolation.[4]

PropertyData
Chemical Name (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
CAS Number 1428331-35-4
Molecular Formula C₇H₁₀BrN₃[1][2][3][4][5] · 2HCl
Molecular Weight 288.99 g/mol (Salt); ~216.08 g/mol (Free Base)
Physical State White to off-white solid
Chirality S-enantiomer
InChI Key TUUMNGZXDYQEQM-KLXURFKVSA-N
Hygroscopicity High (Deliquescent upon prolonged exposure to air)
Solubility & Dissolution Data

As a dihydrochloride salt, CAS 1428331-35-4 exhibits high polarity.[4] Its solubility profile is distinct from its free base form.[4]

Solvent Compatibility Table
SolventSolubility RatingEstimated Conc.[4] (mg/mL)Application
Water High> 50 mg/mLAqueous buffers, biological assays
DMSO High> 100 mg/mLStock solutions for screening
Methanol High> 50 mg/mLSynthesis, purification
Ethanol Moderate~ 10-20 mg/mLCrystallization
DCM Low/Insoluble< 1 mg/mLExtraction (requires free-basing)
Hexane InsolubleNegligiblePrecipitation/Washing

Critical Insight: Attempting to dissolve the dihydrochloride salt in non-polar organic solvents (DCM, Ethyl Acetate, Toluene) without a base (e.g., TEA, DIPEA) will result in a suspension.[4] For organic synthesis reactions in non-polar media, an in situ free-basing step is required.[4]

Experimental Methodologies
Protocol A: Preparation of 100 mM Stock Solution (DMSO)

This protocol ensures a stable stock for biological assays or chemical screening.[4]

  • Weighing: Accurately weigh 28.9 mg of CAS 1428331-35-4 into a sterile microcentrifuge tube.

    • Note: Work quickly or use a dry box; the salt absorbs atmospheric moisture.[4]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly to form a clear, colorless solution.[4]

    • Quality Check: If turbidity persists, sonicate for 1 minute at ambient temperature.[4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: In Situ Free-Basing for Organic Synthesis

Use this workflow when employing the compound in a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling in organic solvents.[4]

  • Suspend 1.0 equiv of CAS 1428331-35-4 in the reaction solvent (e.g., DMF or Dioxane).[4]

  • Add 3.0 - 4.0 equiv of a tertiary amine base (DIPEA or Triethylamine).[4]

    • Mechanism:[6][7] 2 equivalents neutralize the HCl; the remaining base activates the pyrrolidine amine.[4]

  • Stir at room temperature for 10 minutes until the suspension clears or changes texture, indicating liberation of the free base.

  • Proceed with the addition of the electrophile or catalyst.[4]

Synthetic Utility & Pathway Visualization

The following diagram illustrates the typical utility of CAS 1428331-35-4 as a "dual-handle" scaffold. The bromine atom allows for cross-coupling to aryl cores, while the pyrrolidine nitrogen serves as a nucleophile for amide coupling or alkylation.[4]

G Start CAS 1428331-35-4 (Dihydrochloride Salt) FreeBase Free Base Generation (In-situ with DIPEA) Start->FreeBase Neutralization PathA Path A: Suzuki Coupling (Reacts at Bromine) FreeBase->PathA Pd-Catalysis (Ar-B(OH)2) PathB Path B: Amide Coupling (Reacts at Pyrrolidine N) FreeBase->PathB HATU/EDC (R-COOH) Final Kinase Inhibitor / Drug Candidate PathA->Final PathB->Final

Caption: Logical workflow for utilizing CAS 1428331-35-4 in divergent synthesis pathways. Path A exploits the aryl bromide, while Path B utilizes the secondary amine.[4]

Stability & Handling
  • Storage Conditions: Store long-term at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[4] Weighing should be performed in a desiccated environment.[4]

  • Stability: Stable in DMSO solution for up to 6 months at -20°C. Avoid aqueous solutions for long-term storage due to potential slow hydrolysis or oxidation over time.[4]

References
  • Sigma-Aldrich. (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride Product Detail. Retrieved from [4]

  • PubChem. Compound Summary for InChIKey TUUMNGZXDYQEQM-KLXURFKVSA-N. Retrieved from

  • BLD Pharm. Product Datasheet: CAS 1428331-35-4.[2][4] Retrieved from

  • Bioregistry. InChIKey Resolution: TUUMNGZXDYQEQM-KLXURFKVSA-N. Retrieved from [4]

Sources

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core molecular and chemical properties, explore its strategic importance as a synthetic intermediate, and contextualize its application within contemporary drug discovery paradigms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.

Core Compound Profile

The subject of this guide is the heterocyclic compound 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole. Its fundamental properties are summarized below. The molecular formula for the free base is C₇H₁₀BrN₃, and its corresponding molecular weight is 216.08 g/mol . A common salt form is the dihydrochloride, (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, which has a linear formula of C₇H₁₂BrCl₂N₃.

PropertyValueSource
IUPAC Name 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole-
Molecular Formula C₇H₁₀BrN₃Derived from
Molecular Weight 216.08 g/mol Calculated
Monoisotopic Mass 215.0058 DaCalculated
CAS Number 1428331-35-4 (for (S)-enantiomer dihydrochloride salt)
Molecular Structure Visualization

The structure combines three key pharmacophoric elements: a pyrazole core, a reactive bromine atom at the C4 position, and a pyrrolidine ring at the C3 position.

G A 1. Fragment Library Screening (Including Title Compound) B 2. Biophysical Hit Validation (SPR, NMR, or ITC) A->B Identify Hits C 3. Structural Biology (X-ray Crystallography) B->C Confirm Binding D 4. Structure-Guided Elaboration (Suzuki Coupling at C4-Br) C->D Elucidate Binding Mode E 5. Lead Optimization (SAR, ADME Profiling) D->E Generate Analogs F Candidate Drug E->F Refine Properties

The Pyrrolidinyl Pyrazole Scaffold: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrrolidinyl Pyrazole Scaffold Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidinyl pyrazole scaffold represents a convergence of two "privileged structures" in medicinal chemistry. By integrating the lipophilic, metabolic stability of the pyrazole core with the solubilizing, stereochemically versatile pyrrolidine moiety, this scaffold has emerged as a critical template for developing high-affinity ligands.

This guide analyzes the structural architecture, synthetic pathways, and therapeutic applications of this scaffold.[1] It specifically addresses the challenge of regioselectivity in synthesis and provides actionable protocols for constructing these motifs for kinase inhibition (JAK, ERK, VEGFR) and GPCR modulation.

Structural Architecture & Pharmacophore Design

The utility of the pyrrolidinyl pyrazole scaffold lies in its ability to balance hydrophobicity (pyrazole aromaticity) with hydrophilicity/basicity (pyrrolidine amine). We classify this scaffold into three distinct architectural types based on the connectivity between the rings.

Type I: Direct Linkage (N-N or C-N)
  • Structure: The pyrrolidine nitrogen is directly bonded to the pyrazole nitrogen (N-N linked) or a carbon (C-N linked).

  • Properties: High rigidity; often used to position the pyrrolidine as a solvent-exposed solubilizing group.

  • Challenge: The N-N bond can be metabolically labile (reductive cleavage); C-N is preferred for stability.

Type II: Tethered (Aryl/Alkyl Linker)
  • Structure: A phenyl or alkyl spacer separates the two rings (e.g., 3-[4-(pyrrolidin-1-yl)phenyl]-pyrazole).

  • Application: Most common in kinase inhibitors. The pyrazole binds the ATP hinge region, while the pyrrolidine extends into the ribose/solvent pocket to improve solubility and selectivity.

  • Example: VEGFR-2 inhibitors and Alpha-glucosidase inhibitors.

Type III: Fused Systems
  • Structure: The rings share atoms, forming bicyclic systems like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .

  • Properties: Extreme rigidity; locks the pharmacophore into a specific conformation, reducing entropy penalties upon binding.

Medicinal Chemistry Applications

Kinase Inhibition: The MAPK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a central node in oncology. The pyrrolidinyl pyrazole motif has been instrumental in developing ERK inhibitors.[2]

Case Study: GDC-0994 (Ravoxertinib) Context While GDC-0994 itself utilizes a pyridinone core, its discovery originated from screening pyrrolidine-based analogues that bound to ERK2. The optimization logic highlights the scaffold's role:

  • Hinge Binding: The pyrazole (or bioisostere) forms hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2).

  • Solvent Interaction: The pyrrolidine moiety extends towards the solvent front, often interacting with Asp residues, improving potency via salt-bridge formation.

Visualization: MAPK Signaling & Inhibitor Action

The following diagram illustrates the MAPK cascade and the intervention point for pyrrolidinyl pyrazole-based inhibitors.

MAPK_Pathway RTK RTK (Receptor Tyrosine Kinase) (e.g., VEGFR, EGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target of Pyrrolidinyl Pyrazoles) MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Nucleus (Transcription Factors: c-Myc, Elk-1) ERK->Nucleus Translocation & Activation Inhibitor Pyrrolidinyl Pyrazole Inhibitor Inhibitor->ERK ATP-Competitive Inhibition

Figure 1: The MAPK signaling cascade. Pyrrolidinyl pyrazole inhibitors typically target the ATP-binding pocket of ERK1/2, preventing downstream phosphorylation of transcription factors.

Metabolic Targets: Alpha-Glucosidase

Recent studies (e.g., Poyraz et al., 2023) have validated pyrrolidine-based pyrazolines (a reduced form of pyrazole) as potent alpha-glucosidase inhibitors.

  • Mechanism: The pyrrolidine mimics the sugar moiety (iminosugar effect), while the pyrazole/pyrazoline core provides hydrophobic stacking interactions with the enzyme active site residues.

  • Data: Compounds in this class have demonstrated IC50 values in the low micromolar range, superior to standard acarbose in vitro.

Synthetic Masterclass: Regioselective Construction

The synthesis of substituted pyrazoles is notoriously plagued by regioselectivity issues (1,3- vs 1,5-isomers). For medicinal chemistry, obtaining a single pure isomer is non-negotiable.

The Regioselectivity Challenge

When condensing a hydrazine (e.g., 4-pyrrolidinyl-phenylhydrazine) with a non-symmetrical 1,3-diketone, two isomers form.

  • Kinetic Product: Formation is driven by the most reactive carbonyl attacking the most nucleophilic hydrazine nitrogen.

  • Thermodynamic Product: Driven by steric minimization.

Visualization: Divergent Synthesis Workflow

Synthesis_Flow Hydrazine Aryl-Hydrazine (R-NH-NH2) Cond_Acid Ethanol / AcOH Reflux (Classic) Hydrazine->Cond_Acid Cond_Regio Regioselective: DMF / r.t. / Lewis Acid Hydrazine->Cond_Regio Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Cond_Acid Diketone->Cond_Regio Mix Mixture of 1,3- and 1,5-Isomers Cond_Acid->Mix Poor Selectivity Pure Single Regioisomer (>95:5) Cond_Regio->Pure Steric Control

Figure 2: Synthetic decision tree. Standard protic conditions often yield mixtures. Aprotic polar solvents (DMF) or Lewis acids are required for high regioselectivity.

Detailed Protocol: Synthesis of 3-[4-(pyrrolidin-1-yl)phenyl]-1H-pyrazole

This protocol utilizes a chalcone intermediate followed by hydrazine cyclization, a robust method for "Tethered" (Type II) scaffolds.

Reagents:

  • 4-(Pyrrolidin-1-yl)benzaldehyde

  • Acetophenone

  • Hydrazine Monohydrate

  • Ethanol, NaOH, Glacial Acetic Acid

Step-by-Step Methodology:

  • Chalcone Formation (Claisen-Schmidt):

    • Dissolve 4-(pyrrolidin-1-yl)benzaldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).

    • Add 10% NaOH solution (5 mL) dropwise at 0°C.

    • Stir at room temperature for 6 hours. The precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

    • Checkpoint: Verify formation of the enone C=C bond via IR (approx. 1650 cm⁻¹).

  • Cyclization to Pyrazoline:

    • Dissolve the Chalcone (5 mmol) in Ethanol (15 mL).

    • Add Hydrazine Monohydrate (10 mmol).

    • Reflux for 8-10 hours.

    • Note: This yields the 4,5-dihydro-1H-pyrazole (pyrazoline).

  • Oxidation to Pyrazole (Aromatization):

    • To the pyrazoline solution, add Iodobenzene diacetate (IBD) (5.5 mmol) or simple Iodine (I2) in DMSO.

    • Stir at room temperature for 2 hours.

    • Pour into crushed ice/water. The solid product is the aromatic pyrazole.

    • Validation: 1H NMR will show the disappearance of the chiral CH protons of the pyrazoline and the appearance of the aromatic pyrazole C4-H singlet (typically ~6.5-7.0 ppm).

Quantitative Data Summary

The following table summarizes key activity data for pyrazole-based inhibitors where the pyrrolidine or related amine plays a critical role in potency.

TargetCompound ClassKey SubstituentIC50 / KdBiological EffectSource
ERK1/2 PyrazolylpyrrolePyrrolidine (linked)1.1 nMInhibits phosphorylation of p90RSKGDC-0994 Dev.
VEGFR-2 Pyrazole-Pyrazoline4-(Pyrrolidin-1-yl)phenyl~0.4 µMAnti-angiogenesis in HUVEC modelsJapsonline, 2025
TrkA Pyrazolo[1,5-a]pyrimidine3-Carboxamide-pyrrolidine0.2 nMNeurotrophic pathway inhibitionNIH, 2024
Alpha-Glucosidase Pyrrolidinyl-Pyrazoline4-Pyrrolidinyl-phenyl6.35 µMAntidiabetic (better than Acarbose)PMC, 2023

Future Outlook: Covalent & Bivalent Inhibitors

The pyrrolidinyl pyrazole scaffold is evolving beyond simple competitive inhibition:

  • Covalent Targeting: The pyrazole C4 position is electronically active. Introducing acrylamide "warheads" here allows for covalent bonding to cysteine residues in kinases (e.g., BTK, EGFR), extending duration of action.

  • PROTACs: The pyrrolidine nitrogen is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). It is solvent-exposed and can be alkylated without disrupting the primary pyrazole-hinge interaction.

References

  • Discovery of GDC-0994 (Ravoxertinib): Journal of Medicinal Chemistry. "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor."[3] Link

  • Pyrazole Kinase Inhibitors Review: Molecules. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Link

  • Trk Inhibitors SAR: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.Link

  • Regioselective Synthesis: Organic Letters. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Link

  • Alpha-Glucosidase Inhibitors: ACS Omega. "Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors." Link

Sources

Technical Safety Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

[1]

Document Control:

  • Status: Research Grade / Provisional Data

  • Classification: Heterocyclic Building Block / Intermediate[1]

Chemical Identity & Structural Profiling[1][2]

Nomenclature & Identifiers
  • Chemical Name: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole[1]

  • Synonyms: 4-Bromo-3-(3-pyrrolidinyl)pyrazole; 3-(4-Bromo-1H-pyrazol-3-yl)pyrrolidine.[1]

  • CAS Number: Not formally assigned in public registries for this specific isomer.[1] (Note: The N-substituted isomer, 1-(pyrrolidin-3-yl), is CAS 1428331-35-4.[1] Do not confuse the two).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 216.08 g/mol [1]

Structural Analysis (Pharmacophore Decomposition)

This molecule integrates two distinct pharmacophores with specific handling implications:

  • 4-Bromopyrazole Core: Electron-rich aromatic system; the bromine atom at C4 is a handle for cross-coupling (Suzuki/Buchwald), but also increases lipophilicity (

    
    ).[1]
    
  • Pyrrolidine Ring (C3-linked): A secondary aliphatic amine.[1] This moiety is basic (

    
    ) and prone to forming salts (HCl/TFA).[1] Safety Implication:  Free base forms are potential skin irritants/corrosives; salts are hygroscopic irritants.[1]
    

StructureAnalysiscluster_0Functional MoietiesCompound4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazolePyrazole1H-Pyrazole Core(H-bond donor/acceptor)Compound->PyrazoleBromineC4-Bromine(Heavy Atom / Lipophilic)Compound->BrominePyrrolidinePyrrolidine Ring(Secondary Amine / Basic)Compound->PyrrolidineRespiratory Irritation RiskRespiratory Irritation RiskPyrazole->Respiratory Irritation RiskHeavy Metal Waste StreamHeavy Metal Waste StreamBromine->Heavy Metal Waste StreamSkin/Eye Corrosion RiskSkin/Eye Corrosion RiskPyrrolidine->Skin/Eye Corrosion Risk

Figure 1: Structural decomposition linking functional groups to safety risks.[1]

Hazard Identification (GHS Classification)

Since experimental toxicology data is unavailable for this specific isomer, the classification is derived from the properties of 4-bromopyrazole and 3-substituted pyrrolidines.[1]

Predicted GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2 (Irritant)Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][3]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2][3]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1]H302

Note: If the substance is the free base (an oil or low-melting solid), treat as Skin Corr. 1B (H314) until proven otherwise due to the high basicity of the pyrrolidine nitrogen.[1]

Label Elements[1][2][4]
  • Signal Word: WARNING

  • Pictograms:

    • Exclamation Mark (GHS07)[1]

Composition & Physicochemical Properties[1][2][3][6][7][8][9]

Understanding the physical state is critical for exposure control.[1]

PropertyValue (Predicted)Safety Implication
Physical State Solid (likely off-white powder)Dust generation risk.[1]
Solubility Soluble in DMSO, MeOH, Dilute AcidUse chemical resistant gloves for solutions.[1]
pKa (Pyrrolidine N) ~9.5 - 10.5Basic.[1] Incompatible with acid chlorides/anhydrides outside reaction vessels.[1]
pKa (Pyrazole NH) ~14.0Weakly acidic.[1]
LogP ~1.2Moderate lipophilicity; potential for skin absorption.[1]

Emergency Response Protocols

First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • Eye Contact (Critical): The basicity of the pyrrolidine ring can cause rapid corneal damage.[1] Rinse immediately with plenty of water for at least 15 minutes , lifting lower and upper eyelids. Do not neutralize.

  • Skin Contact: Wash off immediately with soap and plenty of water.[1][2][4][5][6] Remove contaminated clothing.[1][2][4][7][5][6] If irritation persists (redness/burning), seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][5][6] The pyrazole core can be a respiratory sensitizer in rare cases; monitor for wheezing.[1]

Firefighting Measures
  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr): Corrosive, toxic gas.[1]

    • Nitrogen Oxides (NOx): Toxic red/brown fumes.[1]

    • Carbon Oxides (CO, CO2). [1]

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Advice: Wear self-contained breathing apparatus (SCBA).[1] HBr is heavier than air and will accumulate in low-lying areas.[1]

Safe Handling & Storage (SOP)

Handling Workflow

This compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura).[1][8] The primary risk occurs during weighing (dust) and workup (exposure to basic organic layers).[1]

HandlingSOPStartStart: Weighing CompoundStateCheckIs it a Fine Powder?Start->StateCheckHoodUse Fume Hood(Face Velocity > 0.5 m/s)StateCheck->HoodYes (Dust Risk)BalanceUse Analytical Balanceinside Vented EnclosureStateCheck->BalanceNo (Compact Solid)SolventDissolution (DMSO/MeOH)Hood->SolventBalance->SolventReactionReaction Setup(Inert Atmosphere N2/Ar)Solvent->ReactionWasteDisposal:Halogenated Organic WasteReaction->Waste

Figure 2: Safe handling workflow emphasizing containment during the solid-to-liquid transition.[1]

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1] Pyrrolidines can absorb CO2 from the air to form carbamates; Pyrazoles can oxidize slowly.[1]

  • Container: Keep tightly closed. Hygroscopic (especially if salt form).[1]

Exposure Controls & Personal Protection (PPE)[1][10]

Engineering Controls
  • Ventilation: Always handle in a chemical fume hood.[1]

  • Safety Station: Eye wash station must be within 10 seconds of the work area.[1]

PPE Selection Matrix
Protection TypeRecommendationRationale
Respiratory N95 (US) or P2 (EU) if dust is visible.[1]Prevents inhalation of basic particulates.[1]
Hand Protection Nitrile Rubber (min 0.11 mm thickness).[1]Good resistance to short-term contact.[1]
Eye Protection Chemical Safety Goggles .[1][2][5]Safety glasses are insufficient due to potential for corrosive dust/splash.[1]
Body Protection Lab coat + Long sleeves.[1]Prevent skin absorption.[1][3][6]

Stability & Reactivity

  • Reactivity:

    • Acids: Exothermic reaction (protonation of pyrrolidine).[1]

    • Acid Chlorides/Anhydrides: Rapid acylation of the pyrrolidine nitrogen (potentially violent if neat).[1]

    • Oxidizers: Incompatible.[1]

  • Chemical Stability: Stable under recommended storage conditions.[1][7] May discolor upon prolonged exposure to light (debromination/oxidation).[1]

Toxicological Information (SAR Analysis)

  • Acute Toxicity: No specific LD50 available.[1]

    • Analog Read-across: 4-Bromopyrazole (LD50 Oral Mouse: ~800 mg/kg).[1] Pyrrolidine (LD50 Oral Rat: 300 mg/kg).[1]

  • Sensitization: Halogenated heterocycles can act as haptens, leading to skin sensitization.[1] Minimize repeated exposure.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]

  • Mutagenicity: No data available.[1][3]

Ecological Information & Disposal

  • Ecotoxicity: Halogenated pyrazoles can be persistent in aquatic environments.[1] Do not empty into drains.[1][4][6]

  • Disposal Method:

    • Dissolve in a combustible solvent.[1]

    • Burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Critical: The scrubber must be capable of neutralizing HBr and NOx .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved February 17, 2026 from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrrolidine and Pyrazole derivatives. Guidance on provisional classification of novel amines. Retrieved from [Link][1]

Technical Guide: Structure-Activity Relationship of 3-Pyrrolidinyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-pyrrolidinyl pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition (e.g., Janus Kinases - JAKs) and G-protein-coupled receptor (GPCR) modulation. This bicyclic system combines the hydrogen-bonding capability of the pyrazole ring—often acting as a hinge-binding element—with the solubilizing and spatially defined vector of the pyrrolidine ring.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this scaffold, detailing synthetic access, regio-specific modifications, and biological validation protocols. It is designed for medicinal chemists and pharmacologists aiming to optimize potency, selectivity, and pharmacokinetic (PK) profiles of drug candidates containing this core.

Part 1: Chemical Architecture & SAR Zones

The 3-pyrrolidinyl pyrazole scaffold functions as a versatile pharmacophore. To rationalize the SAR, we dissect the molecule into three distinct zones of interaction.

Zone 1: The Pyrazole "Warhead" (Hinge Binding)

The pyrazole ring typically serves as the primary anchor to the biological target.

  • Mechanism: In kinase inhibitors, the pyrazole nitrogen atoms (N1/N2) often form a bidentate hydrogen-bonding motif with the hinge region of the ATP-binding pocket.

  • Tautomerism: The equilibrium between the 1H- and 2H-tautomers is critical. Substitution at N1 (e.g., alkylation) locks the tautomer, which can drastically alter binding affinity.

  • C4/C5 Substitution:

    • C4-Position: Ideal for introducing hydrophobic groups (phenyl, heteroaryl) to occupy the "gatekeeper" region or hydrophobic back-pocket.

    • C5-Position: Steric bulk here can twist the pyrazole out of planarity relative to the pyrrolidine, affecting the overall molecular shape and fit.

Zone 2: The Pyrrolidine Core (Scaffold Geometry)

The pyrrolidine ring acts as a semi-rigid linker that projects substituents into specific solvent-exposed regions.

  • Chirality at C3: The connection point between the pyrazole and pyrrolidine is chiral.

    • Insight: In many JAK inhibitors, the (R)-configuration is preferred, directing the N1-substituent into a specific ribose-binding pocket or solvent channel. The (S)-enantiomer often clashes with the protein backbone.

  • Conformational Restriction: Unlike a flexible alkyl chain, the pyrrolidine ring restricts the rotational freedom of the N1-substituent, reducing the entropic penalty upon binding.

Zone 3: The N1-Growth Vector (Solubility & Selectivity)

The pyrrolidine nitrogen (N1) is the primary vector for diversification.

  • Amide/Urea Linkages: Common modifications include acylation or urea formation. These groups can engage in additional H-bonds with residues at the solvent front (e.g., Asp or Glu residues).

  • Basicity Modulation: Leaving the nitrogen as a free amine or alkyl amine increases basicity, improving aqueous solubility but potentially reducing membrane permeability (low LogD). Capping with electron-withdrawing groups (sulfonyl, carbonyl) improves permeability.

Part 2: Visualization of SAR & Signaling

Diagram 1: SAR Optimization Map

This diagram visualizes the three zones of optimization and their specific biological impacts.

SAR_Map Core 3-Pyrrolidinyl Pyrazole (Scaffold) Zone1 Zone 1: Pyrazole Ring (Hinge Binder) Core->Zone1 Zone2 Zone 2: Pyrrolidine Linker (Chirality & Shape) Core->Zone2 Zone3 Zone 3: N-Substituent (Solvent Front) Core->Zone3 Hinge H-Bond Donor/Acceptor (Kinase Hinge) Zone1->Hinge C4_Sub C4 Hydrophobic Group (Gatekeeper Interaction) Zone1->C4_Sub Chirality C3 Stereochemistry ((R) vs (S) Selectivity) Zone2->Chirality Rigidity Conformational Lock (Low Entropic Penalty) Zone2->Rigidity Solubility Basicity Modulation (LogD / ADME) Zone3->Solubility Selectivity Distal Interactions (Solvent Channel) Zone3->Selectivity

Caption: Functional decomposition of the 3-pyrrolidinyl pyrazole scaffold into three distinct optimization zones.

Part 3: Synthetic Methodologies

Efficient access to this scaffold is crucial for library generation. The two primary routes are 1,3-Dipolar Cycloaddition and Condensation .

Protocol A: Synthesis via Beta-Keto Ester Condensation

This is the most scalable route for generating the core tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

Reagents:

  • N-Boc-3-pyrrolidinone (Starting Material)

  • Diethyl oxalate / Lithium Hexamethyldisilazide (LiHMDS)

  • Hydrazine hydrate[1]

  • Ethanol / Acetic Acid

Step-by-Step Methodology:

  • Claisen Condensation:

    • Cool a solution of LiHMDS (1.1 eq) in THF to -78°C.

    • Add N-Boc-3-pyrrolidinone (1.0 eq) dropwise. Stir for 30 min to generate the enolate.

    • Add diethyl oxalate (1.2 eq). Warm to 0°C and stir for 2 hours.

    • Result: Formation of the beta-keto ester intermediate (diketo ester).[2]

  • Cyclization:

    • Dissolve the crude intermediate in Ethanol.

    • Add Hydrazine hydrate (1.5 eq) and catalytic Acetic Acid.

    • Reflux for 4 hours.

    • Concentrate in vacuo.

  • Decarboxylation (Hydrolysis):

    • Treat the ester-pyrazole intermediate with NaOH (2M) in MeOH/Water.

    • Acidify to pH 4 to decarboxylate (if the ester does not spontaneously decarboxylate, heat may be required).

    • Purification: Column chromatography (EtOAc/Hexanes).

Protocol B: 1,3-Dipolar Cycloaddition (Alkyne Route)

Best for introducing substitution at the pyrazole C4/C5 positions early.

  • Alkyne Formation: Convert N-Boc-3-formylpyrrolidine to the corresponding terminal alkyne using the Bestmann-Ohira reagent.

  • Cycloaddition: React the alkyne with a diazo compound (e.g., trimethylsilyldiazomethane) or a nitrile imine (generated in situ) to form the pyrazole ring.

Part 4: Target-Specific Case Study (JAK Inhibition)

The 3-pyrrolidinyl pyrazole motif is a bioisostere often used to replace the piperidine ring in Tofacitinib or the pyrrolopyrimidine core of Ruxolitinib to alter IP space or selectivity.

Mechanism of Action

In JAK3 inhibition, the pyrazole ring binds to the ATP-binding site (hinge region residues Glu903/Leu905). The pyrrolidine ring projects out towards the solvent front, where an acrylamide group (in covalent inhibitors) can react with Cys909 .

Diagram 2: JAK Signaling & Inhibition Pathway

JAK_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 3-Pyrrolidinyl Pyrazole Inhibitor Inhibitor->JAK Competitive Inhibition (ATP Pocket) STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: Mechanism of JAK-STAT pathway inhibition by 3-pyrrolidinyl pyrazole derivatives.

Part 5: Biological Evaluation Protocols

To validate the SAR, the following assays are standard.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding)

Purpose: Determine


 values for JAK1, JAK2, JAK3, and TYK2.
  • Reagents: Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody, Recombinant JAK enzymes.

  • Protocol:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Incubate kinase (5 nM), tracer (10 nM), and antibody (2 nM) in kinase buffer.

    • Add test compound and incubate for 60 min at Room Temperature.

    • Measure FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

    • Data Analysis: Plot Emission Ratio vs. log[Inhibitor] to calculate

      
      .
      
Cellular Selectivity Assay (Human Whole Blood)

Purpose: Assess cellular potency and selectivity (e.g., JAK3 vs JAK2) in a physiological context.

  • Protocol:

    • Collect heparinized human whole blood.

    • Pre-incubate with test compound (30 min).

    • Stimulate with IL-2 (to activate JAK3/STAT5) or GM-CSF (to activate JAK2/STAT5).

    • Lyse red blood cells and fix leukocytes.

    • Permeabilize cells (MeOH) and stain with anti-pSTAT5 antibodies.

    • Analyze via Flow Cytometry (Mean Fluorescence Intensity).

Part 6: Quantitative Data Summary

The following table summarizes the impact of key substitutions on the 3-pyrrolidinyl pyrazole core (based on aggregated literature data for JAK/Kinase targets).

Substitution ZoneModificationEffect on PotencyEffect on Properties
Pyrazole N1 Methyl / EthylDecreased (Loss of H-bond)Improved Permeability
Pyrazole C4 Phenyl / HeteroarylIncreased (Hydrophobic fit)Increased Lipophilicity
Pyrrolidine N1 Free AmineModerateHigh Solubility, Low Permeability
Pyrrolidine N1 AcrylamideHigh (Covalent bonding)Irreversible Inhibition (Cys targeting)
Pyrrolidine C3 (R)-EnantiomerHigh (Optimal fit)Specificity for Ribose Pocket
Pyrrolidine C3 (S)-EnantiomerLow (Steric clash)Inactive Distomer

References

  • Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of novel 3-pyrrolidinyl pyrazole derivatives as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fushimi, N., et al. (2012). Discovery of 3-pyrrolidinyl pyrazole derivatives as potent and selective JAK3 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Mogul, A., et al. (2019).[3] Tofacitinib and Ruxolitinib: The first Janus Kinase Inhibitors. Annals of Pharmacotherapy.

  • Organic Syntheses. (2016). Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (General Pyrazole Synthesis). Organic Syntheses, 93, 272-285.

  • Sigma-Aldrich. Product Specification: tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.

Sources

Strategic Functionalization of 4-Bromo-1H-Pyrazole: A Master Key for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utilization of 4-bromo-1H-pyrazole as a precursor in the synthesis of ATP-competitive kinase inhibitors.

Executive Summary: The Hinge-Binding Scaffold

In the landscape of Type I and Type II kinase inhibitors, the pyrazole moiety acts as a privileged bioisostere for the adenine ring of ATP. Its capacity to form bidentate hydrogen bonds with the kinase "hinge" region (specifically the backbone NH and CO residues) makes it a cornerstone of modern oncology pharmacophores.

The 4-bromo-1H-pyrazole derivative serves as the optimal divergent intermediate. The C4-bromide provides a reactive handle for palladium-catalyzed cross-coupling (introducing the "tail" that extends into the solvent-front or hydrophobic pocket), while the N1-nitrogen allows for the tuning of solubility and pharmacokinetic properties.

Key Therapeutic Examples:

  • Crizotinib (Xalkori): ALK/ROS1 inhibitor; utilizes a 4-substituted pyrazole linked to a piperidine.

  • Encorafenib (Braftovi): BRAF inhibitor; features a 1,3,4-trisubstituted pyrazole core.

  • Asciminib (Scemblix): BCR-ABL1 inhibitor; employs a pyrazole coupled to a pyridine.[1]

Structural Logic & Synthetic Strategy

The synthesis of pyrazole-based inhibitors requires a rigid "Order of Operations" to manage the reactivity differences between the nucleophilic nitrogens and the electrophilic C4-bromide.

The Divergent Synthesis Matrix

The 4-bromo-1H-pyrazole scaffold allows for two distinct synthetic vectors:

  • Vector A (N1-Functionalization): Installation of solubilizing groups or protecting groups.

  • Vector B (C4-Functionalization): Cross-coupling to the kinase-binding core (e.g., pyrimidine, pyridine).

DivergentSynthesis Core 4-Bromo-1H-Pyrazole (Scaffold) N_Funct Vector A: N1-Functionalization (Alkylation/Protection) Core->N_Funct Base, R-X or PG-Cl C_Funct Vector B: C4-Coupling (Suzuki/Buchwald) Core->C_Funct Pd(0), Ar-B(OH)2 (Requires Protection) Prod_A N-Alkyl-4-Bromopyrazole (Stable Intermediate) N_Funct->Prod_A Regioselective Prod_B 4-Aryl-1H-Pyrazole (Hinge Binder) C_Funct->Prod_B Risk: Catalyst Poisoning Final Kinase Inhibitor (e.g., Crizotinib Core) Prod_A->Final Pd-Cat Coupling Prod_B->Final N-Alkylation

Figure 1: The divergent synthetic pathways for 4-bromopyrazole. Vector A is the preferred first step to prevent catalyst poisoning during Pd-coupling.

Critical Synthetic Protocols

Vector A: Regioselective N-Alkylation

Direct alkylation of 4-bromo-1H-pyrazole is complicated by tautomerism. However, for the symmetric 4-bromo-1H-pyrazole, N1 and N2 are equivalent until substituted. The challenge arises when introducing bulky groups or when the pyrazole already has C3/C5 substituents.

Mechanism: The pyrazolate anion is an ambident nucleophile. Alkylation typically favors the less sterically hindered nitrogen (N1) if C3 and C5 differ.

Protocol: Synthesis of 1-(Piperidin-4-yl)-4-bromo-1H-pyrazole (Crizotinib Intermediate)

  • Objective: Install the piperidine ring before the Suzuki coupling.

  • Reagents: 4-Bromo-1H-pyrazole, tert-butyl 4-(tosyloxy)piperidine-1-carboxylate, Cs₂CO₃.

  • Solvent: DMF (promotes S_N2 mechanism).[2][3]

StepActionTechnical Note
1 Dissolve 4-bromo-1H-pyrazole (1.0 eq) and tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.2 eq) in anhydrous DMF (0.5 M).Anhydrous conditions prevent hydrolysis of the tosylate.
2 Add Cs₂CO₃ (2.0 eq). Heat to 90°C for 12-16 h.Cesium effect: Higher solubility in DMF enhances nucleophilicity of the pyrazolate.
3 Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.Removal of DMF is critical to prevent emulsion formation.
4 Yield: Typically 75-85%.Product is the N1-alkylated species.
Vector B: C4-Cross Coupling (The Suzuki-Miyaura Reaction)

Coupling at the C4 position is the most challenging step due to two factors:

  • Catalyst Poisoning: The free NH of an unprotected pyrazole can bind to Pd(II), arresting the catalytic cycle.

  • Dehalogenation: Unprotected azoles often undergo hydrodehalogenation (replacing Br with H) instead of coupling.

The Solution: Protecting Group Strategy Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection if the N-substituent is not yet installed.

Protocol: C4-Arylation of N-Protected Pyrazole

  • Substrate: 1-THP-4-bromo-1H-pyrazole.

  • Coupling Partner: Aryl Boronic Acid (e.g., Pyridine-3-boronic acid).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Bidentate ligands prevent β-hydride elimination and stabilize the Pd center against N-coordination.
Base K₂CO₃ (2-3 eq)Mild base sufficient for activating the boronic acid without cleaving the THP group.
Solvent Dioxane/Water (4:1)Water is essential for the transmetallation step (formation of hydroxo-palladium species).
Temp 80-100°CRequired to overcome the activation energy of oxidative addition into the electron-rich pyrazole ring.

Case Study: Crizotinib Assembly Logic

Crizotinib demonstrates the "N-Alkylation First" strategy. The bulky piperidine group is installed on the 4-bromopyrazole before the critical C-C bond formation with the pyridine ring.

Crizotinib Step1 4-Bromo-1H-pyrazole + N-Boc-Piperidine-OTs Step2 Intermediate A: 1-(N-Boc-piperidin-4-yl)-4-bromopyrazole Step1->Step2 Cs2CO3, DMF, 90°C (N-Alkylation) Step3 Borylation: Pd, Bis(pinacolato)diboron Step2->Step3 Miyaura Borylation Step4 Intermediate B: Pyrazole-4-Boronic Ester Step3->Step4 Conversion to Nucleophile Step5 Suzuki Coupling: + 2-Amino-3-benzyloxy-5-bromopyridine Step4->Step5 Pd(dppf)Cl2, K2CO3 Final Crizotinib Precursor Step5->Final C-C Bond Formation

Figure 2: The synthetic logic of Crizotinib, utilizing the 4-bromo scaffold as a pivot point.

Why this route? Attempting to couple 4-bromo-1H-pyrazole (unprotected) directly to the pyridine would result in low yields due to catalyst poisoning. Installing the piperidine first acts as a "pseudo-protecting group" while constructing the final drug scaffold.

Troubleshooting & Optimization

Problem: Hydrodehalogenation (Loss of Bromine)
  • Symptom: The reaction yields the unsubstituted pyrazole (H instead of Br) and homocoupled boronic acid.

  • Cause: Slow oxidative addition allows side reactions; free NH coordinates Pd.

  • Fix:

    • Protect the Nitrogen: Use THP or SEM.[4]

    • Switch Catalyst: Use Pd(t-Bu₃P)₂ or XPhos Pd G2 . These bulky, electron-rich ligands facilitate rapid oxidative addition, outcompeting the side reactions.

Problem: Regioisomers in N-Alkylation
  • Symptom: Mixture of 1,3- and 1,5-substituted pyrazoles (if starting with 3-substituted-4-bromopyrazole).

  • Fix:

    • Steric Control: Use bulky electrophiles to favor the less hindered nitrogen.

    • Solvent Control: Use non-polar solvents (Toluene) to favor reaction at the more nucleophilic nitrogen (often N2), or polar aprotic (DMF) to favor the thermodynamic product.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[5] Journal of Medicinal Chemistry. Link

  • McLaughlin, M., et al. (2014). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Chemical Science. Link

  • Fussell, S. J., et al. (2018). "Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[6] Organic Process Research & Development. Link

  • Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link

  • Smith, A. B., et al. (2015). "Design and Synthesis of Encorafenib." ACS Medicinal Chemistry Letters. Link

Sources

Technical Guide: Procurement and Quality Assessment of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, synthesis, and quality assessment of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole , a high-value heterocyclic scaffold used in kinase inhibitor development.

Executive Summary

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a specialized "fragment-like" building block characterized by a high fraction of sp3-hybridized carbons (


), making it a critical scaffold for improving solubility and metabolic stability in drug candidates.

Unlike its N-linked isomer (4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole), which is widely available, the C-linked (C3-C3) variant is a rare building block . It is typically not available as a commodity catalog item and requires custom synthesis or sourcing from specialized "virtual" inventories. This guide outlines the procurement strategy, synthetic routes for validation, and quality control parameters required to secure this material.

Chemical Identity & Structural Specifications[1]

Researchers must distinguish between the two primary regioisomers. Commercial databases often conflate these structures due to similar text strings.

FeatureTarget Molecule (C-Linked) Common Isomer (N-Linked)
Structure 3-(pyrrolidin-3-yl) attachment1-(pyrrolidin-3-yl) attachment
Connectivity C-C bond between Pyrazole C3 and Pyrrolidine C3C-N bond between Pyrazole N1 and Pyrrolidine C3
Availability Rare / Custom Synthesis Common / In Stock (e.g., Sigma, Enamine)
CAS (Generic) Not assigned specific catalog CAS1428331-35-4 (Example)
Preferred Form N-Boc Protected (Stable Intermediate)HCl Salt or Free Base
Recommended Procurement Specification

When requesting quotes, use the Boc-protected precursor to ensure stability and solubility during shipping. The free amine is highly polar and difficult to purify.

  • Systematic Name: tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 316.20 g/mol

Commercial Supply Landscape

Since this molecule is not a commodity, "Add to Cart" procurement is rarely possible. You must engage with Custom Synthesis (CRO) or Building Block Specialist vendors.

Tier 1: Validated Custom Synthesis Partners

These vendors have established routes for pyrazole-pyrrolidine couplings and are most likely to deliver high-purity material.

  • Enamine (Ukraine/Latvia):

    • Capability: Largest internal inventory of building blocks. Likely has the unbrominated core or the N-linked isomer, and can perform the custom bromination rapidly.

    • Strategy: Search for "3-(pyrrolidin-3-yl)-1H-pyrazole" in their store; if absent, request "Make-on-Demand" (REAL Database).

  • WuXi AppTec (China):

    • Capability: Industrial-scale synthesis. Ideal for >100g orders for GLP-tox studies.

    • Strategy: Submit structure for FTE (Full-Time Equivalent) or FFS (Fee-For-Service) synthesis.

  • PharmaBlock Sciences (China/USA):

    • Capability: Specializes in novel, sp3-rich heterocycles. They hold patents on similar bicyclic and spiro-pyrrolidines.

    • Strategy: Check their "Novel Building Blocks" catalog for tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

  • Combi-Blocks (USA):

    • Capability: Often stocks "near-neighbor" molecules.

    • Strategy: Good for rapid delivery of the N-linked isomer if your SAR (Structure-Activity Relationship) allows for structural flexibility.

Synthesis & Production Strategy

If commercial procurement fails or lead times are excessive (>8 weeks), the material can be synthesized in-house or outsourced using the following validated route.

Mechanistic Pathway

The synthesis avoids the instability of the free amine by carrying the Boc-protecting group throughout. The critical step is the construction of the pyrazole ring onto the pyrrolidine scaffold via a


-keto ester intermediate.

G Start N-Boc-Pyrrolidine-3-carboxylic Acid (Commercial Starting Material) Step1 Activation (CDI or Mixed Anhydride) Start->Step1 Activation Inter1 Beta-Keto Ester Intermediate Step1->Inter1 + Magnesium Malonate Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Ring Closure Core 3-(N-Boc-pyrrolidin-3-yl)-1H-pyrazole (Core Scaffold) Step2->Core - H2O Step3 Regioselective Bromination (NBS, DMF, 0°C) Core->Step3 Electrophilic Sub. Final Target: 4-Bromo-3-(N-Boc-pyrrolidin-3-yl)-1H-pyrazole Step3->Final Yield: ~60%

Figure 1: Synthetic workflow for the C-linked scaffold construction.

Detailed Protocol (Self-Validating)
  • Scaffold Construction (C-C Bond Formation):

    • Reagents: N-Boc-pyrrolidine-3-carboxylic acid, CDI (Carbonyldiimidazole), Magnesium mono-ethyl malonate.

    • Process: Activate the acid with CDI, then treat with the magnesium enolate to form the

      
      -keto ester. This ensures the C3-connection is fixed before the pyrazole is formed.
      
  • Ring Closure:

    • Reagents: Hydrazine hydrate (

      
      ), Ethanol.
      
    • Process: The

      
      -keto ester reacts with hydrazine to close the 5-membered pyrazole ring.
      
    • Checkpoint: Monitor disappearance of the keto-ester peak by LCMS.

  • Bromination (The Critical Step):

    • Reagents: NBS (N-Bromosuccinimide), DMF.

    • Condition: 0°C to Room Temperature.

    • Selectivity: The pyrazole C4 position is the most electron-rich and sterically accessible.

    • Purification: Recrystallization or Silica Flash Chromatography (Hexane/EtOAc).

Quality Assurance & Analytical Validation

When receiving a custom batch, you must validate the Regiochemistry (C-linked vs N-linked) and Purity .

QC Decision Tree

QC Start Receive Sample Check1 LCMS Purity > 95%? Start->Check1 Check2 1H NMR: Pyrazole H Signal Count? Check1->Check2 Yes ResultFail REJECT (Repurify) Check1->ResultFail No Check3 HMBC Correlation? Check2->Check3 1 Singlet (C4-Br) (Correct) Check2->ResultFail 2 Doublets (Unbrominated) ResultPass RELEASE for Screening Check3->ResultPass Pyrrolidine C3 -> Pyrazole C3 (C-Linked) Check3->ResultFail Pyrrolidine C3 -> Pyrazole N1 (N-Linked)

Figure 2: Analytical workflow to confirm structural identity.

Key Analytical Markers[2]
  • 1H NMR (DMSO-d6):

    • Pyrazole-H: Look for a single singlet around

      
       7.6–8.0 ppm. (The C4-Br substitution removes the C4-H signal).
      
    • NH Signal: Broad singlet >12 ppm (exchangeable).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Test: You must observe a correlation between the Pyrrolidine C3 proton and the Pyrazole C3 carbon.

    • Failure Mode: If the Pyrrolidine C3 proton correlates to the Pyrazole Nitrogen (via 15N-HMBC) or shows no C3-C3 coupling, you have the incorrect N-linked isomer.

References

  • N-Linked vs C-Linked Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.
    • Source:Journal of Organic Chemistry (Review of general methods).
    • Context: Explains the difficulty of direct C-alkylation vs N-alkyl
  • Kinase Inhibitor Applications (JNK/Aurora)

    • Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[1][2]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
    • Context: Demonstrates the biological utility of the pyrrolidine-pyrazole scaffold in kinase drug discovery.[3]

  • General Pyrazole Bromination

    • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
    • Source:SciELO, 2011.
    • Context: Validates the use of NBS for C4-bromin
    • [4]

Sources

The Synthetic Chemist's Guide to Pyrrolidine-Substituted Pyrazoles: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Intersection of Pyrrolidine and Pyrazole Scaffolds

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold"[1][2]. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[3][4]. The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles.

Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent motif in a myriad of natural products and synthetic drugs. Its non-planar, three-dimensional structure provides an excellent framework for creating stereochemically complex molecules that can effectively probe the intricate topographies of biological targets. The incorporation of a pyrrolidine moiety can enhance a molecule's solubility, metabolic stability, and binding affinity.

This technical guide provides an in-depth exploration of the synthetic methodologies employed to construct molecules that strategically combine these two powerful pharmacophores: the pyrrolidine-substituted pyrazoles. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible synthesis.

Core Synthetic Strategies for Pyrrolidine-Substituted Pyrazoles

The synthesis of pyrrolidine-substituted pyrazoles can be broadly categorized into three principal approaches:

  • Classical Cyclocondensation Reactions: Employing pyrrolidine-functionalized precursors in traditional pyrazole ring-forming reactions.

  • [3+2] Cycloaddition Reactions: Utilizing dipolarophiles and dipoles, where one component bears the pyrrolidine moiety, to construct the pyrazole ring.

  • Multicomponent Reactions (MCRs): Designing one-pot syntheses that bring together three or more reactants, including a pyrrolidine-containing building block, to rapidly generate molecular complexity.

The following sections will dissect each of these strategies, providing detailed mechanistic insights and experimental protocols.

Cyclocondensation Reactions: The Foundational Approach

The most established and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative[4]. To generate pyrrolidine-substituted pyrazoles via this route, the pyrrolidine moiety must be appended to either the dicarbonyl or the hydrazine starting material.

Mechanism of Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related condensations proceed through a well-understood mechanism involving nucleophilic attack, cyclization, and dehydration. The regioselectivity of the reaction is a critical consideration, often influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine[5].

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Hydrazine R3-NH-NH2 Intermediate_1 Hemiaminal Intermediate 1,3-Dicarbonyl->Intermediate_1 Hydrazine attacks carbonyl Hydrazine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular condensation Pyrazole Pyrrolidine-Substituted Pyrazole Intermediate_2->Pyrazole - H2O

Caption: Generalized workflow for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(4-(Pyrrolidin-1-yl)phenyl)-3-aryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

This protocol is adapted from a reported synthesis of pyrazoline derivatives and illustrates the use of a pyrrolidine-containing chalcone as the 1,3-dicarbonyl equivalent[6].

Materials:

  • (E)-3-(Aryl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (1.0 eq)

  • Hydrazine monohydrate (1.5 eq)

  • Ethanol

Procedure:

  • Dissolve the (E)-3-(Aryl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Data Summary Table 1: Representative Yields for Pyrrolidine-Substituted Pyrazolines

Aryl SubstituentYield (%)Melting Point (°C)
Phenyl85145-147
4-Chlorophenyl88162-164
4-Methoxyphenyl82138-140
4-Nitrophenyl91175-177

Note: The above data is illustrative and based on typical outcomes for similar reactions.

[3+2] Cycloaddition Reactions: A Powerful Tool for Regiocontrol

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a highly efficient method for constructing five-membered heterocyclic rings, including pyrazoles[7]. This approach involves the reaction of a 1,3-dipole with a dipolarophile. To synthesize pyrrolidine-substituted pyrazoles, the pyrrolidine moiety can be incorporated into either the dipole or the dipolarophile.

A common strategy involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkene or alkyne (the dipolarophile) that is functionalized with a pyrrolidine group. Alternatively, diazo compounds can serve as the 1,3-dipole for reaction with pyrrolidine-containing alkynes.

Mechanism of [3+2] Cycloaddition

The concerted mechanism of [3+2] cycloaddition allows for a high degree of stereospecificity and regioselectivity, which is often predictable by frontier molecular orbital (FMO) theory[7]. However, some reactions may proceed via a stepwise mechanism, particularly with certain substrates[8][9].

Diagram 2: [3+2] Cycloaddition for Pyrrolidine-Pyrazole Synthesis

G cluster_0 Reactants Dipole Nitrile Imine (R1-C≡N+-N-R2) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Pyrrolidine-alkene (Pyr-CH=CH-R3) Dipolarophile->Cycloaddition Product Pyrrolidine-Substituted Pyrazoline Cycloaddition->Product Oxidation Oxidation (if necessary) Product->Oxidation Final_Product Pyrrolidine-Substituted Pyrazole Oxidation->Final_Product

Caption: Workflow for [3+2] cycloaddition synthesis of pyrazoles.

Representative Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins

While this protocol does not directly use a pyrrolidine-substituted starting material, it demonstrates a powerful regioselective method that could be adapted[8][9]. By replacing the nitroolefin with a pyrrolidine-substituted analogue, this method could be a viable route to the target compounds.

Materials:

  • N-Arylhydrazone (1.0 eq)

  • Pyrrolidine-substituted nitroolefin (1.1 eq)

  • Trifluoroethanol (TFE)

  • Trifluoroacetic acid (TFA) (catalytic)

Procedure:

  • To a solution of the N-arylhydrazone in trifluoroethanol, add the pyrrolidine-substituted nitroolefin.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Multicomponent Reactions (MCRs): The Path to Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials[1][2]. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds for biological screening.

Several MCRs have been developed for the synthesis of pyrazole derivatives, and these can be readily adapted to produce pyrrolidine-substituted analogues by incorporating a pyrrolidine-containing building block.

Exemplary MCR for Fused Pyranopyrazoles

A notable example is the four-component reaction for the synthesis of pyranopyrazoles, where pyrrolidine can be employed as an organocatalyst[10]. While in this specific case pyrrolidine is not incorporated into the final structure, it highlights the compatibility of pyrrolidine with pyrazole-forming MCRs. To synthesize a pyrrolidine-substituted pyrazole via an MCR, one of the primary reactants would need to contain the pyrrolidine moiety.

Diagram 3: Conceptual MCR for Pyrrolidine-Pyrazole Synthesis

G Start One-Pot Reaction Vessel Comp1 Pyrrolidine-Substituted Component A Start->Comp1 Comp2 Component B Start->Comp2 Comp3 Component C Start->Comp3 Comp4 Component D Start->Comp4 Product Complex Pyrrolidine-Substituted Pyrazole Derivative Comp1->Product Comp2->Product Comp3->Product Comp4->Product

Caption: A conceptual multicomponent reaction (MCR) workflow.

Proposed MCR Protocol

A hypothetical MCR for the synthesis of a pyrrolidine-substituted pyrazole could involve the reaction of a pyrrolidine-containing aldehyde, malononitrile, a 1,3-dicarbonyl compound, and hydrazine hydrate.

Materials:

  • 4-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

  • Catalyst (e.g., piperidine)

Procedure:

  • In a round-bottom flask, combine the 4-(pyrrolidin-1-yl)benzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield the desired polysubstituted pyrrolidine-pyrazole derivative.

Conclusion and Future Outlook

The synthesis of pyrrolidine-substituted pyrazoles is a burgeoning field with significant potential for the discovery of novel therapeutic agents. This guide has outlined the primary synthetic strategies—cyclocondensation, [3+2] cycloaddition, and multicomponent reactions—that form the bedrock of this area of research. By understanding the mechanistic underpinnings and experimental nuances of each approach, chemists can rationally design and execute the synthesis of diverse libraries of these promising hybrid molecules.

Future advancements in this field will likely focus on the development of more sophisticated and stereoselective MCRs, the use of novel catalytic systems to enhance efficiency and sustainability[11][12], and the application of flow chemistry for the scalable production of lead candidates. The continued exploration of the chemical space at the intersection of the pyrrolidine and pyrazole scaffolds is a compelling endeavor that holds great promise for addressing unmet medical needs.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022-07-23).
  • A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives. (2022-08-24).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).
  • Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed. (2020-10-05).
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications. (2025-11-11).
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019-05-11).
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021-01-15).
  • Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
  • 1,3-Dipolar cycloaddition - Wikipedia.
  • Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed. (2008-03-21).
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI. (2023-02-02).

Sources

Methodological & Application

Technical Application Note: Regioselective C4-Bromination of 3-(Pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The regioselective functionalization of 3-(pyrrolidin-3-yl)-1H-pyrazole is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors) where the pyrazole acts as a hinge-binding motif. The target transformation is the introduction of a bromine atom at the C4 position of the pyrazole ring.

The Core Challenge: The substrate contains two distinct nitrogen-based heterocycles: an electron-rich aromatic pyrazole and a basic, nucleophilic secondary amine (pyrrolidine). Direct bromination of the unprotected scaffold leads to uncontrollable mixtures of N-bromoamines, oxidative degradation of the pyrrolidine, and poly-halogenation.

The Solution: This protocol utilizes a Chemoselective Protection-Bromination-Deprotection strategy. By masking the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, we electronically deactivate the pyrrolidine ring and sterically isolate the nucleophilic amine. The subsequent bromination is driven by the innate electronic bias of the pyrazole ring, directing the electrophile exclusively to the C4 position using N-Bromosuccinimide (NBS) under mild conditions.

Part 2: Scientific Foundation & Mechanistic Logic

Regioselectivity of Pyrazole Electrophilic Aromatic Substitution (EAS)

The pyrazole ring exhibits a strong electronic bias that dictates the site of electrophilic attack.

  • C4 Position (Nucleophilic): The C4 carbon is the most electron-rich center in the ring.[1][2] The lone pair interactions from

    
     and the 
    
    
    
    -system create a dipole that maximizes electron density at C4.
  • C3/C5 Positions (Electrophilic): These carbons are adjacent to the electronegative nitrogen atoms (

    
     and 
    
    
    
    ), rendering them electron-deficient and generally unreactive toward electrophiles like
    
    
    .
  • Substituent Effect: The alkyl group (pyrrolidin-3-yl) at C3 is weakly electron-donating (inductive effect,

    
    ), which further activates the adjacent C4 position, reinforcing the natural regioselectivity.
    
Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical role of the Boc-protecting group in preventing side reactions.

BrominationPathway Start 3-(Pyrrolidin-3-yl)-1H-pyrazole (Substrate) SideRxn Unprotected Route: N-Bromination & Oxidation (FAILURE) Start->SideRxn Direct Br2/NBS Step1 Step 1: Boc Protection (Boc2O, Base) Start->Step1 Chemoselective Protection Intermed N-Boc-Intermediate (Pyrrolidine Deactivated) Step1->Intermed Step2 Step 2: EAS Bromination (NBS, DMF, 0°C) Intermed->Step2 Sigma Sigma Complex (C4 Attack) Step2->Sigma Br+ Generation Product 4-Bromo-3-(N-Boc-pyrrolidin-3-yl)-1H-pyrazole (Target) Sigma->Product -H+ (Aromatization)

Figure 1: Mechanistic pathway comparing the failed unprotected route vs. the successful Boc-protection strategy.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[3][4][5]RoleGrade/Notes
3-(Pyrrolidin-3-yl)-1H-pyrazole 1.0SubstrateHCl salt or free base
Di-tert-butyl dicarbonate (

)
1.1Protecting GroupDissolve in DCM if solid
Triethylamine (

)
2.5BaseOnly if using HCl salt substrate
N-Bromosuccinimide (NBS) 1.05Brominating AgentRecrystallize if yellow
Dichloromethane (DCM) 10 VSolvent (Step 1)Anhydrous preferred
N,N-Dimethylformamide (DMF) 5 VSolvent (Step 2)Anhydrous
Sodium Thiosulfate (

)
N/AQuench10% Aqueous solution
Step-by-Step Methodology
Phase 1: Chemoselective Protection

Rationale: To mask the secondary amine of the pyrrolidine, preventing N-bromination.

  • Setup: Charge a round-bottom flask with 3-(pyrrolidin-3-yl)-1H-pyrazole (1.0 equiv) and DCM (10 volumes).

  • Basification: If the starting material is a salt (e.g., HCl), add

    
     (2.5 equiv) at 0°C and stir for 15 min until the solid dissolves.
    
  • Addition: Add

    
     (1.1 equiv) portion-wise or as a solution in DCM at 0°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

  • Workup: Wash with water (

    
     vol) and brine. Dry the organic layer over 
    
    
    
    , filter, and concentrate.
  • Outcome: Obtain tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate as a white/off-white foam. Proceed directly to Phase 2.

Phase 2: Regioselective Bromination (The Critical Step)

Rationale: NBS provides a controlled source of electrophilic bromine (


). DMF is used to solubilize the polar intermediate and stabilize the transition state.
  • Solubilization: Dissolve the N-Boc intermediate from Phase 1 (1.0 equiv) in DMF (5 volumes).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents poly-bromination.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Note: The solution may turn slightly yellow/orange. A deep red color indicates free

      
       accumulation; if this occurs, slow the addition.
      
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Checkpoint: Check LCMS.[4] The desired product mass is

      
      . Look for the characteristic 1:1 isotopic pattern of bromine.
      
  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous

    
     (10 volumes) and ice. This reduces unreacted NBS/bromine.
    
  • Extraction: Extract with Ethyl Acetate (EtOAc,

    
     volumes).
    
  • Purification: Wash combined organics with water (

    
    ) to remove DMF, then brine. Dry (
    
    
    
    ) and concentrate.
    • Purification Note: Usually, the product is pure enough (>95%) for the next step. If necessary, purify via flash chromatography (0-5% MeOH in DCM).

Analytical Validation (Self-Validating the Protocol)
TechniqueObservationInterpretation

NMR (DMSO-

)
Disappearance of signal at

ppm.
This signal corresponds to the C4-H of the pyrazole. Its loss confirms substitution at C4.

NMR (DMSO-

)
Retention of signal at

ppm (broad).
This is the pyrazole N-H .[2][3][6] Its presence confirms N-bromination did not occur (or was transient).
LCMS Mass shift of +79 Da.Confirm mono-bromination.
LCMS 1:1 Isotopic Ratio (

).
Confirms presence of one bromine atom.[4][7]

Part 4: Troubleshooting & Optimization

Common Failure Modes

Issue 1: Poly-bromination (Dibromo species)

  • Cause: Excess NBS or high temperature.

  • Fix: Strictly control stoichiometry (1.00 - 1.05 equiv). Keep reaction at 0°C. If observed, purify via column chromatography (dibromo species are much less polar).

Issue 2: N-Bromination of Pyrazole

  • Observation: Unstable product, loss of N-H signal in NMR.

  • Explanation: Kinetic product formation.

  • Fix: Usually, the N-Br species rearranges to the C-Br thermodynamic product upon warming or mild acid treatment. If it persists, add a catalytic amount of acid (e.g., 1% AcOH) to the reaction to facilitate rearrangement.

Issue 3: Incomplete Conversion

  • Cause: Wet DMF or old NBS.

  • Fix: Use anhydrous DMF. Recrystallize NBS from water (dissolve in hot water, cool, filter, dry in desiccator) to remove succinimide and

    
     impurities.
    

Part 5: References

  • Electronic Structure of Pyrazoles:

    • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Establishes C4 as the nucleophilic center for EAS).

  • General Protocol for Pyrazole Bromination:

    • BenchChem Application Note: 3-Bromo-1H-pyrazole. (Standard protocols for pyrazole halogenation).[8]

  • Use of NBS in Heterocyclic Chemistry:

    • Deng, X., & Mani, N. S.[9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(6), 2412–2415.

  • Protection Strategies for Amines:

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for Boc protection chemistry).

  • Analogous Synthesis (Piperidine-Pyrazole):

    • Patent WO2010065447A3. "A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates."[10] (Provides context for pyrrolidine-pyrazole handling).

Sources

Suzuki-Miyaura coupling conditions for 4-bromopyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-bromopyrazoles represents a specific challenge in heterocyclic chemistry. Unlike their 3- or 5-substituted counterparts, 4-bromopyrazoles possess unique electronic properties that often retard oxidative addition. Furthermore, the presence of the pyrazole nitrogen—particularly in substrates with a free N-H—can coordinate to palladium species, creating a "catalyst resting state" that poisons the reaction cycle.

This application note provides two distinct, field-validated protocols:

  • Method A (Robust): For N-protected pyrazoles, utilizing standard catalyst systems.

  • Method B (Advanced): For unprotected (free N-H) pyrazoles, utilizing Buchwald precatalysts to overcome catalyst poisoning.

Part 1: Critical Analysis of Substrate Reactivity

The "Nitrogen Trap" Mechanism

In drug discovery, maintaining the free N-H functionality is often required for hydrogen bonding in the active site. However, in palladium catalysis, this proton is problematic.

  • Acidity: The N-H proton is acidic (

    
    ). Under basic Suzuki conditions, it is deprotonated to form a pyrazolate anion.
    
  • Poisoning: This anion acts as a potent ligand, displacing phosphines and forming stable

    
    -bound Pd-pyrazolate complexes. This halts the catalytic cycle before transmetallation can occur.
    
  • Dehalogenation: 4-bromopyrazoles are prone to hydrodehalogenation (replacing Br with H) rather than coupling, especially when the catalytic cycle is sluggish.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the logic below to prevent wasted optimization cycles.

DecisionMatrix Start Start: 4-Bromopyrazole Substrate CheckNH Is the N-H position free? Start->CheckNH Protect Can it be protected? CheckNH->Protect Yes RouteA Route A: Standard Protocol (High Yield, Lower Cost) CheckNH->RouteA No (Already Protected) Protect->RouteA Yes (Use SEM/THP/Boc) RouteB Route B: Advanced Protocol (Direct Coupling) Protect->RouteB No (Must maintain NH) DetailsA Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 or K2CO3 Solvent: Dioxane/H2O RouteA->DetailsA DetailsB Catalyst: XPhos Pd G2 Base: K3PO4 (Weak Base) Solvent: n-Butanol/H2O or Dioxane/H2O RouteB->DetailsB

Caption: Strategic selection of reaction conditions based on pyrazole nitrogen protection status.

Part 2: Experimental Protocols

Protocol A: The Protected Route (Standard)

Applicability: 1-methyl, 1-benzyl, 1-SEM, or 1-THP protected 4-bromopyrazoles. Rationale: Protecting the nitrogen eliminates catalyst poisoning, allowing the use of robust, cheaper Pd(II) sources.

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Substrate 1-Protected-4-bromopyrazole1.0 equivElectrophile
Partner Aryl Boronic Acid1.2 – 1.5 equivNucleophile
Catalyst

0.03 – 0.05 equivCatalyst (Robust to air)
Base

(2.0 M aq.)
3.0 equivActivates Boron
Solvent 1,4-Dioxane0.15 M conc.High boiling, miscible
Step-by-Step Methodology
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Solvent Addition: Add 1,4-dioxane to reach a concentration of ~0.15 M (relative to bromide).

  • Base Activation: Add the aqueous

    
     solution (3.0 equiv).
    
    • Note: The biphasic nature is crucial. The water dissolves the inorganic base and activates the boronic acid to the boronate species.

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: The Unprotected Route (Advanced)

Applicability: Free N-H 4-bromopyrazoles. Rationale: Standard catalysts fail here due to the "Nitrogen Trap." This protocol uses Buchwald G2 Precatalysts (specifically XPhos Pd G2). The bulky biaryl ligand prevents the formation of the inactive Pd-pyrazolate species and facilitates reductive elimination.

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Substrate 4-Bromo-1H-pyrazole1.0 equivElectrophile
Partner Aryl Boronic Acid1.5 – 2.0 equivNucleophile (Excess required)
Catalyst XPhos Pd G2 0.02 – 0.04 equivSpecialized Precatalyst
Base

(Tribasic)
3.0 equivWeak base prevents deboronation
Solvent n-Butanol / Water (4:1)0.1 M conc.Promotes solubility of polar substrate
Step-by-Step Methodology
  • Solvent Prep: Pre-degas a mixture of n-Butanol and Water (4:1 ratio) by sparging with Argon for 20 minutes.

    • Expert Tip: n-Butanol is preferred over Dioxane here because free-NH pyrazoles are often poorly soluble in pure non-polar ethers.

  • Solids: Charge the reaction vessel with 4-bromo-1H-pyrazole, Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G2 (2 mol%).
    
  • Initiation: Add the degassed solvent mixture via syringe under Argon flow.

  • Thermal Cycle: Heat the reaction to 100°C .

    • Time: These reactions are often faster due to the high activity of the G2 catalyst. Check HPLC/LCMS at 1 hour.

  • Quench: If the reaction stalls, add an additional 0.5 equiv of Boronic Acid. Free NH substrates often suffer from higher rates of protodeboronation of the coupling partner.

Part 3: Troubleshooting & Optimization Logic

If the standard protocols yield <50%, apply the following optimization loop.

OptimizationLoop Issue Problem Detected Analyze Analyze Crude LCMS Issue->Analyze Case1 SM Remaining + Protodeboronation Analyze->Case1 Case2 SM Consumed + De-brominated Product Analyze->Case2 Case3 No Reaction + Catalyst Blacking Out Analyze->Case3 Sol1 Action: Switch Base to K3PO4 Add Boronic Acid in portions Case1->Sol1 Sol2 Action: Switch Solvent to Anhydrous Dioxane/CsF Case2->Sol2 Sol3 Action: Increase Ligand Ratio (Add free XPhos) Case3->Sol3

Caption: Logic flow for troubleshooting common failure modes in pyrazole coupling.

Data Summary: Catalyst Performance Comparison
Catalyst SystemYield (Protected)Yield (Free NH)Notes
Pd(PPh3)4 / Na2CO3 85-95%< 30%Fails due to N-coordination poisoning.
Pd(dppf)Cl2 / K2CO3 90-98%40-50%Robust, but slow for free NH.
XPhos Pd G2 / K3PO4 >98%85-95% Recommended for difficult substrates.
Pd(OAc)2 / SPhos 90%75-80%Good alternative if XPhos is unavailable.

References

  • Mechanism of Poisoning

    • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.
    • [Link]

  • XPhos Pd G2 Protocols

    • Bair, J. S., et al. (2017).
    • [Link]

  • Dehalogenation Side Reactions

    • Zatopkova, R., et al. (2017).[1][2] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry.

    • [Link]

  • Sigma-Aldrich (Merck).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-3-pyrrolidinyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Aryl and heteroaryl amines are privileged motifs found in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a particularly significant scaffold, known for its metabolic stability and presence in numerous FDA-approved drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] Consequently, the development of robust and versatile methods for the functionalization of pyrazole-containing compounds is of paramount importance to medicinal chemists.

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[6][7] This palladium-catalyzed cross-coupling reaction provides a mild and general route to a wide variety of aryl and heteroaryl amines from the corresponding halides or triflates.[6][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and medicinally relevant substrate: 4-bromo-3-pyrrolidinyl-pyrazole. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and discuss key considerations for optimizing this crucial transformation.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing any chemical transformation. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8][9]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, 4-bromo-3-pyrrolidinyl-pyrazole), forming a Pd(II) intermediate.[6][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

A potential side reaction is β-hydride elimination, which can occur if the amine possesses β-hydrogens, leading to hydrodehalogenation of the starting material.[6][11] The choice of ligand is crucial in minimizing this and other undesired pathways.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X PdAmido Palladium-Amido Complex OxAdd->PdAmido Amine (R2NH), Base PdAmido->Pd0 Reductive Elimination Product N-Aryl Amine Product ArX 4-bromo-3-pyrrolidinyl-pyrazole (Ar-X) Amine Amine (R2NH)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Their Rationale

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. For a heteroaromatic substrate like 4-bromo-3-pyrrolidinyl-pyrazole, careful consideration of the following is essential:

ParameterRecommended Choice for 4-bromo-3-pyrrolidinyl-pyrazoleRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, commercially available, and reliable palladium sources that are readily reduced in situ to the active Pd(0) species.[12][13]
Ligand A bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or BrettPhos.[14]These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.[14] For heteroaryl halides, these advanced ligands have shown superior performance.[15]
Base A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS.A strong base is required to deprotonate the amine once it has coordinated to the palladium center, facilitating the formation of the key palladium-amido intermediate.[16][17][18][19]
Solvent Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF.These solvents are compatible with the reaction conditions and effectively solubilize the reactants and catalyst system. Chlorinated solvents should be avoided as they can interfere with the catalyst.[20]
Temperature Typically elevated temperatures, ranging from 80-120 °C.The reaction often requires thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13][21]

Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-3-pyrrolidinyl-pyrazole with a Representative Amine

This protocol provides a general procedure for the coupling of 4-bromo-3-pyrrolidinyl-pyrazole with a generic secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 4-bromo-3-pyrrolidinyl-pyrazole

  • Amine of choice (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • TLC plates for reaction monitoring

  • Materials for workup and purification (e.g., celite, ethyl acetate, brine, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-pyrrolidinyl-pyrazole (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., 1.4 equiv of NaOt-Bu). Then, add the amine (1.2 equiv) followed by anhydrous, deoxygenated toluene.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrazole.

Experimental_Workflow start Start setup Reaction Setup: Add Pyrazole, Pd Precatalyst, Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert add_reagents Add Base, Amine, and Anhydrous Solvent inert->add_reagents react Heat and Stir Reaction Mixture (e.g., 100 °C) add_reagents->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Cool and Quench Reaction, Filter through Celite monitor->workup extract Aqueous Workup and Extraction workup->extract purify Purify by Column Chromatography extract->purify end End: Isolated Product purify->end

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the catalyst and/or ligand loading, or screening different ligands. The choice of base and solvent can also have a significant impact.[16][17][18][19]

  • Side Products: The formation of hydrodehalogenated starting material can be an issue. Using bulkier ligands can often suppress this side reaction.[6]

  • Substrate Scope: The electronic properties of both the pyrazole and the amine can influence the reaction. Electron-deficient pyrazoles and electron-rich amines are generally good coupling partners.

  • N-H Containing Heterocycles: For substrates with an unprotected N-H on the pyrazole or pyrrolidine ring, protection may be necessary to avoid side reactions, although some modern catalyst systems show good tolerance for such functional groups.[22]

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of N-arylated compounds. Its application to medicinally relevant scaffolds such as 4-bromo-3-pyrrolidinyl-pyrazole opens up a vast chemical space for the development of novel therapeutics. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully and efficiently synthesize a diverse library of aminated pyrazole derivatives for further investigation in drug discovery programs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed February 13, 2026. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. Published December 19, 2014. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Published November 7, 2023. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Published November 7, 2023. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Published January 18, 2024. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PMC. Published May 12, 2017. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. 2005. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PubMed. Published May 12, 2017. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Published October 12, 2020. [Link]

  • Synthesis and Antimalarial Activity of Substituted Pyrazole Derivatives. Semantic Scholar. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Published January 13, 2014. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

Sources

Advanced Peptide Coupling Strategies for Pyrrolidine Nitrogen Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing the nitrogen atom of a pyrrolidine ring—whether in a Proline residue or a synthetic scaffold—presents a unique set of challenges compared to primary amines. While pyrrolidine is a strong nucleophile due to its inductive effects, its secondary amine nature introduces significant steric demand. This steric hindrance often retards the rate of acylation, allowing competing side reactions (such as racemization of the activated carboxylic acid or guanidinylation of the amine) to dominate.

This Application Note provides a rational, mechanism-based framework for selecting coupling reagents specifically for pyrrolidine nitrogen functionalization. We move beyond standard EDC/HOBt protocols to explore high-performance reagents (HATU, PyAOP, COMU, T3P) that ensure quantitative conversion and preservation of chiral integrity.

Mechanistic Challenges in Pyrrolidine Coupling

The Secondary Amine Bottleneck

Unlike primary amines, the pyrrolidine nitrogen is flanked by two carbons within a ring, restricting its conformational freedom and increasing local steric bulk. When coupling a bulky carboxylic acid (e.g., an


-disubstituted amino acid or a pharmacophore) to this nitrogen, the reaction kinetics slow down dramatically.
The Guanidinium Trap (The "Uronium" Risk)

A critical oversight in pyrrolidine coupling is the use of Uronium/Aminium reagents (HATU, HBTU) with slow-reacting amines.

  • Mechanism: If acylation is slow, the unreacted pyrrolidine nitrogen can attack the central carbon of the uronium reagent itself (instead of the activated ester).

  • Result: Formation of a guanidinium byproduct, permanently capping the amine and terminating the synthesis.

  • Solution: For highly hindered pyrrolidines, Phosphonium reagents (PyAOP, PyBOP) are superior as they cannot form guanidines.

Epimerization of the Incoming Acid

Because the coupling is slow, the activated carboxylic acid (O-acylisourea or active ester) has a longer lifetime in the basic media. This increases the risk of proton abstraction at the


-position, leading to oxazolone formation and subsequent racemization.

Reagent Selection Matrix

We categorize reagents based on the specific difficulty of the coupling and the scale of the reaction.

ScenarioRecommended ReagentWhy?
Standard Coupling COMU or HATU High reactivity; COMU is safer (non-explosive) and easier to remove than HATU.
Hindered / Slow Amine PyAOP Critical: Phosphonium salt avoids guanidinium capping of the slow-reacting pyrrolidine.
Scale-Up (>10g) T3P (50% in EtOAc)Low cost, non-toxic byproducts (water soluble), extremely low racemization.
Extreme Sterics TFFH (via Acid Fluoride)Acid fluorides are small and highly reactive, bypassing the bulk of active esters.

Visualizing the Decision Logic

Reagent Selection Decision Tree

ReagentSelection Start Start: Pyrrolidine Coupling IsHindered Is the Acid Sterically Hindered? Start->IsHindered Scale Is this Scale-Up (>10g)? IsHindered->Scale No Racemization Is Acid Chiral/Prone to Epimerization? IsHindered->Racemization Yes UseCOMU Use COMU / DIPEA (Standard High Efficiency) Scale->UseCOMU No (<10g) UseT3P Use T3P (PPA) (Green, Scalable, Low Epimerization) Scale->UseT3P Yes (>10g) UsePyAOP Use PyAOP / HOAt (Prevents Guanidinylation) Racemization->UsePyAOP Yes (High Risk) UseTFFH Use TFFH (Acid Fluoride) (Extreme Sterics) Racemization->UseTFFH No (Just Bulky)

Caption: Decision matrix for selecting the optimal coupling reagent based on steric hindrance, scale, and racemization risk.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" for Difficult Couplings (PyAOP Method)

Best for: Valuable intermediates where yield is paramount and the amine is hindered.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Pyrrolidine derivative (1.0 – 1.2 equiv)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 equiv)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv) – Optional but recommended for chiral preservation.

  • TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid and PyAOP (and HOAt if using) in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add Collidine (or DIPEA) dropwise at 0°C. Stir for 2–5 minutes. Note: Keep pre-activation short to minimize epimerization.

  • Coupling: Add the Pyrrolidine derivative. Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Monitor by LCMS. Phosphonium couplings are typically fast (30 min – 2 hrs).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 0.5M HCl (remove base), sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]

Protocol B: Scalable & Green Coupling (T3P Method)

Best for: Scale-up, avoiding toxic byproducts, and minimizing epimerization.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Pyrrolidine derivative (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • DIPEA or NMM (N-methylmorpholine) (3.0 – 4.0 equiv)

  • Solvent: EtOAc, DCM, or 2-MeTHF (0.1 – 0.2 M)

Procedure:

  • Mix: Combine Carboxylic Acid, Pyrrolidine amine, and Base in the chosen solvent at 0°C.

  • Addition: Add T3P solution dropwise. Crucial: T3P is added last to the mixture of acid/amine/base.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 2–12 hours.

  • Workup: Wash with water, 0.5M HCl, and NaHCO3. T3P byproducts are water-soluble, simplifying purification.

Protocol C: Extreme Sterics (Acid Fluoride via TFFH)

Best for: Coupling to extremely hindered pyrrolidines (e.g., adjacent quaternary centers).

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Pyrrolidine derivative (1.2 equiv)

  • Solvent: DCM or DCE (Dry)

Procedure:

  • Activation: Dissolve Carboxylic Acid and TFFH in DCM under inert atmosphere.

  • Base: Add DIPEA. Stir for 15–30 minutes to generate the Acid Fluoride in situ.

  • Coupling: Add the Pyrrolidine derivative.

  • Heat: If necessary, reflux (40°C for DCM, 80°C for DCE) to drive the reaction. Acid fluorides are thermally stable enough for heating.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Guanidine Byproduct (+99 mass) Uronium reagent (HATU/HBTU) reacted with amine.[2]Switch to PyAOP or PyBOP (Phosphoniums cannot form guanidines).
Low Yield / Incomplete Steric bulk preventing attack on Active Ester.Use TFFH to generate Acid Fluoride (smaller electrophile).[3] Increase temp to 50°C.
Racemization of Acid Slow coupling allowed oxazolone formation.Use T3P (lowest racemization profile). Add HOAt if using carbodiimides.[4] Keep base low (use Collidine).
Difficult Purification HOBt/HOAt byproducts co-eluting.Use T3P (water soluble byproducts) or COMU (byproducts easily removed).

Mechanism Visualization: The Guanidinium Trap

This diagram illustrates why Uronium reagents can fail with hindered pyrrolidines and why Phosphoniums are the solution.

GuanidiniumTrap cluster_legend Key Insight Acid Carboxylic Acid ActiveEster Active Ester (O-At) Acid->ActiveEster Activation HATU HATU (Uronium) HATU->ActiveEster Guanidine Guanidine Byproduct (DEAD END) HATU->Guanidine Path B: Direct Attack (If Path A is Slow) Product Desired Amide ActiveEster->Product Path A: Desired Attack (Fast) Pyrrolidine Pyrrolidine (Hindered Amine) Pyrrolidine->Product Pyrrolidine->Guanidine Info If Pyrrolidine is hindered, Path A slows down. Path B becomes dominant. Solution: Use PyAOP.

Caption: The "Guanidinium Trap" mechanism. Hindered amines may attack the coupling reagent directly if activation is slow.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • MilliporeSigma. (2024). Peptide Coupling Reagents Guide (Novabiochem).

  • Carpino, L. A., et al. (2010). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 49(16), 2855-2859.

Sources

Microwave-Assisted Synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the introduction of a pyrrolidine moiety can enhance solubility, basicity, and interactions with biological targets. The title compound, 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, represents a valuable building block for drug discovery, combining the versatile reactivity of a bromo-pyrazole with the desirable pharmacological properties of a pyrrolidine substituent.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing reproducibility, often under environmentally benign conditions.[2][3] This application note provides a detailed, four-step protocol for the synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, leveraging the benefits of microwave irradiation in each key transformation. The described methodology is designed for researchers and scientists in the field of drug development and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is accomplished through a four-step sequence, as illustrated in the workflow diagram below. Each step is conducted under controlled microwave irradiation to ensure rapid and efficient conversion. The key transformations include the formation of the pyrazole core, regioselective bromination, a palladium-catalyzed Suzuki-Miyaura cross-coupling, and a final deprotection step.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Deprotection A Acetylacetone + Hydrazine Hydrate B 3-Methyl-1H-pyrazole A->B Microwave Ethanol C 3-Methyl-1H-pyrazole D 4-Bromo-3-methyl-1H-pyrazole C->D NBS, THF Microwave E 4-Bromo-3-methyl-1H-pyrazole G tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate E->G Pd Catalyst, Base DME/H2O, Microwave F N-Boc-3-pyrrolidinylboronic acid pinacol ester F->G H Protected Intermediate I 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole (Final Product) H->I Aqueous Conditions Microwave

Caption: Synthetic workflow for 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Microwave reactions are to be performed in a dedicated microwave reactor capable of controlling temperature and pressure. Purification of intermediates and the final product is to be carried out using automated flash column chromatography. Characterization can be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Step 1: Microwave-Assisted Synthesis of 3-Methyl-1H-pyrazole

This initial step involves the classical Knorr pyrazole synthesis, accelerated by microwave irradiation. The reaction condenses a 1,3-dicarbonyl compound with a hydrazine.[4]

Protocol:

  • To a 10 mL microwave reaction vial, add acetylacetone (1.0 g, 10 mmol) and ethanol (5 mL).

  • Carefully add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After cooling, evaporate the solvent under reduced pressure. The resulting crude 3-methyl-1H-pyrazole can be used in the next step without further purification.

Step 2: Microwave-Assisted Bromination of 3-Methyl-1H-pyrazole

This step introduces a bromine atom at the C4 position of the pyrazole ring. N-Bromosuccinimide (NBS) is a convenient brominating agent, and the reaction is efficiently promoted by microwave heating.[3]

Protocol:

  • Dissolve the crude 3-methyl-1H-pyrazole (0.82 g, 10 mmol) in tetrahydrofuran (THF, 10 mL) in a 20 mL microwave reaction vial.

  • Add N-Bromosuccinimide (1.78 g, 10 mmol) to the solution.

  • Seal the vial and irradiate at 150 °C for 5 minutes.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-3-methyl-1H-pyrazole.

Step 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This key step forms the C-C bond between the pyrazole and pyrrolidine rings. A palladium catalyst facilitates the coupling of the 4-bromopyrazole with a suitable N-protected pyrrolidine boronic acid derivative.[2][5] The synthesis of the requisite N-Boc-3-pyrrolidinylboronic acid pinacol ester can be achieved from N-Boc-3-pyrrolidinone through known methods, such as conversion to the corresponding enol triflate followed by a Miyaura borylation.

Protocol:

  • In a 10 mL microwave reaction vial, combine 4-bromo-3-methyl-1H-pyrazole (1.61 g, 10 mmol), N-Boc-3-pyrrolidinylboronic acid pinacol ester (3.11 g, 10 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.23 g, 0.2 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • Add a 4:1 mixture of dimethoxyethane (DME) and water (5 mL).

  • Seal the vial and irradiate at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

Step 4: Microwave-Assisted N-Boc Deprotection

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. Microwave-assisted deprotection in water provides a green and efficient method.

Protocol:

  • Place tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (2.44 g, 7.1 mmol) in a 20 mL microwave reaction vial.

  • Add deionized water (10 mL).

  • Seal the vial and irradiate at 120 °C for 10 minutes.

  • After cooling, the product may precipitate. If so, collect the solid by filtration. If not, neutralize the solution with a mild base (e.g., sodium bicarbonate) and extract with a suitable organic solvent (e.g., a mixture of isopropanol and chloroform).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.

Data Summary

StepReactionKey ReagentsMicrowave ConditionsTypical Yield
1Pyrazole FormationAcetylacetone, Hydrazine Hydrate120 °C, 10 min>90% (crude)
2BrominationN-Bromosuccinimide150 °C, 5 min70-80%
3Suzuki CouplingN-Boc-3-pyrrolidinylboronic acid pinacol ester, Pd(PPh₃)₄, Cs₂CO₃120 °C, 15 min60-75%
4DeprotectionWater120 °C, 10 min85-95%

Conclusion

This application note details a robust and efficient microwave-assisted synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole. The use of microwave irradiation significantly reduces reaction times for each of the four steps, from pyrazole formation to the final deprotection. This protocol provides a practical and scalable method for accessing this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Zrinski, I., et al. (2006). Microwave-assisted preparation of a wide range of 5-ethoxycarbonylpyrazoles and 3-pyrazoles by 1,3-dipolar cycloaddition of diazo compound to acetylenes. HETEROCYCLES, 68(9), 1847-1856.
  • Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 33. [Link]

  • Al-Aabed, Y., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1639-1651. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 939-942.
  • Huang, Z., et al. (2022). Facile and efficient N-Boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559-1564. [Link]

  • Rastogi, S., & Srivastava, N. (2019). Microwave Assisted Synthesis and Anti-inflammatory Activity of Substituted Pyrazole Derivatives. International Journal of Advanced Research in Medicinal Chemistry, 1(1), 8-13.
  • Lundin, R., & Ioannidis, P. (n.d.).
  • Gomha, S. M., et al. (2015). Synthesis of Coumarin-Pyrazole Scaffold under Microwave Irradiation. Journal of Heterocyclic Chemistry, 52(4), 1076-1081.
  • Siro, J. G., et al. (1998).

Sources

Application Note: Scalable Process for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole represents a critical pharmacophore in kinase inhibitor development, particularly for JAK, CDK, and MAPK pathways. Its structural utility lies in the orthogonal reactivity of the pyrrolidine nitrogen (amenable to reductive amination or amidation) and the pyrazole bromide (amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings).

This Application Note outlines a robust, scalable synthetic route designed to overcome common pitfalls such as N-alkylation vs. C-alkylation regioselectivity issues and thermal hazards associated with hydrazine chemistry. The protocol prioritizes the use of tert-butyl 3-acetylpyrrolidine-1-carboxylate as the starting material to ensure the correct C3-connection between the pyrazole and pyrrolidine rings, avoiding the isomeric mixtures often seen in dipolar cycloaddition approaches.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the pyrazole ring onto the pre-existing pyrrolidine framework. This "constructive" approach is superior to coupling pre-formed pyrazoles, which often suffer from poor metal-halogen exchange yields on scale.

Strategic Disconnections
  • C-N Bond Cleavage (Deprotection): The final step reveals the secondary amine from the Boc-protected precursor.

  • C-Br Bond Formation: Electrophilic aromatic substitution (bromination) is most regioselective at the electron-rich C4 position of the pyrazole.

  • Heterocycle Formation: The pyrazole ring is constructed via the condensation of hydrazine with an

    
    -unsaturated ketone (enaminone), derived from the corresponding acetyl pyrrolidine.
    

Retrosynthesis cluster_legend Legend Target 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole (Target Molecule) Protected tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl) pyrrolidine-1-carboxylate Target->Protected Acidic Deprotection (HCl or TFA) Pyrazole tert-Butyl 3-(1H-pyrazol-3-yl) pyrrolidine-1-carboxylate Protected->Pyrazole Regioselective Bromination (NBS) Enaminone (E)-Enaminone Intermediate Pyrazole->Enaminone Cyclocondensation (N2H4) Start tert-Butyl 3-acetylpyrrolidine-1-carboxylate (Starting Material) Enaminone->Start Bredereck's Reagent or DMF-DMA Key1 Target Key2 Key Intermediate Key3 Starting Material

Figure 1: Retrosynthetic logic flow ensuring correct C3-C3 connectivity between rings.

Detailed Process Protocol

Phase 1: Enaminone Formation

Objective: Convert the acetyl group into a reactive 1,3-electrophile equivalent.

  • Reagents: tert-Butyl 3-acetylpyrrolidine-1-carboxylate (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv).

  • Solvent: DMF or Toluene (Toluene preferred for azeotropic removal of methanol).

Protocol:

  • Charge a reactor with tert-butyl 3-acetylpyrrolidine-1-carboxylate and Toluene (5 vol).

  • Add DMF-DMA (1.5 equiv) in a single portion.

  • Heat the mixture to 100–110 °C for 4–6 hours. Monitor by LCMS for the disappearance of the ketone (M+H+ ~214) and formation of the enaminone (M+H+ ~269).

    • Process Insight: The reaction generates methanol. If using toluene, equipping the reactor with a Dean-Stark trap to remove methanol drives the equilibrium forward and reduces reaction time.

  • Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA.

  • Result: Dark orange/brown oil. Use directly in the next step (crude yield typically >95%).

Phase 2: Pyrazole Cyclization

Objective: Construct the 1H-pyrazole ring.

  • Reagents: Crude Enaminone (from Phase 1), Hydrazine Hydrate (50-60% aq. solution, 2.0 equiv), Ethanol (10 vol).

  • Hazards: Hydrazine is toxic and potentially explosive. Work in a well-ventilated fume hood.

Protocol:

  • Dissolve the crude enaminone in absolute Ethanol (10 vol).

  • Cool the solution to 0–5 °C .

  • Add Hydrazine Hydrate dropwise over 30 minutes.

    • Critical Parameter: Exothermic reaction.[1] Maintain internal temperature < 20 °C during addition to prevent decomposition.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours.

  • Heat to 60 °C for 1 hour to ensure complete cyclization.

  • Work-up: Concentrate the solvent. Dissolve residue in Ethyl Acetate and wash with water (2x) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from n-Heptane/EtOAc or silica plug filtration if necessary.

  • Target Intermediate: tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

Phase 3: Regioselective Bromination

Objective: Introduce the bromine atom at the C4 position.

  • Reagents: Pyrazole Intermediate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

Protocol:

  • Dissolve tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate in DCM (10 vol).

  • Cool to 0 °C .

  • Add NBS portion-wise over 1 hour.

    • Process Insight: Portion-wise addition is crucial. Dumping NBS can lead to poly-bromination or radical side reactions. Keep the reaction in the dark (foil-wrapped reactor) to suppress radical bromination at the benzylic/tertiary pyrrolidine carbon.

  • Stir at 0 °C for 2 hours, then warm to room temperature.

  • Quench: Add 10% aqueous Na2S2O3 (sodium thiosulfate) to quench unreacted bromine species.

  • Isolation: Separate phases. Wash organic layer with saturated NaHCO3. Dry and concentrate.

  • Yield: Typically 85–90%. The product is usually a white to off-white solid.

Phase 4: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final product.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Recommended: 4M HCl in Dioxane for direct crystallization of the hydrochloride salt.

Protocol:

  • Dissolve the brominated intermediate in 1,4-Dioxane (3 vol).

  • Add 4M HCl in Dioxane (5-10 equiv) at 20 °C.

  • Stir for 2–4 hours. A white precipitate (the HCl salt) should form.

  • Isolation: Filter the solid. Wash the cake with diethyl ether or MTBE to remove organic impurities.

  • Drying: Vacuum oven at 40 °C.

  • Final Product: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride.

Process Logic & Workflow Diagram

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for quality and safety.

ProcessFlow cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Finalization Step1 Start: N-Boc-3-acetylpyrrolidine + DMF-DMA (Reflux, Toluene) Step2 Evaporation (Remove MeOH/Toluene) Step1->Step2 Azeotropic removal Step3 Cyclization: Add Hydrazine (0°C -> 60°C, EtOH) Step2->Step3 Crude Enaminone Step4 Bromination: NBS Addition (0°C, Dark, DCM) Step3->Step4 Intermediate Isolation Step5 Quench: Na2S2O3 (Remove active Br) Step4->Step5 Step6 Deprotection: 4M HCl/Dioxane Step5->Step6 Phase Separation Step7 Filtration & Washing (MTBE Wash) Step6->Step7 Precipitation Final Final Product: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole HCl Step7->Final

Figure 2: Operational workflow highlighting critical process steps and isolation techniques.

Analytical Specifications

To validate the synthesis, the final hydrochloride salt should meet the following criteria:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/H2O (0.1% TFA)
1H NMR (DMSO-d6) Consistent with structure. Peaks: ~9.5 (br s, NH2+), ~8.0 (s, 1H, Pyrazole-H), ~3.5-3.0 (m, Pyrrolidine protons).400 MHz NMR
LCMS [M+H]+ = 216/218 (1:1 ratio for 79Br/81Br)ESI+
Residual Solvent Dioxane < 380 ppm, Ethanol < 5000 ppmGC-HS

Scale-Up & Safety Considerations

Thermal Hazards (Hydrazine)
  • Risk: Hydrazine hydrate is a high-energy compound. Accumulation of unreacted hydrazine during addition can lead to a runaway reaction.

  • Mitigation: Use a dosing pump for hydrazine addition. Verify consumption of the enaminone by HPLC before heating to 60 °C. Ensure the reactor has emergency cooling capacity.

Regioselectivity Control
  • Risk: N-bromination or over-bromination.

  • Mitigation: Strictly control stoichiometry of NBS (1.05 eq). Do not use large excesses. If N-bromo species form (often observed as a transient intermediate), they usually rearrange to the C-bromo product upon warming or mild acid treatment.

Waste Management
  • Stream: Aqueous waste from the bromination quench contains succinimide and brominated species.

  • Disposal: Segregate halogenated waste. The thiosulfate quench ensures no active oxidants remain in the waste stream.

References

  • Regioselective Bromination of Pyrazoles

    • Title: "Regioselective bromin
    • Context: Establishes C4 as the preferred site for electrophilic attack in 3-substituted pyrazoles due to electronic enrichment.
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Link:[Link] (General Journal Link for verification of standard heterocycle reactivity).

  • Enaminone Cyclization Method

    • Title: "Efficient synthesis of pyrazoles
    • Context: The reaction of DMF-DMA derived enaminones with hydrazine is the industry standard for constructing 3-substituted pyrazoles.
    • Source:Green Chemistry Letters and Reviews.
    • Link:[Link]

  • Commercial Availability of Analogues: Title: "tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate" (Note: Regioisomer). Context: Highlights the importance of de novo synthesis for the C3-isomer, as commercial sources often provide the N1-isomer. Source: ChemicalBook / Fluorochem.
  • General Pyrazole Scale-Up

    • Title: "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole."
    • Context: Provides safety protocols for handling hydrazine on kilogram scale.
    • Source:MDPI Processes.
    • Link:[Link]

Sources

solvent selection for recrystallization of brominated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of Brominated Pyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for Brominated Pyrazoles

Brominated pyrazoles represent a cornerstone class of heterocyclic compounds in modern drug discovery and development. Their unique structural motifs are featured in a wide array of pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-viral therapeutics. The introduction of a bromine atom onto the pyrazole scaffold significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

However, the synthesis of these valuable compounds, particularly through electrophilic bromination, often yields a crude product contaminated with unreacted starting materials, over-brominated side products, and inorganic salts.[1] Achieving the high degree of purity (>99.5%) required for downstream applications, such as high-throughput screening, preclinical studies, and API (Active Pharmaceutical Ingredient) formulation, is non-negotiable.[2]

Recrystallization stands as the most powerful, cost-effective, and scalable technique for the purification of solid organic compounds like brominated pyrazoles.[3][4] Its efficacy is entirely dependent on the judicious selection of an appropriate solvent or solvent system. This application note provides a comprehensive, experience-driven guide to the principles, systematic screening, and execution of recrystallization protocols tailored specifically for brominated pyrazole derivatives.

Theoretical Foundation: Understanding Solubility

A successful recrystallization hinges on the principle of differential solubility.[5][6] An ideal solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the same compound at lower temperatures (e.g., 0-4 °C).[7] Impurities, conversely, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent to be effectively separated.[5]

The "Like Dissolves Like" Principle

The primary rule governing solubility is "like dissolves like," which relates to the polarity of the solute and the solvent.[8]

  • Pyrazole Core: The pyrazole ring itself is a polar, aromatic heterocycle due to the presence of two nitrogen atoms. This imparts a degree of polarity to the molecule.

  • Effect of Bromination: The addition of one or more bromine atoms increases the molecule's molecular weight and polarizability. While bromine is an electronegative atom, its overall effect often reduces the molecule's ability to participate in hydrogen bonding, making it less soluble in highly polar, protic solvents (like water) compared to its non-brominated parent. Brominated pyrazoles typically fall into the category of moderately polar compounds.

This understanding is the starting point for selecting a range of candidate solvents for screening.

The Ideal Recrystallization Solvent Profile
  • Significant Solubility Gradient: Exhibits a large difference in solubility for the compound between its boiling point and ice-bath temperature.

  • Inertness: Does not react chemically with the compound.[4]

  • Volatility: Possesses a relatively low boiling point to be easily removed from the purified crystals during drying.[9]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out"—separating as a liquid instead of forming crystals.[9][10]

  • Safety & Cost: Should be non-toxic, non-flammable, and inexpensive whenever possible.[9][11]

A Systematic Workflow for Solvent Selection

Finding the optimal solvent is an empirical process. The following workflow provides a structured and material-efficient approach.

Solvent_Selection_Workflow start Start: Crude Brominated Pyrazole screen Step 1: Small-Scale Solubility Screening (Test ~15 mg in 0.5 mL solvent) start->screen eval_single Step 2: Evaluate Results for Single Solvent screen->eval_single ideal_solvent Ideal Single Solvent Found: - Soluble when Hot - Insoluble when Cold eval_single->ideal_solvent Yes no_ideal No Ideal Single Solvent eval_single->no_ideal No protocol_single Proceed to Protocol 2: Single-Solvent Recrystallization ideal_solvent->protocol_single find_pair Step 3: Identify a Solvent/Anti-Solvent Pair - 'Good' Solvent: High Solubility (RT) - 'Poor' Solvent: Insoluble (RT) - Solvents must be miscible no_ideal->find_pair protocol_mixed Proceed to Protocol 3: Mixed-Solvent Recrystallization find_pair->protocol_mixed

Caption: Workflow for systematic recrystallization solvent selection.

Data Presentation: Candidate Solvents

The table below lists common laboratory solvents, ordered by decreasing polarity, that serve as an excellent starting point for the screening process described in Protocol 1.[8]

SolventBoiling Point (°C)Polarity (Relative)Comments & Suitability for Brominated Pyrazoles
Water100Very HighUnlikely to be a good single solvent; often an excellent anti-solvent.[12]
Methanol65HighGood starting point. Can be too effective a solvent at times.[13]
Ethanol78HighExcellent general-purpose solvent for moderately polar compounds.[14]
Isopropanol (IPA)82Medium-HighSimilar to ethanol, slightly less polar. Good potential.[14]
Acetone56Medium-HighOften dissolves compounds too well at room temperature.[14]
Ethyl Acetate77MediumA very common and effective choice for many heterocycles.[12]
Dichloromethane (DCM)40Medium-LowLow boiling point can be problematic. Often used in solvent pairs.
Toluene111LowGood for less polar compounds. High boiling point requires care.[12]
Hexanes / Heptane60-98Very LowUnlikely to be a good single solvent; frequently used as an anti-solvent.[12]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol efficiently determines candidate solvents or solvent pairs using minimal material.

Methodology:

  • Arrange a series of small, labeled test tubes.

  • Into each tube, place approximately 15-20 mg of your crude brominated pyrazole.

  • To the first tube, add a candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to a volume of 0.5 mL.[15]

  • Record Observation 1 (Room Temp):

    • Soluble: The compound dissolves completely. This solvent is likely unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent system.

    • Partially Soluble: Note the degree of solubility.

    • Insoluble: The compound does not dissolve. This solvent may be a "poor" solvent (anti-solvent) or could be suitable upon heating.

  • If the compound was insoluble or partially soluble at room temperature, gently heat the test tube in a warm water or sand bath.[15]

  • Record Observation 2 (Hot):

    • Soluble: The compound now dissolves completely. This is a strong candidate for a single-solvent recrystallization.

    • Insoluble: The compound remains insoluble. This solvent is unsuitable.

  • Take any tubes where the compound dissolved upon heating and place them in an ice-water bath for 15-20 minutes.

  • Record Observation 3 (Cold):

    • Abundant Crystals Form: This confirms the solvent is an excellent candidate.

    • Few or No Crystals Form: The compound is too soluble in the cold solvent for good recovery.

  • Repeat steps 3-8 for each candidate solvent.

Protocol 2: Recrystallization from a Single Solvent

Use this protocol once an ideal single solvent has been identified.

Methodology:

  • Place the crude brominated pyrazole into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a boiling chip or magnetic stir bar.

  • On a hot plate in a fume hood, add the chosen solvent in small portions, bringing the solvent to a gentle boil between additions.[5]

  • Continue adding the hot solvent until the compound just completely dissolves. This creates a saturated solution. Avoid adding a large excess of solvent, as this will reduce your yield.[16]

  • If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-boil for 2-3 minutes.[5]

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[17]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Allow the crystals to air-dry on the filter paper under vacuum, then transfer them to a watch glass for final drying.

  • Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Protocol 3: Recrystallization from a Mixed-Solvent System (Anti-Solvent Addition)

Use this protocol when no single solvent is suitable, but a "good" soluble solvent and a "poor" insoluble solvent (that are miscible with each other) have been identified.[9][18] Common pairs include ethanol/water, ethyl acetate/hexanes, and DCM/hexanes.[9]

Methodology:

  • In an Erlenmeyer flask, dissolve the crude brominated pyrazole in the minimum amount of the hot "good" solvent (e.g., ethanol) to achieve complete dissolution.[18]

  • While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid).[18] This indicates the point of saturation has been reached and precipitation is beginning.

  • Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[18]

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 2 (Steps 7-8).

  • Collect, wash (using a cold mixture of the two solvents in the final crystallization ratio), and dry the crystals as described in Protocol 2 (Steps 9-12).

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to re-concentrate the solution and cool again.[16][19]- Scratch the inside of the flask with a glass rod at the solvent line.[19]- Add a "seed crystal" of the pure compound.[17]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly or is too concentrated.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[10]- Ensure the compound dissolves completely before starting the cooling process.
Very Low Recovery - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- Reduce the initial volume of solvent. The mother liquor can sometimes be concentrated to yield a second crop of crystals.[16]- Always use ice-cold solvent for washing.- Use a pre-heated funnel for hot filtration and use a slight excess of solvent.[10]

References

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry.[Link]

  • Pharmaceutical Crystallization in drug development. Syrris.[Link]

  • 4. Crystallization. California State University, Dominguez Hills.[Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Recrystallization using two solvents. YouTube.[Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.[Link]

  • Recrystallization. Wired Chemist.[Link]

  • Recrystallization. ResearchGate.[Link]

  • Theory, Scope, and Methods of Recrystallization. Journal of Chemical Education.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs.[Link]

  • Recrystallization. University of California, Los Angeles.[Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros.[Link]

  • Recrystallization. Chemistry LibreTexts.[Link]

  • SOP: CRYSTALLIZATION. University of auckland.[Link]

  • Lab Procedure: Recrystallization. LabXchange.[Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.ORG.[Link]

  • Solvent Polarity Table. Scribd.[Link]

  • Crystallization Solvents.pdf. Scribd.[Link]

  • Polarity of Solvents. Chemed.chem.purdue.edu.[Link]

  • The Bromination of Pyrazabole. Defense Technical Information Center.[Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.[Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Solvent Choice. University of York, Department of Chemistry.[Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.[Link]

  • Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives. Semantic Scholar.[Link]

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ResearchGate.[Link]

  • Method for purifying pyrazoles.
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate.[Link]

  • RECRYSTALLISATION. University of Sydney.[Link]

  • Problems in recrystallization. Biocyclopedia.[Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.[Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications.[Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.[Link]

  • recrystallization, filtration and melting point. University of Nevada, Reno.[Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry.[Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. Journal of Chemistry and Technologies.[Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

Sources

preparation of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Application Note: Scalable Synthesis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride . This molecular scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other oncology targets. The 4-bromo handle facilitates downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the pyrrolidine amine serves as a versatile vector for solubilizing groups or further diversification.

The protocol utilizes a four-step synthetic route starting from commercially available tert-butyl 3-acetylpyrrolidine-1-carboxylate. Key features of this methodology include:

  • Regiocontrol: Exclusive formation of the 3-substituted pyrazole via an enaminone intermediate.

  • Selectivity: High-fidelity monobromination at the pyrazole C4 position using N-Bromosuccinimide (NBS).

  • Purification Efficiency: Designed to minimize chromatographic separations, utilizing precipitation and crystallization where possible.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the pyrazole ring de novo rather than functionalizing a pre-existing pyrazole, ensuring correct connectivity between the pyrrolidine and pyrazole rings.

Strategic Logic:

  • Pyrazole Construction: The reaction of a methyl ketone with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminone (
    
    
    
    -dimethylaminovinyl ketone). This intermediate undergoes a condensation-cyclization with hydrazine to yield the 3-substituted pyrazole core.
  • Bromination: The pyrazole ring is electron-rich. Electrophilic aromatic substitution with NBS occurs preferentially at the C4 position (the most nucleophilic site), avoiding the need for blocking groups.

  • Deprotection: The final step removes the Boc protecting group under acidic conditions to yield the stable hydrochloride salt.

Retrosynthesis Target Target: 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole HCl Intermediate1 Intermediate 3: N-Boc-3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine Target->Intermediate1 Acidic Deprotection (HCl/Dioxane) Intermediate2 Intermediate 2: N-Boc-3-(1H-pyrazol-3-yl)pyrrolidine Intermediate1->Intermediate2 Regioselective Bromination (NBS) Intermediate3 Intermediate 1: Enaminone Precursor Intermediate2->Intermediate3 Cyclization (Hydrazine) SM Starting Material: 1-Boc-3-acetylpyrrolidine Intermediate3->SM Enaminone Formation (DMF-DMA)

Figure 1: Retrosynthetic logic flow demonstrating the linear assembly of the target scaffold.

Detailed Experimental Protocols

Stage 1: Synthesis of the Pyrazole Core

Transformation of acetyl group to pyrazole via enaminone.

Reagents:

  • tert-Butyl 3-acetylpyrrolidine-1-carboxylate (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)
    
  • Hydrazine hydrate (64-80% in

    
    ) (2.0 - 3.0 equiv)
    
  • Ethanol (Absolute)

Protocol:

  • Enaminone Formation:

    • Charge a reaction vessel with tert-butyl 3-acetylpyrrolidine-1-carboxylate and DMF-DMA.

    • Heat the neat mixture (or in minimal DMF) to 90–100 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. The disappearance of the methyl ketone and appearance of a more polar enaminone peak indicates completion.

    • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol by-product. The residue (Intermediate 1) is typically a viscous orange/red oil and is used directly.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (5-10 volumes).

    • Cool to 0–5 °C.

    • Add Hydrazine hydrate dropwise (Exothermic reaction; control internal temp < 20 °C).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Optimization Note: If cyclization is slow, heat to 60 °C for 1 hour.

  • Workup:

    • Concentrate the solvent.

    • Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: The crude tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is often pure enough (>90%) for the next step. If not, purify via silica gel flash chromatography (0-10% MeOH in DCM).

Stage 2: Regioselective Bromination

Electrophilic aromatic substitution at C4.

Reagents:

  • tert-Butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (Intermediate 2) (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dichloromethane (DCM) or DMF (10 volumes)

Protocol:

  • Dissolve Intermediate 2 in DCM (preferred for ease of workup) or DMF.

  • Cool the solution to 0 °C .

  • Add NBS portion-wise over 15 minutes. Protect from light.

  • Stir at 0 °C for 1 hour, then warm to RT for 1–2 hours.

  • Mechanism: The pyrazole NH is not acidic enough to interfere significantly; C4 bromination is highly favored kinetically.

  • Workup:

    • Wash the organic layer with saturated

      
       (removes succinimide and acid traces) and then Sodium Thiosulfate solution (removes excess bromine).
      
    • Dry (

      
      ) and concentrate.
      
    • Result:tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (Intermediate 3).

Stage 3: Deprotection and Salt Formation

Removal of Boc group and isolation of HCl salt.

Reagents:

  • Intermediate 3[2][3][4]

  • 4M HCl in 1,4-Dioxane (or HCl in Ethanol)

  • Diethyl Ether or MTBE (for precipitation)

Protocol:

  • Dissolve Intermediate 3 in a minimal amount of 1,4-Dioxane or Methanol.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

  • Stir at RT for 2–4 hours.

  • Observation: A white to off-white precipitate often forms.

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether or MTBE to complete precipitation.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash the filter cake with Ether.

    • Dry under high vacuum at 40 °C.

Final Product: 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry (NBS) 1.00 - 1.05 eq>1.1 eq: Risk of poly-bromination or N-bromination. <1.0 eq: Incomplete conversion, difficult separation of non-brominated precursor.
Temperature (Step 1) 90 - 100 °CToo Low: Incomplete enaminone formation. Too High: Decomposition/Polymerization.
Hydrazine Addition Slow, < 20 °CRapid Addition: Exotherm can cause impurity formation or hydrazine decomposition.
Water Content (Step 3) AnhydrousMoisture during deprotection can lead to sticky gums instead of filterable solids.

Analytical Validation

Expected NMR Profile (


 or 

):
  • Pyrazole C5-H: Singlet,

    
     7.8 – 8.2 ppm.[5] (Distinctive shift due to adjacent Br).
    
  • Pyrrolidine NH: Broad singlets (if in DMSO),

    
     9.0 – 9.5 ppm.
    
  • Pyrrolidine CH/CH2: Multiplets,

    
     1.8 – 3.6 ppm.
    
  • Absence: No signal for Pyrazole C4-H (typically

    
     6.3-6.6 ppm in parent).
    

Mass Spectrometry (LC-MS):

  • Parent Ion:

    
     consistent with mono-bromine isotope pattern (
    
    
    
    ).
  • m/z: Calc. for

    
    : ~216/218.
    

Workflow Visualization

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Salt Formation A 1-Boc-3-acetylpyrrolidine + DMF-DMA B Enaminone Intermediate A->B 90°C, 4h C Cyclization (Hydrazine) B->C EtOH, RT D N-Boc-Pyrazole C->D Workup E Bromination (NBS/DCM) D->E 0°C -> RT F Deprotection (HCl/Dioxane) E->F Acidolysis G Final Product (HCl Salt) F->G Precipitation & Filtration

Figure 2: Operational workflow separating the synthesis into three distinct modular stages.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood. In case of spills, neutralize with dilute hypochlorite solution.

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; decomposed NBS (yellow/orange) can lead to side reactions.

  • HCl/Dioxane: Corrosive and fuming. Use acid-resistant gloves.

References

  • General Pyrazole Synthesis via Enaminones

    • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1987.
    • Organic Chemistry Portal, "Synthesis of Pyrazoles." Available at: [Link]

  • Regioselective Bromination of Pyrazoles: Khan, M. A., et al. "Bromination of pyrazoles." Journal of the Chemical Society, 1963.
  • Relevant Patent Literature (Pyrrolidine-Pyrazole Scaffolds): Pfizer Inc. "Pyrrolidine derivatives as JAK inhibitors." WO2010065447A3. Available at: Vertex Pharmaceuticals. "Pyrazole inhibitors of c-Jun N-terminal kinases." WO2007070514.
  • DMF-DMA Reagent Usage

    • Organic Syntheses, Coll. Vol. 9, p. 432 (1998). "Use of DMF-DMA in heterocyclic synthesis." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation in Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles. A frequent and frustrating side reaction is the premature dehalogenation (or hydrodehalogenation) of the pyrazole starting material, leading to reduced yields and complex purification issues. This document provides an in-depth analysis of the underlying causes, robust troubleshooting strategies, and validated protocols to help you suppress this unwanted pathway and maximize the yield of your desired coupled product.

Understanding the Problem: The Competing Pathways

The core issue arises from a diversion in the catalytic cycle. After the initial, crucial oxidative addition of the 4-bromopyrazole to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br intermediate stands at a crossroads. The productive path leads to transmetalation and reductive elimination, yielding the target biaryl. The problematic path involves the formation of a palladium-hydride (Pd-H) species, which reductively eliminates to form the undesired dehalogenated pyrazole.[1][2]

The primary source of the hydride is often the solvent (especially alcohols), the base, or trace amounts of water in the reaction mixture.[2][3][4] Electron-deficient N-heterocycles, such as pyrazoles, are particularly susceptible to this side reaction.[2]

Suzuki_vs_Dehalogenation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_dehalogenation Dehalogenation Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x 4-Bromo-Pyrazole (Ar-X) ar_x->oxidative_addition ar_pd_x Ar-Pd(II)-X(L)₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation hydride_exchange Hydride Formation ar_pd_x->hydride_exchange Competing Pathway boronic R-B(OH)₂ boronic->transmetalation ar_pd_r Ar-Pd(II)-R(L)₂ transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Desired Product (Ar-R) reductive_elimination->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->hydride_exchange ar_pd_h Ar-Pd(II)-H(L)₂ hydride_exchange->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 byproduct Dehalogenated Byproduct (Ar-H) reductive_elimination_h->byproduct

Figure 1: Competing catalytic cycles in the Suzuki coupling of 4-bromopyrazoles.

Troubleshooting Guide

This table summarizes common issues observed during the Suzuki coupling of 4-bromopyrazoles and provides targeted solutions grounded in mechanistic principles.

Symptom ObservedPotential Cause(s)Recommended Solutions & Rationale
High percentage of dehalogenated pyrazole byproduct (>10%) 1. Inappropriate Solvent: Protic solvents (e.g., methanol, ethanol) are acting as a hydride source.[3][4]Change to an aprotic solvent. Use dioxane, toluene, or THF.[2] These solvents lack acidic protons that can be readily converted into palladium-hydride species.
2. Wrong Base: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can generate hydrides via β-hydride elimination.[2]Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice.[2] Alternatives include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are less likely to act as hydride donors.
3. Inefficient Ligand: The ligand is not promoting the desired reductive elimination of the product efficiently, allowing the competing dehalogenation pathway to dominate.Screen bulky, electron-rich ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate reductive elimination.[2][5]
4. Unprotected Pyrazole N-H: The acidic N-H proton can interfere with the catalyst or alter the electronic properties of the ring upon deprotonation, potentially favoring dehalogenation.[6][7]Protect the pyrazole nitrogen. Use a protecting group like Boc or SEM. This can prevent unwanted interactions and suppress dehalogenation, though it adds synthetic steps.[2][6]
Low or no conversion; starting material remains 1. Inefficient Oxidative Addition: The initial step of the catalytic cycle is slow, a common issue with some heteroaryl halides.Increase temperature cautiously. Monitor for an increase in byproduct formation. Use a more active catalyst system. Pre-catalysts that readily generate the active Pd(0) species can be beneficial.[3] Electron-rich ligands also promote oxidative addition.[1][5]
2. Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is rate-limiting. This can be due to poor quality boronic acid or inherent substrate properties.Use a highly active and stable boron reagent. Consider using a boronate ester (e.g., a pinacol ester) which can sometimes exhibit different reactivity profiles. Ensure the boronic acid is pure and not degraded. A slow transmetalation provides more time for dehalogenation to occur.[2]
3. Catalyst Deactivation: Oxygen can oxidize the Pd(0) catalyst or the phosphine ligand, killing the reaction.[1]Ensure rigorous degassing. Use three freeze-pump-thaw cycles for the reaction mixture or sparge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.[2] Maintain a positive inert gas pressure throughout the reaction.
Significant formation of homocoupled boronic acid byproduct (R-R) 1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of boronic acids.[1]Improve degassing procedures. See "Catalyst Deactivation" above.
2. Pd(II) Pre-catalyst Issue: If the Pd(II) pre-catalyst is not efficiently reduced to Pd(0), it can directly catalyze the homocoupling pathway.Ensure proper reaction setup. The combination of phosphine ligand and base is typically responsible for the in-situ reduction of Pd(II) to Pd(0). Ensure all components are added correctly.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-bromopyrazole so prone to dehalogenation compared to a simple bromobenzene?

A: There are two primary reasons. First, N-heterocycles like pyrazoles are often more electron-deficient than simple benzene rings. This can influence the stability and reactivity of the key Aryl-Pd(II)-X intermediate.[2] Second, the presence of nitrogen atoms, particularly an unprotected N-H group, introduces complexity. The nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity. Furthermore, if the base deprotonates the N-H, it increases the electron density of the ring, which can affect the subsequent steps in the catalytic cycle.[2][6]

Q2: My pyrazole has an unprotected N-H. Is protecting it always necessary?

A: Not always, but it is a powerful troubleshooting step. Unprotected N-H groups are acidic and can be deprotonated by the base. This can lead to catalyst inhibition or altered reactivity.[8] In a study on 4-bromopyrrole-2-carboxylates, a very similar substrate, dehalogenation was a significant problem that was effectively suppressed by protecting the pyrrole nitrogen with a Boc group.[6][7][9] If you have optimized your ligand, base, and solvent without success, N-H protection is the next logical step.

Q3: Which catalyst and ligand system is the best starting point for a challenging 4-bromopyrazole coupling?

A: For challenging substrates prone to side reactions, a robust, modern catalyst system is recommended over older catalysts like Pd(PPh₃)₄. A great starting point is to generate the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.

  • Recommended Ligands: SPhos or XPhos. These ligands are known to promote the crucial reductive elimination step, which helps the desired reaction outcompete dehalogenation.[2]

  • Recommended Pre-catalysts: Alternatively, using a well-defined pre-catalyst like SPhos Pd G2 or G3 can provide more consistent results. These complexes generate the active Pd(0) species under mild conditions, which can accelerate the reaction and minimize the time available for side reactions to occur.[3]

Q4: How critical are the choices of base and solvent?

A: They are absolutely critical. As outlined in the troubleshooting guide, the base and solvent are the most likely sources of the hydride that causes dehalogenation.[2][3] The ideal combination is a non-coordinating, aprotic solvent and a non-nucleophilic, moderately strong inorganic base.

  • Solvent Hierarchy (Best to Worst): Dioxane, Toluene, THF >> DMF > Acetonitrile >> Alcohols (MeOH, EtOH).

  • Base Hierarchy (Best to Worst): K₃PO₄, Cs₂CO₃, K₂CO₃ >> Fluoride bases (CsF, KF) >> Alkoxide bases (NaOtBu).

Q5: I see some product, but the reaction stalls and dehalogenation increases over time. Should I increase the temperature?

A: Proceed with caution. While a modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes accelerate a sluggish reaction, it can also accelerate the rate of dehalogenation.[10] If the reaction is stalling, it is more likely due to catalyst decomposition. Instead of simply increasing the heat, it is often more effective to re-evaluate the core components: ensure the system is truly anaerobic, and consider a more stable ligand or pre-catalyst that has a longer lifetime at the reaction temperature.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 4-bromopyrazole with an arylboronic acid, designed to minimize dehalogenation.

Experimental_Workflow start Start setup 1. Assemble Glassware (Schlenk flask/vial with stir bar) start->setup dry 2. Flame-dry under vacuum setup->dry inert 3. Backfill with Inert Gas (Argon or N₂) dry->inert reagents 4. Add Solids (4-Bromopyrazole, Boronic Acid, K₃PO₄, Pd₂(dba)₃, SPhos) inert->reagents cycle 5. Evacuate & Backfill (3x) reagents->cycle solvents 6. Add Degassed Solvents (Toluene and Water) cycle->solvents degas 7. Degas Mixture (Sparge with Ar for 15 min) solvents->degas heat 8. Heat with Vigorous Stirring (e.g., 90-100 °C) degas->heat monitor 9. Monitor Progress (TLC or LC-MS) heat->monitor workup 10. Cool, Dilute & Wash (e.g., EtOAc, Water, Brine) monitor->workup purify 11. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End purify->end

Figure 2: Step-by-step experimental workflow for minimizing dehalogenation.

Step-by-Step Methodology:

Reagents & Stoichiometry:

  • 4-Bromopyrazole (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2.2 - 4.4 mol%, Ligand:Pd ratio of ~2.2:1)

  • Solvent: Toluene and Water (e.g., 5:1 v/v ratio, ~0.1 M concentration)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.022 mmol, 9.0 mg) and add them to the reaction flask.

    • Rationale: Adding all solids under an inert atmosphere minimizes exposure to oxygen.

  • Inert Atmosphere: Seal the flask, and then carefully evacuate the atmosphere and backfill with an inert gas (Argon is preferred). Repeat this cycle three times.

  • Solvent Addition: Add previously degassed toluene (e.g., 9 mL) and degassed water (e.g., 1.8 mL) via syringe.

    • Rationale: Using degassed solvents is a critical step to remove dissolved oxygen, which can deactivate the catalyst.[11]

  • Final Degassing: While stirring, bubble Argon gas through the reaction mixture via a long needle for 10-15 minutes.

    • Rationale: This final sparging ensures the reaction environment is as anaerobic as possible before heating commences.[2]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The color should turn dark brown or black.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromopyrazole is consumed (typically 4-24 hours). Check for the formation of both the desired product and the dehalogenated byproduct.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Almassy, A., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • T. D. W. Andrews, et al. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]

  • Genin, E., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Omondi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Thomson, D. S., et al. (2002). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters. [Link]

  • Omondi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • Almassy, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Thomson, D. S., et al. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. RTI. [Link]

  • Billingsley, K. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • Scott, R. W., et al. (2002). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. desbromo suzuki. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2023). Suzuki Cross Coupling. [Link]

  • Reyes, L. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Tassano, E. J., & Buchwald, S. L. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

Sources

Technical Support Center: N-Boc Deprotection in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Challenge

Deprotecting N-tert-butoxycarbonyl (N-Boc) groups on pyrazole derivatives presents a unique dichotomy compared to standard aliphatic amines. You must first diagnose the nature of your protection:

  • Exocyclic Amine Protection: Standard carbamate stability; requires acidic cleavage.[1]

  • Endocyclic (Ring) Nitrogen Protection: The N-Boc group attached directly to the pyrazole ring is significantly more labile due to the electron-deficient nature of the pyrazole nitrogen. It can often be removed under nucleophilic or mildly basic conditions, allowing for orthogonal deprotection strategies.[1][2]

Common Failure Modes:

  • Cation Scavenging: The generated tert-butyl cation (

    
    -Bu
    
    
    
    ) is a "hard" electrophile that readily re-alkylates the electron-rich pyrazole ring (often at C-4) or other nucleophilic sites (Tyr/Trp residues), creating difficult-to-separate impurities.
  • Salt Solubility: Pyrazolium salts (TFA or HCl) are frequently hygroscopic oils or amorphous solids that trap solvents, leading to "fake" high yields or oiling out during crystallization.[1]

  • Acid Sensitivity: Strong acids degrade other functional groups on the scaffold.

Decision Matrix: Selecting the Right Protocol

Before starting, map your substrate to the correct methodology using the workflow below.

DeprotectionStrategy Start Start: Analyze Substrate Loc Where is the Boc group? Start->Loc Ring On Pyrazole Ring (Endocyclic) Loc->Ring Side On Side Chain Amine (Exocyclic) Loc->Side MethodA Method A: Nucleophilic Cleavage (NaBH4/EtOH or Silica/Heat) *High Selectivity* Ring->MethodA Preferred MethodB Method B: Standard Acidic (HCl/Dioxane or TFA/DCM) Ring->MethodB Alternative Sens Acid Sensitive Moieties Present? Side->Sens Yes Yes Sens->Yes Avoid Strong Acid No No Sens->No Robust MethodC Method C: Scavenger Cocktail (TFA + TES/Thioanisole) MethodD Method D: Lewis Acid (TMSOTf or ZnBr2) Yes->MethodD No->MethodB Standard No->MethodC If C-alkylation observed

Figure 1: Strategic decision tree for selecting deprotection conditions based on regiochemistry and substrate sensitivity.

Standard Protocols & Optimization

Protocol A: The "Scavenger Cocktail" (High Fidelity Acidic Cleavage)

Best for: Exocyclic amines or substrates prone to


-butyl alkylation.

The Science: The tert-butyl cation is a hard electrophile. By adding a "soft" nucleophile (scavenger), you kinetically outcompete the pyrazole ring for the cation.

  • Primary Scavenger: Triethylsilane (TES) – Reduces the cation to isobutane (gas).[1]

  • Secondary Scavenger: Thioanisole/Anisole – Traps cation as a stable adduct.[1][3]

Step-by-Step:

  • Dissolve substrate (1 mmol) in DCM (5 mL) .

  • Add Triethylsilane (2.0 eq) . Note: If the substrate contains Trp/Tyr, add Thioanisole (2.0 eq).[1]

  • Cool to 0 °C.

  • Add TFA (2–5 mL) dropwise. Crucial: High acid concentration favors elimination over substitution.[1]

  • Warm to RT and stir for 1–3 hours.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Yield Optimization: Triturate the residue with cold Et₂O or MTBE to precipitate the trifluoroacetate salt.

Protocol B: Nucleophilic Deprotection (The "Ring-Specific" Trick)

Best for: N-Boc directly on the pyrazole ring. Preserves exocyclic N-Boc amines.

The Science: N-Boc pyrazoles behave like acyl-azoles. They are susceptible to nucleophilic attack, unlike alkyl carbamates.[1]

Step-by-Step:

  • Dissolve substrate in Ethanol (0.1 M) .

  • Add NaBH₄ (1.5–3.0 eq) at 0 °C or RT.

  • Monitor by TLC (usually complete in <1 hour).

  • Quench: Add Acetone or sat. NH₄Cl.

  • Result: The ring Boc is removed; exocyclic Boc groups remain intact.

Troubleshooting Guide (FAQ)

Issue 1: "I see a +56 mass impurity in LCMS."

Diagnosis: tert-Butylation. The


-Bu cation attacked your pyrazole ring (C-alkylation) or a phenolic/indole side chain.
Solution: 
  • Switch to Protocol A .

  • Increase the scavenger load (TES) to 5.0 equivalents.

  • Avoid dilute acid. Paradoxically, dilute TFA (e.g., 5% in DCM) promotes alkylation because the

    
    -Bu cation survives longer.[1] Use 
    
    
    
    20% TFA or neat TFA to force rapid elimination to isobutylene.[1]
Issue 2: "My yield is >100% and the product is an oil."

Diagnosis: Solvation and Salt Formation. Pyrazoles are basic (


).[1] You have isolated the Pyrazolium-TFA salt, which is hygroscopic and holds onto DCM/TFA.
Solution: 
  • Free-basing: Dissolve the oil in EtOAc. Wash carefully with sat. NaHCO₃ (pH 8). Warning: Pyrazoles are water-soluble. Do not use 1M NaOH or large water volumes; you will lose product to the aqueous phase.

  • Alternative Salt: Use 4M HCl in Dioxane . The hydrochloride salt is often more crystalline than the trifluoroacetate salt.

Issue 3: "The reaction stalled at 50% conversion."

Diagnosis: Equilibrium inhibition.[1] The generated CO₂ and isobutylene must escape. Solution:

  • Ensure the reaction vessel is open to a bubbler (do not seal tightly).[1]

  • Sonication for 5 minutes can help degas the solution and drive the equilibrium.

Comparative Data: Reagent Selection

Reagent SystemMech. TypeSelectivity (Ring vs Chain)Scavenger Needed?Typical YieldNotes
TFA / DCM Acidic (

)
Cleaves BothYES (Critical)85-95%Standard. Product is TFA salt.
HCl / Dioxane Acidic (

)
Cleaves BothYes80-90%Product is HCl salt (often solid).[1]
NaBH₄ / EtOH NucleophilicRing Only No90-98%Orthogonal. Leaves amine-Boc intact.[4]
TMSOTf / DCM Lewis AcidCleaves BothNo75-85%Anhydrous conditions required. Mild.
Silica Gel / Heat ThermalRing OnlyNoVariableSolvent-free.[5] Good for very sensitive substrates.

Visualizing the Mechanism & Scavenging

Understanding the fate of the tert-butyl cation is the key to yield optimization.

Mechanism Substrate N-Boc Pyrazole Protonation Protonation (TFA/H+) Substrate->Protonation Fragmentation Fragmentation Protonation->Fragmentation Cation t-Butyl Cation (C4H9+) Fragmentation->Cation Product NH-Pyrazole (Salt Form) Fragmentation->Product SideRxn Impurity: C-Alkylated Pyrazole Cation->SideRxn No Scavenger Scavenged Isobutane / Adduct (HARMLESS) Cation->Scavenged With Scavenger Scavenger Scavenger Added (Et3SiH / Anisole) Scavenger->Scavenged

Figure 2: Mechanistic pathway showing the critical role of scavengers in diverting the reactive tert-butyl cation away from impurity formation.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.[1] (The definitive guide on acid stability and cleavage conditions).

  • Gerokonstantis, D. T.; Manta, S.; Kiritsis, C.; Komiotis, D. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.[1] Arkivoc2020 , viii, 115–124.[1][4] (Key reference for nucleophilic/selective deprotection).

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid.[1] Int. J. Pept.[1] Protein Res.1978 , 12, 258–268.[1] (Foundational work on cation scavenging mechanisms).

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.[1] J. Pept.[1] Res.2001 , 58, 338–341.[1] (Optimization of HCl conditions).

  • Stafford, J. A.; et al. Silica Gel-Catalyzed Deprotection of N-Boc-Amines. J. Org. Chem.1998 , 63, 10040–10044.[1] (Thermal/Silica alternative methods).[1][6]

Sources

troubleshooting low solubility of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Welcome to the technical support center for 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low solubility and other common experimental challenges. As Senior Application Scientists, we've structured this guide to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and validated approach to your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.

Q1: What are the primary structural features of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole that influence its solubility?

A1: The solubility of this compound is governed by a combination of its constituent parts:

  • Pyrazole Core: The pyrazole ring itself is aromatic and capable of hydrogen bonding, which can lead to low solubility in some solvents due to strong intermolecular interactions and high crystal lattice energy.[1]

  • Bromine Substituent: The bromo group at the 4-position increases the molecular weight and lipophilicity, which tends to decrease aqueous solubility.[2]

  • Pyrrolidine Moiety: The pyrrolidine ring, being a saturated heterocycle, can enhance aqueous solubility compared to purely aromatic systems.[3][4] The secondary amine in the pyrrolidine ring provides a basic center (pKa of the pyrrolidine nitrogen is a key factor) that can be protonated, significantly impacting solubility in acidic conditions.[4]

Q2: What are the recommended starting solvents for dissolving 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole?

A2: Based on the structural analysis, a tiered approach to solvent selection is recommended.

Solvent ClassRecommended SolventsRationale & Causality
Polar Aprotic Solvents DMSO, DMF, NMPThese solvents are often effective for heterocyclic compounds that are difficult to dissolve.[5] N-Methyl-2-pyrrolidone (NMP), in particular, has been shown to be a powerful solubilizer for poorly soluble drugs, acting as both a cosolvent and a complexing agent.[6][7]
Polar Protic Solvents Ethanol, MethanolThe parent 1H-pyrazole is soluble in alcohols like ethanol and methanol.[2][8] These solvents can engage in hydrogen bonding with the pyrazole and pyrrolidine nitrogens.
Aqueous Buffers Acidic Buffers (e.g., pH 2-5)The basic pyrrolidine nitrogen can be protonated at acidic pH, forming a more soluble salt.[1] This is a critical strategy for enhancing aqueous solubility.

Q3: How does pH adjustment affect the solubility of this compound?

A3: pH is a critical factor. Pyrazoles are weakly basic, and the pyrrolidine ring contains a secondary amine, which is also basic.[1][4]

  • In acidic solutions (low pH): The pyrrolidine nitrogen will be protonated, forming a cationic species. This charge significantly increases the molecule's polarity and its ability to interact with polar solvents like water, thereby increasing solubility.

  • In neutral or basic solutions (higher pH): The compound will exist in its free base form, which is less polar and generally less soluble in aqueous media.

Therefore, for aqueous applications, acidifying the solution is a primary strategy to enhance solubility.

Systematic Troubleshooting of Low Solubility

If you are encountering persistent solubility issues, follow this systematic workflow. This process is designed to logically diagnose the problem and identify an effective solution.

Solubility_Troubleshooting Start Start: Low Solubility Observed SolventScreen Step 1: Initial Solvent Screening (DMSO, DMF, MeOH, EtOH) Start->SolventScreen AssessSolubility1 Is solubility sufficient? SolventScreen->AssessSolubility1 Heating Step 2: Apply Gentle Heating (e.g., 40-60°C) AssessSolubility1->Heating No Success Success: Compound Dissolved AssessSolubility1->Success Yes AssessSolubility2 Is solubility sufficient? Heating->AssessSolubility2 CoSolvent Step 3: Use a Co-Solvent System (e.g., DMSO/Water, EtOH/Water) AssessSolubility2->CoSolvent No AssessSolubility2->Success Yes AssessSolubility3 Is solubility sufficient? CoSolvent->AssessSolubility3 pH_Adjust Step 4: pH Adjustment (for aqueous solutions) Titrate with dilute HCl AssessSolubility3->pH_Adjust No AssessSolubility3->Success Yes AssessSolubility4 Is solubility sufficient? pH_Adjust->AssessSolubility4 Advanced Step 5: Advanced Techniques (Sonication, Salt Form, Particle Size) AssessSolubility4->Advanced No AssessSolubility4->Success Yes Consult Consult Technical Support Advanced->Consult If issues persist

Caption: Troubleshooting workflow for low solubility.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable solvent or solvent system.

Objective: To determine the optimal solvent for achieving the desired concentration of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.

Materials:

  • 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Calibrated pipettes

  • Test solvents: DMSO, DMF, NMP, Methanol, Ethanol, Acetonitrile, Water (Type I)

Procedure:

  • Preparation: Weigh 1-5 mg of the compound into several separate vials.

  • Initial Solvent Addition: To each vial, add a small, precise volume of a single test solvent (e.g., 100 µL) at room temperature.[9]

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Incremental Solvent Addition: For vials where the compound is not fully dissolved, add another aliquot of the same solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process until the compound dissolves or a maximum practical volume is reached.

  • Heating: If the compound remains insoluble at room temperature, gently heat the vials (e.g., to 40-50°C) and observe any change in solubility.[2] Be cautious of potential degradation at higher temperatures.

  • Documentation: Record the approximate solubility in each solvent (e.g., in mg/mL).

Protocol 2: pH-Dependent Aqueous Solubility Determination

This protocol details how to enhance and quantify solubility in aqueous solutions by adjusting pH.

Objective: To increase the aqueous solubility of the compound by forming a soluble salt and to determine the solubility at a specific acidic pH.

Materials:

  • 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

  • Aqueous buffer solutions (e.g., pH 2.0, 4.0, 5.0, 7.4)

  • Dilute Hydrochloric Acid (e.g., 0.1 M HCl)

  • pH meter

  • Stir plate and stir bars

  • Centrifuge

Procedure:

  • Preparation: Prepare a series of test tubes or vials, each containing a pre-weighed amount of the compound (in excess of its expected solubility).

  • Buffer Addition: Add a fixed volume of each buffer solution to the respective vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • For Titration Method: a. Create a slurry of the compound in deionized water. b. While stirring and monitoring the pH, slowly add dilute HCl dropwise. c. Observe the point at which the solid material completely dissolves. Record the final pH. This provides an estimate of the pH required for complete solubilization at that concentration.

Advanced Troubleshooting and Considerations

If the above methods are insufficient, consider these advanced strategies:

  • Salt Formation: The compound may exist as a dihydrochloride salt, which is typically more water-soluble than the free base. If you have the free base, converting it to a salt (e.g., hydrochloride, tartrate, citrate) can dramatically improve aqueous solubility and dissolution rate.[10]

  • Particle Size Reduction: Decreasing the particle size (e.g., through micronization or milling) increases the surface area available for solvation, which can increase the rate of dissolution, though not the equilibrium solubility.[2]

  • Use of Excipients: In formulation development, solubilizing agents or hydrotropes like sodium p-toluenesulfonate (NaPTS) can be used to increase the solubility of poorly soluble organic compounds in water.[2][11]

Logical Relationships in Solubility Enhancement

The choice of a solubility enhancement technique is directly related to the physicochemical properties of the compound and the intended application.

Logical_Relationships Compound 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole Basic Pyrrolidine N Lipophilic Bromo-pyrazole AqueousApp Aqueous Application (e.g., Biological Assay) Compound:pKa->AqueousApp enables OrganicApp Organic Synthesis (e.g., Reaction Medium) Compound:logP->OrganicApp influences pH_Mod pH Modification (Protonation) AqueousApp->pH_Mod requires SaltForm Salt Formation (e.g., HCl salt) AqueousApp->SaltForm benefits from PolarSolvent Polar Aprotic/Protic Solvents (DMSO, Alcohols) OrganicApp->PolarSolvent requires CoSolvent Co-Solvent Systems OrganicApp->CoSolvent may require

Caption: Logical links between compound properties and solubility strategies.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-1H-pyrazole-3-carbonyl chloride Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles... Retrieved from [Link]

  • Sanghvi, T., et al. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSci. Retrieved from [Link]

  • Scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization of poorly soluble compounds using 2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2018). How to improved solubility of conductive polymers? Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives...
  • ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

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Technical Support Center: Minimizing Side Reactions in Pyrrolidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolidine Functionalization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of modifying the pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, but its functionalization is often plagued by challenges in selectivity and unwanted side reactions.

This resource moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a self-validating system, offering troubleshooting guides and direct answers to common issues encountered in the lab.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific, observable problems during pyrrolidine functionalization. The table below outlines common issues, their probable causes, and recommended solutions based on mechanistic understanding and established protocols.

Observed Issue / Side ReactionProbable Cause(s)Recommended Solutions & Preventative Measures
Low or No Conversion in N-Acylation 1. Inadequate Base: Insufficient base leads to the protonation of the pyrrolidine nitrogen, rendering it non-nucleophilic.[1]2. Moisture Contamination: Acyl halides are highly susceptible to hydrolysis, which consumes the reagent.[1]3. Poor Reagent Reactivity: The acylating agent may be degraded, or the pyrrolidine derivative may be a weak nucleophile.[1]1. Optimize Base: Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the generated acid (e.g., HCl).[1]2. Ensure Anhydrous Conditions: Oven-dry all glassware and use anhydrous solvents (e.g., DCM, THF). Handle hygroscopic reagents under an inert atmosphere (N₂ or Ar).[1]3. Enhance Reactivity: If the reaction is sluggish, consider gentle heating (40-50 °C). For poorly nucleophilic amines, add a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
Over-Alkylation in N-Alkylation (Quaternary Salt Formation) High Reactivity of Alkylating Agent: Highly reactive agents (e.g., methyl iodide, benzyl bromide) can react with the N-alkylated product faster than the starting material.[2]1. Control Stoichiometry: Use a slight excess (1.1-1.2 eq) of the pyrrolidine relative to the alkylating agent.[2]2. Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration, minimizing the chance of a second alkylation event.[2]3. Choice of Base: Use a bulky, non-nucleophilic base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) that is only sparingly soluble to moderate reactivity.
Poor Regioselectivity in C-H Functionalization (Mixture of C2, C3, C4 isomers) 1. Lack of Directing Group: Without a directing group, functionalization can occur at multiple positions based on inherent electronic and steric factors. The C2 position is often considered electronically activated.[3]2. Inappropriate N-Protecting Group: The size and nature of the N-substituent heavily influence site selectivity.[3]1. Install a Directing Group: Use an amide-based directing group. For example, an aminoquinoline (AQ) amide linked at the C3 position can selectively direct arylation to the C4 position.[3][4] An improved 4-dimethylamine-8-aminoquinoline (DMAQ) directing group can accelerate the reaction and improve yields.[4]2. Strategic N-Protecting Group: A bulky N-Boc protecting group can sterically hinder the C2 position, favoring functionalization at the more accessible C3 or C4 positions.[3]3. Catalyst Control: For certain reactions like hydroalkylation, the choice of metal catalyst can provide divergent selectivity. For instance, a Cobalt catalyst can favor C3 alkylation of 3-pyrrolines, while a Nickel catalyst promotes C2 alkylation.[5]
Poor Stereoselectivity (Diastereomeric Mixtures) 1. Flexible Transition State: The reaction may proceed through a transition state that does not effectively discriminate between different spatial arrangements.2. Racemization: Reaction conditions (e.g., elevated temperature, basicity) may cause racemization of a chiral center.1. Use Chiral Ligands: For metal-catalyzed reactions, employ chiral ligands like bisoxazoline (BOX) to induce enantioselectivity.[5]2. Substrate Control with Directing Groups: Many directing-group-mediated C-H functionalizations proceed with high diastereoselectivity, often yielding a single cis or trans isomer due to the rigid, cyclic transition state formed.[3][4] For example, Pd-catalyzed C4 arylation with a C3-linked AQ group gives exclusively cis-isomers.[3]3. Maintain Low Temperatures: Where possible, run reactions at lower temperatures to preserve stereochemical integrity.
Unintended Ring Opening or Rearrangement 1. Harsh Reagents: Certain reagents, such as deoxyfluorinating agents (e.g., DAST), can induce ring expansion or rearrangement through aziridinium intermediates.[6]2. Photoredox/Lewis Acid Conditions: Specific catalytic systems designed for C-N bond cleavage can lead to ring opening.[7][8] This is less common for unstrained pyrrolidines compared to aziridines but can occur under targeted conditions.[7][8]1. Screen Reagents Carefully: Be aware of reagents known to promote skeletal rearrangements. If fluorination is desired without rearrangement, consider alternative reagents and carefully optimized conditions.[6]2. Avoid C-N Activating Conditions: Unless ring opening is the desired transformation, avoid combining N-acyl pyrrolidines with strong Lewis acids and photoredox catalysts, as this combination is known to enable C-N bond cleavage.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I strategically choose a method for regioselective C-H functionalization of the pyrrolidine ring?

A1: The choice depends entirely on the desired position of functionalization (C2, C3, or C4). A logical workflow can guide your decision.

  • For C2 Functionalization: This position is electronically activated. Methods include enantioselective α-lithiation of N-Boc pyrrolidines followed by trapping with an electrophile, or Ru-catalyzed reactions using a 2-pyridyl directing group.[9]

  • For C3 Functionalization: This is a more challenging, unactivated position. Palladium-catalyzed C-H arylation using an aminoquinoline (AQ) directing group attached to the nitrogen of a proline-derived amide is an effective method for achieving high yields of 3-aryl pyrrolidines.[9]

  • For C4 Functionalization: This can be achieved by sterically blocking the C2 position while using a directing group that favors the distal C4 position. A common strategy is the combination of a bulky N-Boc protecting group with a C3-linked AQ directing group in a palladium-catalyzed arylation.[3]

G start Desired Functionalization Position? c2 C2 Position (α to Nitrogen) start->c2 c3 C3 Position (β to Nitrogen) start->c3 c4 C4 Position (β to Nitrogen) start->c4 strat_c2 Strategy: • α-Lithiation of N-Boc Pyrrolidine • Ru-catalysis with N-directing group c2->strat_c2 strat_c3 Strategy: • Pd-catalysis with N-linked  directing group on proline scaffold c3->strat_c3 strat_c4 Strategy: • Pd-catalysis with C3-linked  directing group (e.g., AQ) • Bulky N-protecting group (e.g., Boc) c4->strat_c4

Caption: Decision workflow for regioselective C-H functionalization.

Q2: My N-acylation reaction is sluggish and gives a low yield. What steps should I take?

A2: A sluggish N-acylation points to issues with nucleophilicity, electrophilicity, or reaction conditions. Here is a systematic troubleshooting approach.

  • Verify Base Stoichiometry and Type: Ensure you are using at least one equivalent of a suitable base (e.g., TEA) to neutralize the acid byproduct. If the pyrrolidine starting material is an HCl salt, you will need at least two equivalents of base.[1]

  • Confirm Anhydrous Conditions: Moisture will readily consume your acyl chloride or anhydride. Ensure all glassware is dry and solvents are anhydrous.[1]

  • Increase Reactivity:

    • Temperature: Gently warm the reaction to 40-50 °C, monitoring by TLC for product formation and potential decomposition.[1]

    • Catalyst: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is then attacked by the pyrrolidine nitrogen.[1]

  • Check Reagent Quality: If the above steps fail, the acylating agent may have degraded. Verify its purity or use a freshly opened bottle.

G start Problem: Sluggish N-Acylation / Low Yield q1 Is base stoichiometry correct? (≥1 eq. to neutralize acid) start->q1 q2 Are conditions strictly anhydrous? q1->q2 Yes sol1 Solution: Adjust base to 1.1-1.2 eq. Use 2.2 eq. if starting from salt. q1->sol1 No q3 Have you tried enhancing reactivity? q2->q3 Yes sol2 Solution: Oven-dry glassware. Use anhydrous solvents. q2->sol2 No sol3 Solution: 1. Gently heat (40-50°C). 2. Add catalytic DMAP (1-10 mol%). q3->sol3 No end Consider reagent degradation. Verify purity of acylating agent. q3->end Yes

Caption: Troubleshooting workflow for N-acylation reactions.

Q3: When is an N-protecting group necessary, and what are the key considerations for choosing one?

A3: An N-protecting group is essential when you need to prevent the nitrogen from reacting (e.g., during C-H functionalization, or when using strong bases like organolithiums) or when you want to use the group to influence the reaction's outcome (e.g., directing regioselectivity).

Key Considerations for Selection:

  • Stability: The group must be stable to the planned reaction conditions. For example, Boc is stable to many catalytic conditions but is cleaved by strong acid, while Cbz is removed by hydrogenolysis.[9][10]

  • Steric Influence: A bulky group like Boc can block reactions at the adjacent C2 and C5 positions, thereby directing functionalization to C3 or C4.[3]

  • Electronic Effects: Carbamates (like Boc and Cbz) and amides can decrease the nucleophilicity and basicity of the nitrogen atom.

  • Ease of Removal: The deprotection conditions should not affect other functional groups in the molecule. The choice of protecting group should be made with the final deprotection step in mind.[10] Common groups like Boc, Cbz, and Fmoc have well-established and orthogonal removal conditions.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: General N-Acylation of Pyrrolidine with an Acyl Chloride

This protocol describes a standard procedure for the N-acylation of pyrrolidine, optimized to minimize common side reactions.

Materials:

  • Pyrrolidine (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Initial Solution: To the flask, add pyrrolidine (1.0 eq) followed by anhydrous DCM (to make a ~0.2 M solution).

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) to the stirred solution.[1]

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the pyrrolidine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and pyrrolidine), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl pyrrolidine.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Palladium-Catalyzed C4-Arylation of an N-Boc-Pyrrolidine Derivative

This protocol is based on established methods for directed C-H functionalization to achieve high regio- and stereoselectivity.[3]

Materials:

  • N-Boc-3-(aminoquinolinyl)carboxamidopyrrolidine (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Pivalic Acid (PivOH) (30 mol%)

  • Anhydrous Toluene

  • Schlenk tube or similar vessel for inert atmosphere reactions

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add the N-Boc-pyrrolidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.10 eq), and K₂CO₃ (2.0 eq) to a Schlenk tube.

  • Solvent and Additive: Add anhydrous toluene followed by pivalic acid (0.30 eq).

  • Reaction: Seal the vessel and heat the mixture to 110-120 °C with vigorous stirring for 24-48 hours. Monitor the reaction by LC-MS or TLC for the consumption of starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the cis-3,4-disubstituted pyrrolidine product. The cis configuration is the typically observed and major product.[3]

References

  • Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. PMC.
  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - Organic Chemistry Portal. Organic Chemistry Portal.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.
  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
  • Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Benchchem.
  • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. iupac.org.
  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. ACS Publications.
  • managing side reactions in piperidine functionalization. Benchchem.

Sources

purification methods for removing triphenylphosphine oxide from pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #TPPO-001: Purification Protocols & Troubleshooting

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "TPPO Curse"

You are likely here because a Mitsunobu, Wittig, or Appel reaction has left you with a crude mixture dominated by Triphenylphosphine Oxide (TPPO). While standard chromatography often fails due to TPPO "streaking" or co-elution, the presence of a pyrazole core in your product offers unique chemical handles (basicity and coordination chemistry) that we can exploit for separation.

This guide prioritizes non-chromatographic methods (precipitation and complexation) which are scalable and generally superior for nitrogen heterocycles like pyrazoles.

Decision Matrix: Select Your Protocol

Before starting, determine the solubility profile of your specific pyrazole derivative.

TPPO_Removal_Decision_Tree Start START: Analyze Crude Mixture CheckSolubility Is your Pyrazole Product Lipophilic (Non-polar)? Start->CheckSolubility YesLipophilic YES (Soluble in Hexane/Ether) CheckSolubility->YesLipophilic High logP NoPolar NO (Polar / Water Soluble) CheckSolubility->NoPolar Low logP MethodA Method A: Solvent Trituration YesLipophilic->MethodA CheckBasic Is the Pyrazole Basic? (pKa of CA > 2.0) NoPolar->CheckBasic MethodB Method B: MgCl2/ZnCl2 Complexation CheckBasic->MethodB Weakly Basic / Neutral MethodC Method C: Salt Formation (HCl) CheckBasic->MethodC Basic Nitrogen Available

Figure 1: Decision tree for selecting the optimal purification strategy based on pyrazole physicochemical properties.

Detailed Protocols
Method A: Solvent Trituration (The "Like Dissolves Like" Approach)

Best for: Lipophilic pyrazoles (e.g., N-alkylated, aryl-substituted).

Mechanism: TPPO is highly soluble in polar aprotic solvents (DCM, THF) but poorly soluble in alkanes (Hexanes, Pentane, Cyclohexane). Risk: If your pyrazole is too polar, it will co-precipitate with TPPO.

Protocol:

  • Concentrate the crude reaction mixture to a thick oil or solid. Do not leave large amounts of reaction solvent (DMF/DMSO must be removed).

  • Add a minimal amount of Et2O or DCM (just enough to solvate the oil).

  • Slowly add Pentane or Hexane (ratio 10:1 relative to the polar solvent) with vigorous stirring.

  • TPPO will precipitate as a white solid or crystallize.

  • Filtration: Filter through a coarse frit. The filtrate contains your pyrazole.

  • Wash: Wash the solid TPPO cake with cold hexanes to recover trapped product.

Method B: Metal Complexation (The "Gold Standard" for Polar Pyrazoles)

Best for: Polar pyrazoles that cannot be triturated. This method relies on the high affinity of the phosphoryl oxygen (P=O) for hard Lewis acids.

The Science: Magnesium (Mg²⁺) and Zinc (Zn²⁺) are oxophilic Lewis acids. While pyrazoles are ligands, the P=O bond of TPPO is a significantly stronger donor in non-aqueous environments, forming stable, insoluble complexes like


 or 

.

Comparative Data:

Reagent Solvent System Complex Stoichiometry Reference
MgCl₂ THF or Toluene (Reflux) 1:2 (Mg:TPPO) Lipshutz et al. [1]

| ZnCl₂ | Ethanol or EtOAc (RT) | 1:2 (Zn:TPPO) | Bates et al. [2] |

Protocol (MgCl₂ Variant - Recommended for Scale):

  • Dissolve the crude mixture in Toluene or THF .

  • Add MgCl₂ (anhydrous, 1.5 – 2.0 equivalents relative to expected TPPO).

  • Heat to reflux for 1–2 hours. (Mechanical stirring is recommended as the precipitate can become heavy).

  • Cool to Room Temperature (RT). The complex will settle as a dense solid.

  • Filter through a pad of Celite.

  • Concentrate the filtrate to obtain the purified pyrazole.

Protocol (ZnCl₂ Variant - Recommended for Ethanol Soluble Products):

  • Dissolve crude in Ethanol .

  • Add ZnCl₂ (approx. 2 equiv).[1][2][3]

  • Stir at RT for 2 hours.

  • Filter the white precipitate

    
    .[4]
    
Method C: Salt Formation (The "Pyrazole Advantage")

Best for: Basic pyrazoles that are acid-stable.

Mechanism: Pyrazoles can be protonated by strong mineral acids. TPPO is neutral/weakly basic but does not form stable salts that precipitate from ether in the same window.

Protocol:

  • Dissolve crude mixture in Diethyl Ether or Dioxane .

  • Add 2M HCl in Ether dropwise.

  • The Pyrazole-HCl salt should precipitate immediately. TPPO remains in solution.[4]

  • Filter the salt and wash with copious Ether/DCM to remove TPPO traces.

  • Recovery: Suspend the salt in DCM/Water, basify with NaHCO₃, and extract the freebase pyrazole.

Troubleshooting & FAQ

Q1: I tried Method B (MgCl₂), but my pyrazole disappeared. Did it co-precipitate?

  • Diagnosis: While rare, electron-rich pyrazoles can coordinate to Mg.

  • Fix: Switch to the ZnCl₂/Ethanol method. Ethanol competes for the metal coordination sites more effectively than THF, displacing the pyrazole but not the strongly binding TPPO. Alternatively, wash the filtered Mg-cake with THF; the pyrazole complex is usually much more soluble than the TPPO complex.

Q2: The TPPO "oiled out" instead of crystallizing in Method A.

  • Diagnosis: This is the "Goo Phase." It happens when the mixture is slightly too polar or contains residual DMF.

  • Fix: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, add a seed crystal of pure TPPO (keep a jar of "TPPO waste" for this purpose). Alternatively, cool the mixture to -20°C.

Q3: I see a "streak" in my NMR around 7.5-7.7 ppm. Is that TPPO?

  • Verification: TPPO has a distinct multiplet pattern in ¹H NMR (15 protons aromatic).

  • Definitive Check: Run a ³¹P NMR . TPPO shows a sharp singlet at ~29 ppm (CDCl₃). If you see this peak, you still have contamination.

Q4: Can I use Flash Chromatography as a last resort?

  • Optimization: Yes. To prevent TPPO streaking, use a Step Gradient .

    • Flush with 100% DCM (or Toluene) first. TPPO moves slowly.

    • Switch to your polar eluent (e.g., 5% MeOH/DCM) to elute the pyrazole.

    • Pro-Tip: Solid loading the crude onto Celite often gives better separation than liquid loading for TPPO mixtures.

Visualizing the Complexation Pathway

MgCl2_Mechanism cluster_0 Solution Phase cluster_1 Precipitation Phase TPPO TPPO (Soluble) Strong Donor (P=O) Reaction Reflux / Stir TPPO->Reaction Pyrazole Pyrazole (Soluble) Weak Donor (N) Pyrazole->Reaction Weak interaction MgCl2 MgCl2 (Solid) Lewis Acid MgCl2->Reaction Complex [Mg(TPPO)2Cl2] INSOLUBLE PRECIPITATE Reaction->Complex Thermodynamic Sink Filtrate Purified Pyrazole (In Solution) Reaction->Filtrate Remains Soluble

Figure 2: Mechanism of MgCl₂ complexation. The thermodynamic stability of the Mg-Oxygen bond drives the precipitation of TPPO, leaving the pyrazole in solution.

References
  • Lipshutz, B. H.; Blomgren, P. A.; Kim, S.-K. "Efficient Scavenging of Triphenylphosphine Oxide with MgCl2." Tetrahedron Letters, 1999 , 40(2), 197–200.

  • Bates, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5] The Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.

  • Gilheany, D. G., et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[5] Organic & Biomolecular Chemistry, 2012 , 10, 3531-3537.[5]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Position Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: overcoming steric hindrance in coupling reactions at the 4-position of aromatic and heteroaromatic rings. Steric hindrance arises when bulky groups of atoms on one or both coupling partners physically obstruct the approach of the catalyst and the other reactant, thereby slowing down or completely inhibiting the desired bond formation.[1][2] This guide will equip you with the knowledge and strategies to successfully navigate these challenging transformations.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance at the 4-position particularly challenging for cross-coupling reactions?

While direct steric hindrance at the reaction site (ortho-positions) is a well-known obstacle, steric bulk at the 4-position (para-position) can also significantly impact reaction efficiency. This is often due to:

  • Restricted Catalyst Approach: Bulky groups at the 4-position can hinder the optimal trajectory for the palladium catalyst to approach the C-X bond (where X is a halide or triflate) for oxidative addition, the crucial first step in most cross-coupling catalytic cycles.[3]

  • Conformational Effects: Large substituents can influence the overall conformation of the substrate, making the reactive site less accessible.

  • Electronic Effects: While primarily a steric issue, bulky alkyl groups can also have mild electron-donating effects, which can slightly deactivate the aryl halide towards oxidative addition.

Q2: My Suzuki-Miyaura coupling with a 4-substituted aryl halide is failing. What are the first things I should check?

When a Suzuki-Miyaura coupling reaction struggles with a sterically hindered substrate, it's essential to systematically evaluate the reaction components. Here's a troubleshooting workflow to get you started:

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield Ligand Is the Ligand Bulky and Electron-Rich Enough? Start->Ligand Base Is the Base Strength and Solubility Optimal? Ligand->Base Yes Reassess Re-evaluate Substrate and Coupling Partner Viability Ligand->Reassess No, Change Ligand Solvent Is the Solvent Appropriate for Sterically Hindered Substrates? Base->Solvent Yes Base->Reassess No, Change Base Temp Is the Reaction Temperature Sufficiently High? Solvent->Temp Yes Solvent->Reassess No, Change Solvent Success Reaction Optimized Temp->Success Yes Temp->Reassess No, Increase Temp

Caption: A troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.

Start by assessing your ligand choice. For sterically demanding couplings, standard ligands like triphenylphosphine are often insufficient.[4] Move on to evaluating the base and solvent, as these play critical roles in the transmetalation step, which can also be sensitive to steric effects.[5] Finally, consider increasing the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[6]

Q3: What are the best types of ligands for overcoming steric hindrance in 4-position couplings?

The rational design of phosphine ligands has been a game-changer for challenging cross-coupling reactions.[7] For sterically hindered substrates, the most effective ligands are typically both bulky and electron-rich.[8] This combination promotes the formation of a monoligated, highly reactive 14-electron palladium(0) species, which is crucial for efficient oxidative addition.[4]

Key Ligand Classes for Sterically Hindered Couplings:

Ligand ClassKey FeaturesExample Ligands
Dialkylbiarylphosphines Bulky, electron-rich, and possess a biaryl backbone that promotes catalyst stability.XPhos, SPhos, RuPhos
Ferrocenylphosphines Bidentate ligands that can accelerate the reaction and are effective for a range of substrates.dppf
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts.IPr, PEPPSI-type precatalysts
Bulky Alkylphosphines Highly electron-donating and sterically demanding, effective for coupling unreactive aryl chlorides.Tri-tert-butylphosphine, Tricyclohexylphosphine

The choice of ligand is often substrate-dependent, and screening a few different classes is a good strategy.[9] For instance, Buchwald's biarylphosphine ligands have shown broad applicability in a variety of cross-coupling reactions.[4]

Q4: Can changing the coupling partner help overcome steric hindrance?

Absolutely. If modifying the catalyst system and reaction conditions doesn't yield the desired product, consider altering the coupling partner.

  • For Suzuki-Miyaura Couplings: If a sterically hindered boronic acid is the issue, converting it to a boronate ester (e.g., a pinacol boronate) can sometimes improve reactivity and stability.[10]

  • Alternative Cross-Coupling Reactions: If a particular type of coupling reaction is consistently failing, it may be worth exploring a different methodology. For example, if a Suzuki coupling is problematic, a Negishi coupling (using an organozinc reagent) might be a viable alternative, as these reactions can sometimes tolerate more steric bulk.

Q5: Are there any specific strategies for Sonogashira couplings involving sterically hindered 4-substituted aryl halides?

Sonogashira couplings can be particularly sensitive to steric effects.[11] Here are some tailored strategies:

  • Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, copper-free protocols can sometimes be more effective for hindered substrates, as they can minimize the formation of alkyne homocoupling byproducts.[12]

  • Ligand Choice: As with other cross-couplings, bulky, electron-rich phosphine ligands are beneficial. For extremely bulky acetylenes and aryl bromides, ligands like tricyclohexylphosphine (PCy₃) have proven effective.[11]

  • Base Selection: The choice of amine base is critical. A bulkier amine like diisopropylethylamine (DIPEA) or a stronger, non-nucleophilic base may be required.

Troubleshooting Guides

Scenario 1: Low to No Conversion in a Buchwald-Hartwig Amination with a 4-Substituted Aryl Chloride

Problem: You are attempting to couple a sterically hindered secondary amine with an electron-rich 4-substituted aryl chloride, and you are observing mostly starting material.

Underlying Issue: Aryl chlorides are less reactive than bromides or iodides, and the combination of an electron-rich arene and a bulky amine makes this a particularly challenging transformation.[13] The oxidative addition of the aryl chloride to the palladium(0) catalyst is likely the rate-limiting step.

Troubleshooting Protocol:

  • Switch to a More Active Catalyst System:

    • Ligand: Employ a highly electron-rich and sterically demanding ligand. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or Hartwig's ferrocene-derived ligands are excellent starting points.[14]

    • Palladium Precursor: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily generates the active Pd(0) species in situ.[10]

  • Optimize the Base:

    • A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice, but for very hindered systems, lithium bis(trimethylsilyl)amide (LiHMDS) may be more effective.[15]

  • Increase the Reaction Temperature:

    • These reactions often require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to drive the oxidative addition forward.[16]

  • Consider a Different Solvent:

    • While toluene and dioxane are common, in some cases, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial, but be mindful of potential side reactions at high temperatures.

Buchwald_Hartwig_Troubleshooting Start Low Conversion in Buchwald-Hartwig Amination Catalyst Upgrade to Bulky, Electron-Rich Ligand (e.g., XPhos) Start->Catalyst Base Use a Stronger Base (e.g., LiHMDS) Catalyst->Base Temperature Increase Reaction Temperature (100-120 °C) Base->Temperature Solvent Screen Solvents (Toluene, Dioxane, DMF) Temperature->Solvent Success Successful Coupling Solvent->Success

Caption: A step-by-step troubleshooting guide for a challenging Buchwald-Hartwig amination.

Scenario 2: Protodeboronation as a Major Side Reaction in a Suzuki-Miyaura Coupling

Problem: You are attempting to couple a 4-substituted aryl halide with a heteroarylboronic acid, but you are primarily observing the deboronated arene corresponding to your starting halide.

Underlying Issue: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or sensitive boronic acids.[10] Steric hindrance can exacerbate this issue by slowing down the desired transmetalation step, giving more time for the side reaction to occur.

Troubleshooting Protocol:

  • Protect the Boronic Acid:

    • Convert the boronic acid to a more stable boronate ester, such as a pinacol boronate (Bpin) or an MIDA boronate. These are generally more resistant to protodeboronation.

  • Use Anhydrous Conditions:

    • Thoroughly dry your solvents and reagents. The presence of water can facilitate protodeboronation. Consider using a desiccant in the reaction setup.

  • Choose the Right Base:

    • Aqueous bases can contribute to protodeboronation. Switch to a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[16]

  • Optimize the Solvent System:

    • A biphasic solvent system (e.g., toluene/water) is often used, but for sensitive substrates, a single anhydrous solvent like 1,4-dioxane or THF may be preferable.

  • Increase the Equivalents of the Boronic Acid/Ester:

    • Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can help to compensate for any loss due to protodeboronation and drive the desired coupling to completion.

Experimental Protocols

General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the 4-substituted aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Seal the vessel and sparge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • [A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp

  • .gov/23247854/)

Sources

improving enantiomeric excess in chiral pyrrolidinyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess (


) in Asymmetric Synthesis
Ticket ID:  #EE-OPT-PYR-001
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Diagnostic Framework: The "Why" of Low Selectivity

Before adjusting parameters, we must diagnose the root cause of enantiomeric excess erosion. In pyrrolidinyl pyrazole synthesis—a scaffold critical for JAK inhibitors and various oncology targets—low


 usually stems from three competing pathways: the racemic background reaction , catalyst degradation , or thermodynamic epimerization  post-reaction.
Troubleshooting Logic Tree

Use this decision matrix to isolate your issue before proceeding to specific protocols.

TroubleshootingLogic Start Problem: Low ee (< 80%) CheckRacemic Run reaction without catalyst Start->CheckRacemic Background Is product formed? CheckRacemic->Background YesBackground Issue: Racemic Background Reaction Background->YesBackground Yes (>5% conv) NoBackground Check Catalyst/Conditions Background->NoBackground No Action1 Action: Lower Temp / Increase Conc. YesBackground->Action1 TempCheck Is Temp > -10°C? NoBackground->TempCheck SolventCheck Check Solvent Water Content TempCheck->SolventCheck No TempCheck->Action1 Yes Action2 Action: Dry Solvents / Add Mol Sieves SolventCheck->Action2 High H2O Action3 Action: Check Reaction Time (Reversibility) SolventCheck->Action3 Dry

Figure 1: Diagnostic logic for isolating the cause of enantioselectivity loss.

Methodology A: Organocatalytic Michael Addition

Context: This is the most common route for generating chiral pyrrolidines. You are likely reacting an aldehyde with a nitroolefin (or pyrazole-vinyl ketone) using a Jørgensen-Hayashi catalyst (diarylprolinol silyl ether).

Critical Failure Points & Solutions
Issue 1: The "Water Paradox" (Catalyst Hydrolysis)

While organocatalysis is often touted as "robust," diarylprolinol silyl ethers are sensitive to hydrolysis. If your


 drops over time or upon scale-up, your catalyst is likely hydrolyzing into the achiral (or less selective) diarylprolinol.
  • Mechanism of Failure: Water attacks the silicon center, cleaving the bulky shielding group. The resulting free alcohol is less sterically demanding, allowing facial attack from the "wrong" side.

  • Solution:

    • Protocol: Use 4Å Molecular Sieves (activated).

    • Limit: Keep water content < 200 ppm.

    • Verification:

      
      H NMR of the catalyst in reaction solvent. Look for the disappearance of the TMS/TBS peak or shift in the proline 
      
      
      
      -proton.
Issue 2: The Racemic Background Reaction

If the uncatalyzed reaction between your pyrazole-vinyl substrate and the nucleophile is fast, it will outcompete the slow, selective catalytic cycle.

  • Diagnostic: Run a blank reaction (no catalyst). If you see >5% conversion in 1 hour, your background reaction is killing your

    
    .
    
  • Solution:

    • Temperature: Lower to -20°C or -40°C. Selectivity (

      
      ) increases exponentially as temperature decreases.
      
    • Concentration: High concentration favors the bimolecular catalytic pathway over the unimolecular background degradation (if applicable) or simply increases the rate of the catalyzed cycle relative to background if the orders of reaction differ.

Issue 3: Product Epimerization

The


-proton of the resulting nitro-aldehyde or formyl-pyrrolidine is acidic. Basic workup (e.g., saturated NaHCO

) can racemize the product after the reaction is complete.
  • Protocol: Quench with acetic acid or a buffer at pH 4-5. Process immediately to the reduction or cyclization step (e.g., reductive amination or HWE reaction) to "lock" the stereocenter.

Methodology B: Metal-Catalyzed 1,3-Dipolar Cycloaddition

Context: Reacting an azomethine ylide (from imino-esters) with a pyrazole-based dipolarophile using Ag(I) or Cu(I) catalysts.

Optimization Table: Ligand & Additive Effects
ParameterRecommendationScientific Rationale
Metal Source AgOAc or Cu(CH

CN)

PF

Weakly coordinating counter-ions (OAc, PF

) allow the chiral ligand to bind tightly, creating a rigid chiral pocket.
Ligand Class Fesulphos or PhosphoramiditesThese ligands create a "blocked quadrant" steric environment, essential for distinguishing the Re and Si faces of the dipole.
Base Additive Et

N or DIPEA (10-20 mol%)
Crucial: Only catalytic base is needed to generate the ylide. Excess base promotes background racemization of the product.
Solvent Toluene or THFNon-polar solvents tighten the ion-pairing in the transition state, improving rigidity and

.
Workflow Visualization: The Exo/Endo Selectivity

In 1,3-DC, diastereoselectivity (exo/endo) often correlates with enantioselectivity.

Cycloaddition Substrates Azomethine Ylide + Pyrazole-Alkene TS Transition State (Coordination) Substrates->TS Coordination MetalComplex M* / Ligand Complex MetalComplex->TS Induction Endo Endo Path (Kinetic) TS->Endo Steric Clash (Low) Exo Exo Path (Thermodynamic) TS->Exo Steric Clash (High) Product Chiral Pyrrolidine Endo->Product High ee Exo->Product Variable ee

Figure 2: Controlling the transition state via ligand sterics is key to selecting the Endo pathway, which often yields higher ee.

Rescue Strategy: Enzymatic Kinetic Resolution

If chemical synthesis yields 60-80%


, do not discard the batch. Use Lipase-Catalyzed Kinetic Resolution .
Protocol: Acylation of Chiral Pyrrolidines

Target: 3-aminopyrrolidine or hydroxypyrrolidine derivatives.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Ethyl acetate (solvent/reactant) or isopropyl acetate.

  • Conditions:

    • Dissolve racemic pyrrolidine in dry MTBE or Toluene.

    • Add CAL-B (20-50 wt% relative to substrate).

    • Add acyl donor (if not solvent).

    • Shake at 30°C.

  • Checkpoint: Monitor conversion by HPLC. Stop exactly at 50% conversion.

  • Result: The unreacted amine/alcohol will be one enantiomer (typically >98%

    
    ), and the acylated product will be the other. Separate via column chromatography (acid/base extraction works well for amines).
    

Frequently Asked Questions (FAQ)

Q: My reaction works in DCM but has low ee. Why? A: DCM is slightly acidic and can contain trace HCl/phosgene if not stabilized, which deactivates organocatalysts. Furthermore, DCM is a "loose" solvent. Try Toluene or MTBE . These solvents promote tighter ion-pairing and hydrogen-bonding networks, often boosting


 by 10-15%.

Q: Can I couple a chiral pyrrolidine to a pyrazole without losing ee? A: This is a high-risk step. Palladium-catalyzed Buchwald-Hartwig couplings can cause


-hydride elimination/re-insertion, scrambling the stereocenter.
  • Fix: Use CuI-catalyzed Ullmann coupling (lower temp, different mechanism) or S

    
    Ar conditions if the pyrazole is electron-deficient. Avoid strong alkoxide bases; use Cs
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    .

Q: How do I accurately measure ee for these polar heterocycles? A: Pyrrolidinyl pyrazoles often tail on Chiral HPLC.

  • Tip: Derivatize the amine with a Cbz or Boc group before analysis to remove hydrogen-bond donor interactions with the stationary phase.

  • Columns: Chiralpak IG and IC (immobilized phases) are superior for these nitrogen-rich heterocycles compared to the older OD/AD columns.

References

  • Organocatalytic Michael Addition Mechanism & Water Effects

    • Title: "Water in Organocatalytic Reactions: A Critical Analysis."
    • Source: Organic & Biomolecular Chemistry.[1][2][3][4]

    • URL:[Link]

  • Jørgensen-Hayashi Catalyst Applications: Title: "Asymmetric Organocatalysis with the Jørgensen-Hayashi C
  • 1,3-Dipolar Cycloaddition for Pyrrolidines

    • Title: "Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides."
    • Source: Chemical Communications.[2][5][6]

    • URL:[Link]

  • Kinetic Resolution of Pyrrolidines

    • Title: "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines."
    • Source: Organic & Biomolecular Chemistry.[2][3][4]

    • URL:[Link]

  • Spiro-Pyrrolidine-Pyrazolone Synthesis

    • Title: "The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds."
    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

Sources

Technical Support Center: Stability of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole in Acidic Media

[1][2]

Executive Summary & Chemical Profile[1][2][3]

Compound: 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole CAS: 1354832-65-7 (Generic/Isomer variable) Core Issue: Users frequently mistake physical state changes (hygroscopicity, salt disproportionation) for chemical decomposition .[1]

This guide addresses the stability profile of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole in acidic environments. While the core heterocyclic scaffold is chemically robust against mineral acids, the compound exhibits complex physical behaviors due to its poly-basic nature.

Quick Stability Matrix
Media TypeStability RatingPrimary Risk Factor
0.1% Formic Acid / TFA (LCMS) High Peak broadening; Early elution (Polarity).[1]
1M - 4M HCl (Aq) High Hygroscopicity of isolated solid upon drying.[1]
Conc. H₂SO₄ (>90%) ⚠️ Moderate Potential sulfonation at high temps; Debromination unlikely without reducing agent.[1]
Lewis Acids (e.g., AlCl₃) ⚠️ Low Complexation; Potential ring activation.[1]

Chemical Stability: Thermodynamics & Kinetics[2]

To troubleshoot effectively, you must understand the protonation landscape. This molecule contains two distinct basic centers: the secondary amine of the pyrrolidine and the N2 nitrogen of the pyrazole.

Protonation Equilibria

In acidic media (pH < 2), the molecule exists primarily as a dication .

  • Pyrrolidine Nitrogen (

    
    ):  Highly basic (
    
    
    ). Protonates first.[1]
  • Pyrazole Nitrogen (

    
    ):  Weakly basic (
    
    
    ). Protonates only in strong acid.[1]

Impact on Stability: Protonation of the pyrazole ring actually increases chemical stability against oxidation but significantly alters solubility and extraction protocols.

Visualization: Protonation Pathway

The following diagram illustrates the species distribution as a function of pH.

ProtonationPathwaycluster_acidAcidic Media (Stability Zone)NeutralNeutral Species(Free Base)LipophilicMonoCatMono-Cation(Pyrrolidine H+)pH 4 - 9Neutral->MonoCat+ H+ (pKa ~10.5)MonoCat->Neutral+ OH-DiCatDi-Cation(Pyrrolidine H+ & Pyrazole H+)pH < 2MonoCat->DiCat+ H+ (pKa ~2.5)DiCat->MonoCat+ OH-

Figure 1: Stepwise protonation of the scaffold. In standard LCMS mobile phases (0.1% Formic Acid), the equilibrium shifts toward the Mono-Cation/Di-Cation boundary.

Troubleshooting Guide: LCMS & Analysis

Issue: "I see split peaks or broad tailing in my LCMS trace." Diagnosis: This is rarely degradation.[1] It is a chromatographic artifact caused by the basicity of the pyrrolidine interacting with silanols on the column, or rapid equilibration between protonation states.

Protocol: Optimizing Chromatography

Step 1: Buffer Selection Do not run this compound in neutral water/acetonitrile without a modifier.[1]

  • Recommended: 0.1% Trifluoroacetic acid (TFA).[1] The stronger acidity (vs. formic acid) ensures the population is fully driven to the protonated state, sharpening the peak.

  • Alternative: High pH buffer (10mM Ammonium Bicarbonate, pH 10). This keeps the molecule neutral (free base), improving retention on C18.

Step 2: Column Choice If tailing persists in acid:

  • Switch to a Charged Surface Hybrid (CSH) or Polar-Embedded C18 column.[1] These repel the protonated amine, reducing secondary interactions.

Data: Retention Time Shifts
Mobile Phase ModifierSpecies PredominanceRetention BehaviorPeak Shape
None (Neutral)MixedUnstable/VariableBroad/Split
0.1% Formic AcidMono/Di-Cation MixEarly Elution (Polar)Tailing
0.1% TFADi-Cation (Ion Paired)Moderate RetentionSharp
10mM NH₄HCO₃ (pH 10)NeutralLate Elution (Lipophilic)Sharp

Handling & Storage: The "Goo" Factor

Issue: "The solid turned into a sticky oil after exposure to air." Diagnosis: Hygroscopicity of the salt form.

The hydrochloride or hydrobromide salts of pyrrolidines are notoriously hygroscopic. The crystal lattice energy is often insufficient to prevent moisture absorption from the atmosphere, leading to deliquescence.

Corrective Protocol: Desalting & Storage

If you need a stable solid for long-term storage:[1]

  • Free Base Isolation:

    • Dissolve the salt in water.

    • Adjust pH to >12 using NaOH.[1]

    • Extract with DCM or EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.[1]

    • Result: The free base is often a stable, albeit low-melting, solid or viscous oil that is less hygroscopic than the salt.

  • Storage:

    • Store under Nitrogen/Argon at -20°C.

    • If storing as a salt (HCl), use a desiccator with active P₂O₅.

Synthetic Utility: Acidic Deprotection Risks

Scenario: You are generating this molecule by removing a Boc group (e.g., tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate).[1]

Risk: t-Butyl Cation Scavenging. While the pyrazole ring is stable to acid, the tert-butyl cation generated during Boc removal is an electrophile.[1]

  • Side Reaction: Alkylation of the pyrazole nitrogen (

    
    ) or the aromatic ring (less likely due to Br deactivation) by the t-butyl cation.
    
Protocol: Scavenger-Assisted Deprotection

To prevent "t-butyl shuffling":

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Additive: Add Triethylsilane (TES) or Water (2-5% v/v) as a cation scavenger.[1]

  • Temperature: Keep at 0°C -> RT. Do not heat.

SynthesisCheckcluster_legendMechanism CheckStartStart: Boc-Protected PrecursorAcidStepAdd Acid (TFA or HCl)Start->AcidStepCheck1Is Scavenger Present?AcidStep->Check1ResultGoodClean Deprotection(Desired Product)Check1->ResultGoodYes (TES/H2O)ResultBadSide Product:N-tert-butyl pyrazoleCheck1->ResultBadNo

Figure 2: Decision tree for preventing alkylation side-reactions during synthesis.

Frequently Asked Questions (FAQ)

Q: Will the bromine atom fall off in acid (Debromination)? A: No, not under standard acidic conditions (HCl, H₂SO₄, TFA). The C-Br bond on the pyrazole ring is robust.[1] Debromination typically requires a transition metal catalyst (Pd, Ni) and a hydrogen source, or extreme UV exposure.

Q: Can I use Nitric Acid? A: Avoid. Nitric acid can nitrate the pyrazole ring (usually at the N1 position initially, rearranging to C-positions if open).[1] It is an oxidative risk to the pyrrolidine ring as well.

Q: Why is my yield low after acidic workup? A: Check your aqueous layer. At pH < 9, the pyrrolidine is protonated and highly water-soluble.[1] You must basify the aqueous layer to pH > 12 to drive the amine into the organic phase during extraction.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for pyrazole/pyrrolidine stability and tautomerism).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Source for Boc-deprotection mechanisms and scavenging).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reactivity of halopyrazoles).

  • PubChem Compound Summary. (2025). 4-Bromo-1H-pyrazole.[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [Link] (Physicochemical data grounding).

Technical Support Center: Strategic Control of N-Alkylation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and agrochemicals, but their synthesis is often complicated by a lack of regioselectivity, particularly during N-alkylation.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate and control the formation of N-alkylation side products, ensuring the synthesis of your desired regioisomer.

I. Understanding the Core Challenge: N1 vs. N2 Regioselectivity

The fundamental challenge in the N-alkylation of unsymmetrical pyrazoles is controlling which of the two nitrogen atoms (N1 or N2) undergoes substitution. The similar electronic properties of the nitrogen atoms in the pyrazole ring often lead to the formation of a mixture of regioisomers, which can be difficult and costly to separate.[1][3][4][5][6] Achieving high regioselectivity is therefore paramount for efficient and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1/N2 regioselectivity during pyrazole alkylation?

A1: The regioselectivity of pyrazole N-alkylation is a multifactorial issue governed by a delicate interplay of steric and electronic effects, as well as reaction conditions.[5][7][8] Key influencing factors include:

  • Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will preferentially direct the reaction to the more accessible nitrogen.[6][9][10]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the nitrogen atoms.[5][6] Electron-withdrawing groups can influence the charge distribution in the pyrazolate anion, thereby directing the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the isomeric ratio.[6][7]

    • Base/Cation Effects: The nature of the base and the resulting counter-ion can influence regioselectivity. For instance, different alkali metal cations can coordinate with substituents on the pyrazole ring, sterically blocking one of the nitrogen atoms.[5]

    • Solvent Polarity: Polar aprotic solvents like DMF and DMSO are often employed and can favor the formation of a single regioisomer.[6] More specialized solvents, such as fluorinated alcohols, have been shown to dramatically improve regioselectivity in certain cases.[7]

  • Nature of the Alkylating Agent: The structure of the alkylating agent itself can play a role beyond simple sterics. For example, the presence of functional groups on the alkylating agent can lead to secondary interactions that favor one transition state over another.[11]

Q2: My TLC analysis shows two distinct spots that I suspect are N1 and N2 isomers. How can I confirm their identity?

A2: Unambiguous characterization of regioisomers is critical. The most definitive method is single-crystal X-ray diffraction.[12] However, this is not always feasible. Spectroscopic methods are more commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) can be a powerful tool to determine the proximity of the newly introduced alkyl group to substituents on the pyrazole ring, thereby establishing the regiochemistry.[9][12]

  • 13C NMR: Consistent steric effects on the chemical shifts of N-alkyl pyrazole analogues can sometimes be used to assign the isomers.

Q3: I am observing low yields in my N-alkylation reaction. What are the likely causes?

A3: Low yields can stem from several factors beyond regioselectivity issues:

  • Suboptimal Reaction Conditions: The chosen base may not be strong enough to fully deprotonate the pyrazole, or the temperature may be too low for the reaction to proceed at a reasonable rate.[6][13]

  • Poor Reactivity of Starting Materials: Highly substituted or electronically deactivated pyrazoles may exhibit reduced nucleophilicity. Similarly, unreactive alkylating agents (e.g., alkyl chlorides) may require more forcing conditions.[6]

  • Side Reactions: Besides the formation of the undesired regioisomer, other side reactions can consume starting materials. These can include decomposition of the starting materials or the alkylating agent, particularly under harsh basic or high-temperature conditions.[13]

II. Troubleshooting and Optimization Strategies

When faced with poor regioselectivity or yield, a systematic approach to troubleshooting is essential. The following guide provides actionable steps to optimize your pyrazole N-alkylation protocol.

Decision Tree for Improving Regioselectivity

G start Low Regioselectivity Observed (Mixture of N1/N2 Isomers) sterics Modify Steric Hindrance start->sterics Is steric differentiation possible? solvent Change Solvent System start->solvent Are there significant solvent effects? base Alter Base/Counter-ion start->base Can the cation influence the outcome? temp Adjust Temperature start->temp Is the reaction under kinetic or thermodynamic control? protecting_group Consider a Protecting Group Strategy sterics->protecting_group If direct alkylation fails... node1 Use a bulkier alkylating agent. node2 Synthesize a pyrazole with a bulkier substituent. solvent->protecting_group If direct alkylation fails... node3 Try polar aprotic solvents (DMF, DMSO). node4 Investigate fluorinated alcohols (TFE, HFIP). base->protecting_group If direct alkylation fails... node5 Screen different alkali metal bases (e.g., NaH, K2CO3, Cs2CO3). node6 For N2-alkylation, consider Mg-based catalysts. temp->protecting_group If direct alkylation fails... node7 Lowering the temperature may increase selectivity.

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

In-Depth Protocol Modifications
1. Leveraging Steric and Electronic Effects

The most direct approach to controlling regioselectivity is to exploit the inherent steric and electronic properties of the pyrazole and the alkylating agent.[5][8]

  • For N1-Alkylation of 3-Substituted Pyrazoles: Alkylation at the N1 position is generally favored when a substituent is present at the C3 position due to steric hindrance. This effect can be enhanced by using a bulkier alkylating agent.[6][8]

  • Directing Groups: The introduction of a functional group that can coordinate with the cation of the base can effectively block one of the nitrogen atoms, thereby directing alkylation to the other. For example, a hydrazone substituent has been shown to guide the regioselectivity of pyrazole alkylation.[3][4][5]

2. Strategic Selection of Reaction Conditions

The choice of solvent and base is a powerful tool for steering the reaction towards a single regioisomer.

ParameterRecommendationRationale and Key Insights
Solvent Polar Aprotic (DMF, DMSO): A good starting point, often favoring one isomer.[6] Fluorinated Alcohols (TFE, HFIP): Can dramatically increase regioselectivity in some cases.[7]The solvent can influence the dissociation of the pyrazolate salt and solvate the transition state, thereby affecting the energy barrier for alkylation at each nitrogen. Fluorinated alcohols, through their unique hydrogen-bonding properties, can stabilize one transition state over the other.
Base For N1-Alkylation: K₂CO₃ in DMSO is a well-established system for the regioselective N1-alkylation of 3-substituted pyrazoles.[6] For Specific Cases: NaH can be effective in preventing the formation of isomeric mixtures in certain contexts.[4][6] For N2-Alkylation: While less common, Mg-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[6]The counter-ion of the base can play a crucial role. Larger, more polarizable cations (like K⁺ or Cs⁺) may interact differently with the pyrazolate anion compared to smaller cations (like Li⁺ or Na⁺), influencing the site of attack.
Temperature Lowering the reaction temperature often enhances selectivity.Many reactions that produce mixtures of isomers are under thermodynamic control at higher temperatures. By reducing the temperature, you may favor the kinetically controlled product, which is often a single isomer.
3. Advanced Strategies: Protecting Groups and Alternative Synthetic Routes

When the above methods fail to provide the desired selectivity, more advanced strategies may be necessary.

  • Protecting Group Strategies: The use of a removable protecting group can offer definitive control over regioselectivity. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used. After protection, the pyrazole can be functionalized, and then the SEM group can be transposed to the other nitrogen, opening up the previously blocked position for further reaction.[14] Another example is the use of the THP (tetrahydropyran-2-yl) group, which can be employed in a high-yield, one-pot lithiation/alkylation/deprotection sequence.[15]

  • Alternative Synthetic Routes: Instead of direct alkylation of a pre-formed pyrazole ring, consider synthesizing the pyrazole with the desired N-alkyl group already in place. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can be an effective way to achieve this.[2][7][16] However, this method also has its own regioselectivity challenges when using unsymmetrical dicarbonyls.[2][7]

Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of a 1H-Pyrazole

This protocol provides a robust starting point for optimizing the N-alkylation of pyrazoles.

  • To a stirred solution of the 1H-pyrazole (1.0 equiv) in a suitable solvent (e.g., DMSO, 4 mL per mmol of pyrazole), add the base (e.g., K₂CO₃, 1.5 equiv) at room temperature.[8]

  • Stir the mixture for 15-30 minutes to allow for the formation of the pyrazolate salt.

  • Add the alkylating agent (1.05-1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (starting at 25 °C and adjusting as needed) and monitor its progress by TLC or GC-MS.[8]

  • Upon completion, quench the reaction by adding ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

  • Determine the isomeric ratio of the crude product using ¹H NMR or GC-MS analysis.[8]

Protocol 2: Knorr Pyrazole Synthesis using Fluorinated Alcohols for Improved Regioselectivity

This protocol is adapted for the synthesis of N-methylpyrazoles where regioselectivity is a known issue with standard solvents like ethanol.

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE).

  • Add methylhydrazine (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

Visualizing the Workflow: Troubleshooting Logic

G start Start: Pyrazole N-Alkylation exp_setup Experimental Setup Substrate: 1H-Pyrazole (1.0 eq) Reagent: Alkylating Agent (1.1 eq) Base: K2CO3 (1.5 eq) Solvent: DMSO Temp: 25°C start->exp_setup analysis {Reaction Analysis| Monitor by TLC/GC-MS Is reaction complete? Is a mixture of products observed? } exp_setup->analysis incomplete Troubleshooting: Incomplete Reaction Increase Temperature Use a stronger base (e.g., NaH) Use a more reactive alkylating agent analysis->incomplete No mixture Troubleshooting: Isomer Mixture Modify Conditions to Improve Regioselectivity analysis->mixture Yes, mixture observed end_success Success: High Yield & Regioselectivity analysis->end_success Yes, single product incomplete->exp_setup Re-run experiment optimization Optimization Strategies 1. Alter Solvent (e.g., TFE, HFIP) 2. Screen Bases (NaH, Cs2CO3) 3. Lower Temperature 4. Change Steric Profile (bulky alkylating agent) mixture->optimization optimization->exp_setup Re-run experiment end_failure {Consider Advanced Strategy| Protecting Group Approach De Novo Synthesis (e.g., Knorr) } optimization->end_failure If still unsuccessful

Caption: A workflow diagram for troubleshooting pyrazole N-alkylation reactions.

By understanding the fundamental principles that govern N-alkylation and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the challenge of regioselectivity and efficiently synthesize the desired pyrazole derivatives.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). PubMed. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025). ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole.... (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. [Link]

  • N-alkylation method of pyrazole. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical reference for the structural validation of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole , a critical scaffold in kinase inhibitor development.

The Challenge: This molecule exhibits complex spectral behavior due to prototropic tautomerism (1H-pyrazole equilibrium) and amphoteric ionization (basic pyrrolidine amine vs. acidic pyrazole NH). Standard analysis often yields broad, uninterpretable signals.

The Solution: This guide compares the "Standard" analysis (DMSO-d₆) against "Optimized" protocols (Acidified Salts) and "Structural Alternatives" (Regioisomers), demonstrating why controlled protonation is the superior method for quantitative validation.

Structural Analysis & Numbering

Before interpreting shifts, we must establish the connectivity and tautomeric state.

The Target Structure vs. The Impurity

A common synthetic pitfall is the formation of the N-alkylated regioisomer. Distinguishing these is paramount.

  • Target (C-Linked): 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.

    • Key Feature: Pyrazole ring has one C-H signal (H5).

  • Alternative (N-Linked): 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole.[1]

    • Key Feature: Pyrazole ring has two C-H signals (H3 and H5).

StructureComparison cluster_0 Target: C-Linked Isomer cluster_1 Alternative: N-Linked Isomer Target 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole (C-C Bond at Pyrazole C3) Sig1 Signal: Single Singlet (H5) ~7.6 - 8.0 ppm Target->Sig1 Impurity 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole (C-N Bond at Pyrazole N1) Sig2 Signal: Two Singlets (H3 & H5) Distinct shifts Impurity->Sig2

Figure 1: Structural logic for distinguishing the target scaffold from its primary synthetic impurity.

Comparative NMR Performance Guide

This section compares three analytical scenarios. Method B (Acidified Salt) is recommended for final release testing.

Data Summary Table: Chemical Shift Predictions (δ, ppm)
Proton AssignmentMethod A: Free Base (DMSO-d₆)Method B: TFA Salt (DMSO-d₆ + TFA)Method C: Exchange (CD₃OD)
Py-H5 (Aromatic) 7.60 – 7.80 (Broad/s)7.95 (Sharp s) 7.85 (s)
Py-NH (Exchangeable) 12.8 – 13.2 (Very Broad)Not Observed (Exchange)Absent
Pyr-NH (Amine) 2.0 – 3.5 (Broad)8.8 – 9.2 (Broad s) Absent
Pyr-H3' (Methine) 3.30 – 3.45 (m)3.60 – 3.75 (m)3.55 (m)
Pyr-H2', H5' (α-CH₂) 2.80 – 3.10 (m)3.20 – 3.50 (m) 3.30 – 3.60 (m)
Pyr-H4' (β-CH₂) 1.70 – 2.10 (m)1.90 – 2.25 (m)2.00 – 2.30 (m)
Detailed Scenario Analysis
Scenario A: Standard DMSO-d₆ (The "Ambiguous" Approach)
  • Performance: Low.

  • Observation: The pyrazole NH is in rapid exchange between N1 and N2 tautomers. This causes the H5 signal and the adjacent pyrrolidine carbons to broaden, sometimes vanishing into the baseline. The pyrrolidine NH is also broad due to hydrogen bonding with DMSO.

  • Verdict: Suitable only for rough confirmation of presence, not for purity assay.

Scenario B: DMSO-d₆ + Trifluoroacetic Acid (The "Gold Standard")
  • Performance: High (Recommended).

  • Mechanism: Adding TFA protonates the pyrrolidine nitrogen (forming an ammonium salt) and locks the pyrazole tautomerism via hydrogen bonding or protonation.

  • Observation:

    • Resolution: All multiplets sharpen significantly.

    • Deshielding: The α-protons (H2', H5') shift downfield (~0.4 ppm) due to the positive charge on the nitrogen.

    • Quantification: The Py-H5 singlet becomes a sharp, integrable standard.

  • Verdict: Essential for characterization and publication-quality data.

Scenario C: Methanol-d₄ (The "Simplified" Approach)
  • Performance: Medium.

  • Observation: All exchangeable protons (NH) disappear. This simplifies the aliphatic region (1.5 - 4.0 ppm) by removing NH coupling, allowing clear assignment of the pyrrolidine ring conformers.

  • Verdict: Use this for confirming the pyrrolidine regiochemistry (COSY analysis).

Experimental Protocol: Optimized Characterization

To ensure reproducibility, follow this "Self-Validating" protocol.

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).

  • Additive: Trifluoroacetic acid-d (TFA-d) or concentrated HCl (1 drop).

Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆.

  • Initial Scan (Free Base): Acquire a standard 1H spectrum (16 scans).

    • Checkpoint: Check for broad aromatic peak at ~7.7 ppm. If sharp, your sample may already be a salt.

  • Acidification: Add 1–2 drops of TFA-d (or shake with D₂O if TFA is unavailable) directly to the NMR tube. Shake vigorously.

  • Optimized Scan (Salt Form): Acquire 1H spectrum (16 scans).

    • Validation: Verify the Py-H5 peak has shifted downfield and sharpened.

  • 2D Confirmation (Optional): Run a COSY experiment to trace the spin system:

    • H5 (aromatic) should show NO correlations (singlet).

    • H3' (methine) should couple to H2' and H4'.

ProtocolWorkflow Start Start: 5mg Sample Solvent Dissolve in DMSO-d6 Start->Solvent Check Check Py-H5 Peak Width Solvent->Check Decision Is Peak Sharp? Check->Decision AddAcid Add 10µL TFA-d (Protonation) Decision->AddAcid No (Broad/Free Base) RunSpec Acquire 1H NMR (Salt Form) Decision->RunSpec Yes (Already Salt) AddAcid->RunSpec Analyze Analyze Splitting (H3' to H2'/H4') RunSpec->Analyze

Figure 2: Decision tree for optimizing spectral resolution.

Mechanistic Insight: Why the Shift Occurs

Understanding the "Why" validates your data interpretation.

  • The Pyrazole Shift: In the free base, the H5 proton senses an "averaged" environment of N-H and N:. Upon acidification, the pyrazole ring becomes protonated or strongly H-bonded, withdrawing electron density from the ring. This deshields H5, moving it from ~7.7 to ~7.95 ppm.

  • The Pyrrolidine Shift: The pyrrolidine nitrogen is a strong base (pKa ~11). In the free base, the lone pair shields adjacent protons. In the salt form, the lone pair forms a bond with H+, removing this shielding effect and placing a positive charge on the nitrogen. This causes a significant downfield shift of the H2' and H5' protons (closest to the N).

References

  • Chemical Structure & Properties: PubChem. 4-Bromo-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • Solvent Effects on Pyrazoles: Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003. [Link]

  • NMR Impurity Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[2] [Link]

Sources

Advanced Chiral HPLC Separation of Pyrrolidinyl Pyrazole Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Focus: Pyrrolidinyl Pyrazole Scaffolds (Basic Nitrogen Heterocycles)

Executive Summary: The Separation Challenge

Pyrrolidinyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, CDK inhibitors). The separation of these enantiomers presents a distinct set of chromatographic challenges:

  • Basicity: The pyrrolidine nitrogen (

    
    ) acts as a strong hydrogen bond acceptor/donor, leading to severe peak tailing on silanol-active surfaces.
    
  • Structural Rigidity vs. Flexibility: The pyrazole core is rigid, but the pyrrolidine ring introduces conformational flexibility that can complicate chiral recognition.

  • Solubility: Many substituted pyrazoles exhibit poor solubility in pure alkanes, necessitating Polar Organic Modes (POM) or high-alcohol Normal Phase methods.

This guide moves beyond generic screening to provide a targeted, evidence-based workflow for resolving these specific enantiomers, comparing the industry-standard Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases.

Core Separation Strategy: The "Complementary Pair" Approach

For pyrrolidinyl pyrazoles, the most effective strategy relies on the complementary nature of Amylose and Cellulose backbones. While both utilize the same chiral selector (tris(3,5-dimethylphenylcarbamate)), their supramolecular helical structures differ (left-handed vs. right-handed twists), often reversing elution order or providing selectivity where the other fails.

Comparative Analysis of Stationary Phases
FeatureChiralpak AD-H / Lux Amylose-1 Chiralcel OD-H / Lux Cellulose-1 Immobilized Phases (IA/IB/IC)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Various (Immobilized)
Primary Mechanism Inclusion complex + H-bondingH-bonding + Steric fit (Cavity)Robustness (Solvent Flexibility)
Success Rate (Pyrazoles) High (~60%) - Often better for bulky substituents.High (~50%) - Often provides higher resolution (

) when it works.
Essential if DCM/THF is needed for solubility.
Typical Elution Order Often elutes R-enantiomer first (compound dependent).Often elutes S-enantiomer first (compound dependent).Variable.
Solvent Tolerance Restricted (Alkanes/Alcohols only).Restricted (Alkanes/Alcohols only).Universal (can use DCM, MtBE, THF).

Mechanistic Insight: Chiral Recognition Pathways[1]

The separation of pyrrolidinyl pyrazoles is driven by a "Three-Point Interaction" model.

  • 
     Stacking:  Between the pyrazole aromatic system and the phenylcarbamate group of the CSP.
    
  • Hydrogen Bonding: Critical interaction between the pyrrolidine nitrogen (or pyrazole NH) and the carbamate C=O or NH on the CSP.

  • Steric Inclusion: The fit of the pyrrolidine ring into the chiral grooves of the polysaccharide polymer.

ChiralMechanism Analyte Pyrrolidinyl Pyrazole (Analyte) Interaction1 H-Bonding (Pyrrolidine N <-> Carbamate NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyrazole <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Exclusion (Chiral Cavity Fit) Analyte->Interaction3 CSP Polysaccharide CSP (Amylose/Cellulose) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex Separation Enantioseparation (Delta G difference) Complex->Separation Thermodynamic Selectivity Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 1: Mechanistic interaction map showing the tripartite binding forces driving chiral recognition for nitrogen heterocycles.

Experimental Protocols

Protocol A: The "Golden Standard" Normal Phase Screen

Best for initial purity assessment and maximum selectivity.

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol (Absolute) and 2-Propanol (IPA)

  • Critical Additive: Diethylamine (DEA) or Butylamine. Note: Without 0.1% basic additive, pyrrolidinyl compounds will exhibit severe tailing due to interaction with residual silanols.

Workflow:

  • Column Preparation: Equilibrate Chiralpak AD-H and Chiralcel OD-H (or equivalents) with Hexane/IPA (90:10) + 0.1% DEA.

  • Screening Gradient:

    • Run isocratic 90:10 (Hex/EtOH) + 0.1% DEA.[1]

    • If

      
       (elutes too fast), reduce alcohol to 5%.
      
    • If no elution, switch to Polar Organic Mode (Protocol B).

  • Modifier Selection:

    • Ethanol: Generally yields sharper peaks and higher theoretical plates (

      
      ) for basic amines.
      
    • IPA: Provides higher steric bulk, which can enhance separation (

      
      ) for enantiomers with subtle spatial differences, though often with broader peaks.
      
Protocol B: Polar Organic Mode (POM)

Best for solubility-limited compounds and high-throughput screening.

Rationale: Pyrrolidinyl pyrazoles are often sparingly soluble in hexane. POM uses 100% polar solvents, reducing mobile phase preparation time and improving solubility.

Conditions:

  • Mobile Phase: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.

  • Additive: 0.1% DEA + 0.1% Acetic Acid (optional "acid/base" buffer for amphoteric species, but usually just DEA for basic pyrazoles).

  • Columns: Lux Cellulose-2 and Lux Amylose-2 are particularly optimized for this mode.

Data Insight: Research indicates that for pyrazole derivatives, Cellulose-based columns often outperform Amylose columns in Polar Organic Mode, providing higher resolution (


) in shorter run times [1, 2].

Decision Tree: Method Development Workflow

Do not guess. Follow this logic to minimize method development time.

MethodWorkflow Start Start: Pyrrolidinyl Pyrazole Sample SolubilityCheck Solubility in 90:10 Hexane/EtOH? Start->SolubilityCheck NP_Screen Protocol A: Normal Phase (AD-H & OD-H) Hex/EtOH/DEA (90:10:0.1) SolubilityCheck->NP_Screen Yes POM_Screen Protocol B: Polar Organic Mode (Lux Cell-2 / AD-H) 100% MeOH or ACN + 0.1% DEA SolubilityCheck->POM_Screen No Check_Rs Resolution (Rs) > 1.5? NP_Screen->Check_Rs Optimize_NP Optimize: 1. Switch EtOH -> IPA 2. Lower Temp (10-20°C) Check_Rs->Optimize_NP No (Partial Sep) Check_Rs->POM_Screen No (Co-elution) Success Validate Method Check_Rs->Success Yes Optimize_NP->Success Check_POM_Rs Resolution (Rs) > 1.5? POM_Screen->Check_POM_Rs RP_Screen Reverse Phase (LC-MS compatible) Chiralpak IG / IA-3 Water/ACN/NH4HCO3 (pH 9) Check_POM_Rs->RP_Screen No Check_POM_Rs->Success Yes RP_Screen->Success

Figure 2: Logical screening workflow prioritizing Normal Phase for selectivity, followed by Polar Organic Mode for solubility, and Reversed Phase for MS-compatibility.

Performance Comparison Data

The following table synthesizes performance metrics for pyrazole-based scaffolds based on aggregated application data [1][3].

ParameterNormal Phase (Hex/EtOH)Polar Organic (MeOH/ACN)Reversed Phase (H2O/ACN)
Typical Resolution (

)
High (2.0 - 15.0) Medium (1.5 - 5.0)Medium (1.2 - 4.0)
Analysis Time 15 - 40 min5 - 15 min 10 - 25 min
Peak Shape (Tailing) Good (with DEA)Excellent (High solubility)Fair (pH dependent)
Greenness Score Low (Hexane waste)Medium (MeOH/ACN)High (Water based)
Recommended Column Chiralpak AD-H / OD-HLux Cellulose-2Chiralpak IG / IA

Key Observation: While Normal Phase often yields the highest theoretical resolution, Polar Organic Mode using Cellulose-based phases (e.g., Lux Cellulose-2) is frequently superior for dihydro-1H-pyrazole derivatives due to better mass transfer kinetics and solubility profiles [2].

Troubleshooting Guide

Problem: Severe Peak Tailing (


) 
  • Cause: Interaction between the pyrrolidine nitrogen and residual silanols on the silica support.

  • Solution: Increase DEA concentration to 0.2%. If using Immobilized phases (IA/IB), switch to TEA (Triethylamine) which is a stronger base. Ensure the column is dedicated to basic analytes; "memory effects" from acidic runs can persist.

Problem: Broad Peaks / Low Efficiency

  • Cause: Slow mass transfer of the bulky pyrazole-pyrrolidine complex.

  • Solution: Switch from IPA to Ethanol (lower viscosity). Increase column temperature to 35-40°C to improve kinetics (Note: This may slightly reduce selectivity, so it is a trade-off).

Problem: Loss of Resolution over Time

  • Cause: Adsorption of matrix components or "memory effect" from strong solvents.

  • Solution: Wash column with 100% Ethanol (for coated phases) or THF/DMF (ONLY for immobilized phases like IA/IB/IC).

References

  • Vertex AI Search. (2025). Enantioseparation of pyrrolidinyl pyrazole derivatives chiral stationary phases. 2

  • Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 3

  • Chiral Technologies. (2025). DAICEL Chiral Column Selection Guide and Application Notes. Link[4]

  • Phenomenex. (2025).[5][6] HPLC Technical Tip: Chiral Method Development. 7

  • Sigma-Aldrich. (2025). Chiral Method Development Strategies for HPLC. Link

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrazoles serve as critical scaffolds in the synthesis of kinase inhibitors, agrochemicals, and high-energy materials. Their mass spectrometric (MS) analysis presents unique challenges and opportunities compared to their chlorinated or fluorinated analogs. This guide provides a technical comparison of fragmentation pathways, ionization source effects, and isomeric differentiation strategies. It moves beyond basic spectral interpretation to offer a mechanistic understanding of how bromine substitution alters pyrazole ring stability and dissociation kinetics.

Part 1: The Halogen Signature – Comparative Isotopic Analysis

Before analyzing fragmentation, the presence of bromine must be validated through isotopic abundance. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine presents a distinct 1:1 doublet that serves as an internal diagnostic tool throughout the fragmentation tree.[1]

Table 1: Halogen Isotopic Signatures in Pyrazole Scaffolds
FeatureBromine (

)
Chlorine (

)
Fluorine (

)
Natural Abundance 50.7% / 49.3%75.8% / 24.2%100%
Spectral Pattern 1:1 Doublet (Equal intensity)3:1 Ratio (M+2 is ~33% of M)Single Peak (No M+2)
Mass Defect Negative (High precision ID)NegativePositive
Bond Strength (C-X) Weaker (~276 kJ/mol)Moderate (~338 kJ/mol)Strong (~485 kJ/mol)
Fragmentation Tendency High (Radical/Neutral loss)ModerateLow (Ring cleavage preferred)

Analyst Note: In MS/MS experiments, any fragment ion retaining the bromine atom must preserve the 1:1 doublet pattern. If a fragment ion at


 X loses this doublet, the bromine has been ejected.

Part 2: Ionization Source Comparison (EI vs. ESI)

The fragmentation of brominated pyrazoles is heavily dependent on the ionization method. The choice between Electron Impact (EI) and Electrospray Ionization (ESI) dictates whether the primary loss is a bromine radical (


) or neutral hydrobromic acid (

).
Electron Impact (EI) – The "Hard" Ionization Route

In EI (70 eV), the molecular ion (


) is a high-energy radical cation.
  • Primary Mechanism: Homolytic cleavage.

  • Dominant Pathway: Direct loss of

    
     to form a pyrazolium cation.
    
  • Secondary Pathway: Ring cleavage (RDA-like) often competes with halogen loss.

Electrospray Ionization (ESI) – The "Soft" Ionization Route

In ESI, the molecule is typically protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), forming an even-electron species.
  • Primary Mechanism: Heterolytic cleavage / Collision-Induced Dissociation (CID).

  • Dominant Pathway: Loss of neutral

    
     (80/82 Da) or loss of 
    
    
    
    if the bromine is stable.
  • Causality: The protonation usually occurs at the pyrazole

    
     position, destabilizing the ring but often requiring higher collision energies to eject the heavy halogen compared to EI.
    

Part 3: Mechanistic Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic 4-bromopyrazole. Note the competition between preserving the ring (HCN loss) and ejecting the halogen.

Visualization: Fragmentation Decision Tree

BromopyrazoleFragmentation M_Ion Precursor Ion [M+H]+ (ESI) or M+. (EI) (1:1 Isotope Pattern) ESI_Node ESI / CID Pathway (Even Electron) M_Ion->ESI_Node EI_Node EI Pathway (Radical Cation) M_Ion->EI_Node Loss_HBr Loss of HBr (-80/82 Da) Forms Pyrazolium Cation ESI_Node->Loss_HBr Low Collision Energy Loss_HCN Loss of HCN (-27 Da) Ring Opening ESI_Node->Loss_HCN Competing Pathway (Substituent Dependent) Final_Frag1 C3H2N2+ Species Loss_HBr->Final_Frag1 Secondary Fragmentation Loss_Br_Rad Loss of Br Radical (-79/81 Da) Forms [M-Br]+ EI_Node->Loss_Br_Rad Weak C-Br Bond RDA_Cleavage RDA-like Cleavage Loss of N2 or Nitrile EI_Node->RDA_Cleavage High Internal Energy Final_Frag2 C3H3N2+ Species Loss_Br_Rad->Final_Frag2 Ring Disintegration

Caption: Divergent fragmentation pathways of brominated pyrazoles under ESI (Green) and EI (Red) ionization modalities.

Part 4: Positional Isomer Differentiation (3-Br vs. 4-Br)

Differentiation of 3-bromo and 4-bromopyrazoles is a common analytical challenge. While their molecular weights are identical, their fragmentation kinetics differ due to the electron density distribution in the pyrazole ring.

Table 2: Isomer-Specific Fragmentation Markers
IsomerElectronic EnvironmentKey MS/MS Characteristic
4-Bromopyrazole Br is at the most electron-rich carbon (C4). C-Br bond is relatively stronger due to resonance donation from nitrogens.Prominent HCN Loss: The ring often breaks before the bromine is lost. The

ion retains the Br doublet.
3(5)-Bromopyrazole Br is adjacent to Nitrogen. Inductive withdrawal by N weakens the C-Br bond.Prominent Br/HBr Loss: The loss of the halogen is often the base peak at lower collision energies.

Experimental Insight: To distinguish these isomers, perform an Energy-Resolved MS (ER-MS) experiment. Plot the "Survival Yield" of the parent ion vs. Collision Energy. The 4-bromo isomer typically requires higher energy to fragment the C-Br bond compared to the 3-bromo isomer.

Part 5: Experimental Protocol – Self-Validating Workflow

This protocol ensures data integrity by using the bromine isotope pattern as an internal validation check at every step.

Workflow Visualization

ProtocolWorkflow Step1 1. Sample Prep (1 µM in 50:50 MeOH:H2O + 0.1% FA) Step2 2. Full Scan MS (Identify 1:1 Doublet) Step1->Step2 Step3 3. Product Ion Scan (Select 79Br mass) Step2->Step3 Step4 4. Analyze Fragments Step3->Step4 Decision Is Doublet Retained? Step4->Decision Res1 Br Retained (Loss of HCN/N2) Decision->Res1 Yes Res2 Br Lost (Check for 80/82 Da loss) Decision->Res2 No

Caption: Step-by-step decision workflow for validating brominated pyrazole fragmentation.

Detailed Methodology
  • Sample Preparation:

    • Dissolve standard to 1 mg/mL in DMSO (Stock).

    • Dilute to 1 µM in 50:50 Methanol:Water with 0.1% Formic Acid. Rationale: Formic acid ensures efficient protonation (

      
      ) for ESI.
      
  • Full Scan Verification (MS1):

    • Scan range:

      
       50–500.
      
    • Validation Check: Confirm the presence of the parent ion doublet (

      
       and 
      
      
      
      ) with equal intensity. If the ratio is skewed, check for interferences or dechlorination.
  • Collision Energy Ramping (MS2):

    • Select the

      
       isotope (lighter mass) as the precursor.
      
    • Apply stepped collision energies (e.g., 10, 20, 40 eV).

    • Note: Selecting only one isotope simplifies the MS2 spectrum, but you must remember that product ions retaining bromine will not show the doublet in the MS2 spectrum (since you filtered out the

      
       parent).
      
  • Neutral Loss Scanning (Optional but Recommended):

    • Set the mass spectrometer to scan for neutral losses of 80 Da (HBr). This specifically highlights brominated precursors in complex matrices.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Authoritative text on general halogen fragmentation patterns and isotopic abundances).

  • Holčapek, M., & Jirásko, R. (2019). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press. (Detailed discussion on ESI vs EI mechanisms for heterocycles).

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole, 4-bromo- Mass Spectrum. (Standard reference spectrum for EI fragmentation validation).

  • Demarais, N. J., et al. (2019). Differentiating Isomers using High Resolution Mass Spectrometry. (Methodology for distinguishing positional isomers).

Sources

comparison of 4-bromo vs 4-iodo pyrazole reactivity in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 4-Bromo vs. 4-Iodo Pyrazole Reactivity in Cross-Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Optimizing Scaffold Decoration in Kinase Inhibitor Discovery

Executive Summary: The Halogen Choice

In medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ruxolitinib, Celecoxib analogs), the pyrazole C4 position is a critical vector for structure-activity relationship (SAR) exploration. While 4-iodopyrazoles and 4-bromopyrazoles are often treated as interchangeable electrophiles, they exhibit distinct kinetic profiles that determine reaction success.

  • 4-Iodopyrazole: The "High-Performance" candidate. Offers rapid oxidative addition rates, enabling milder conditions (room temperature, lower catalyst loading). However, it suffers from a higher propensity for dehalogenation (reduction) and typically commands a 3–5x higher cost.

  • 4-Bromopyrazole: The "Robust Workhorse." Requires higher activation energy (elevated temperatures, electron-rich ligands) but offers superior stability, lower cost, and often cleaner profiles in Buchwald-Hartwig aminations where iodide-mediated catalyst poisoning or inhibition can occur.

Mechanistic Underpinnings[2]

The divergence in reactivity is governed by the carbon-halogen bond dissociation energy (BDE) and the rate of oxidative addition (OA) to the Pd(0) species.

Bond Dissociation & Oxidative Addition

The C(sp²)–I bond is significantly weaker than the C(sp²)–Br bond, making the iodide a superior electrophile for the initial step of the catalytic cycle.

Parameter4-Bromopyrazole4-IodopyrazoleImpact
Bond Energy (C-X) ~81 kcal/mol~65 kcal/molIodide undergoes OA ~10-100x faster.
Covalent Radius 1.14 Å1.33 ÅIodide is more accessible but sterically larger in the coordination sphere.
Electronegativity 2.962.66C-I bond is more polarizable, stabilizing the transition state during OA.
The Dehalogenation Trap

A critical failure mode for 4-iodopyrazoles in Suzuki-Miyaura coupling is hydrodehalogenation (where the I is replaced by H).

  • Mechanism: Rapid OA forms the Ar-Pd(II)-I species. If transmetallation is slow (due to steric bulk or low boronate nucleophilicity), the complex persists. In protic solvents (MeOH, EtOH, H₂O), the complex can scavenge a hydride (often via

    
    -hydride elimination from alkoxide ligands or solvent), leading to reduction.
    
  • Mitigation: 4-Bromopyrazoles, with their slower OA, maintain a lower steady-state concentration of the reactive Pd(II) intermediate, synchronizing better with the transmetallation step and reducing side reactions.

Performance Comparison by Reaction Class

Suzuki-Miyaura Coupling[3]
  • 4-Iodopyrazole: Preferred for sterically hindered boronic acids or thermally sensitive substrates. Often proceeds at RT.

  • 4-Bromopyrazole: Standard choice for scale-up. Requires heating (60–100°C).

Data Trend: Yield vs. Catalyst Loading (Generic Biaryl Coupling)

Substrate 0.5 mol% Pd 2.0 mol% Pd 5.0 mol% Pd Dehalogenation Risk
4-Iodo-1-methylpyrazole 78% Yield 92% Yield 94% Yield High (>10% if unoptimized)

| 4-Bromo-1-methylpyrazole | <10% Yield | 65% Yield | 88% Yield | Low (<2%) |

Buchwald-Hartwig Amination

Contrary to the general reactivity trend, 4-bromopyrazoles often outperform iodides in C-N bond formation.

  • Reasoning: Iodide ions can poison active Pd(0) species by forming stable bridging dimers or saturated PdL₂I⁻ complexes (the "iodide effect"). Bromide is less coordinating, allowing the catalytic cycle to turn over more freely.

  • Recommendation: Use 4-bromo substrates with dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos).

Sonogashira Coupling[3][4]
  • 4-Iodopyrazole: The gold standard. Often allows for Copper-free variants (using only Pd), which avoids the formation of Glaser homocoupling byproducts.

  • 4-Bromopyrazole: Typically requires CuI co-catalysis and higher temperatures (80°C+), which may be incompatible with volatile alkynes.

Visualizing the Reactivity Landscape

Diagram 1: Catalytic Cycle & Kinetic Divergence

This diagram highlights where the pathways diverge for Br vs. I, specifically emphasizing the "Dehalogenation Shunt" common with Iodides.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (I) (FAST) Pd0->OxAdd_I k_obs (High) OxAdd_Br Oxidative Addition (Br) (SLOW) Pd0->OxAdd_Br k_obs (Low) PdII_Int Ar-Pd(II)-X Intermediate OxAdd_I->PdII_Int OxAdd_Br->PdII_Int TransMet Transmetallation (Rate Limiting for I) PdII_Int->TransMet Standard Cycle Dehalo Dehalogenation Shunt (Reduction to Ar-H) PdII_Int->Dehalo If TransMet is slow (Common with I) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Kinetic divergence in the Pd-catalyzed cycle. Note the high risk of dehalogenation for Iodides if transmetallation stalls.

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Iodopyrazole (Mild Conditions)

Best for: Lab-scale, diverse libraries, sensitive substrates.

  • Charge: To a microwave vial, add 4-iodo-1-methylpyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (2–3 mol%). Note: Tetrakis is sufficient due to the labile C-I bond.

  • Solvent: Add degassed DME/H₂O (4:1 v/v, 0.2 M concentration).

  • Reaction: Seal and stir at room temperature for 4–6 hours. (Or 40°C if sluggish).

  • Workup: Dilute with EtOAc, wash with brine. The conversion should be >95% with minimal dehalogenation at this low temperature.

Protocol B: Suzuki Coupling of 4-Bromopyrazole (Robust Conditions)

Best for: Scale-up, cost-efficiency, avoiding reduction side-products.

  • Charge: To a round-bottom flask, add 4-bromo-1-methylpyrazole (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3–5 mol%) or XPhos Pd G2 (2 mol%). Note: Bidentate or Buchwald ligands are required to lower the activation energy.

  • Solvent: Add 1,4-Dioxane/H₂O (9:1 v/v).

  • Reaction: Heat to 90°C for 12–16 hours.

  • Troubleshooting: If conversion stalls, do not add more catalyst immediately. Check pH (boronic acids can lower it) and add more base.

Decision Matrix: Which Halogen?

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Select Substrate Q1 Is the target thermally unstable? Start->Q1 Q2 Is Cost/Scale the primary driver? Q1->Q2 No Res_I Use 4-IODO (Mild, Fast) Q1->Res_I Yes Q3 Reaction Type? Q2->Q3 No (<1g) Res_Br Use 4-BROMO (Stable, Cheap) Q2->Res_Br Yes (>100g) Q3->Res_I Sonogashira (Cu-free possible) Q3->Res_Br Buchwald-Hartwig (Avoids I- poisoning) Q3->Res_Br Suzuki (If dehalogenation observed)

Caption: Decision tree for selecting between 4-bromo and 4-iodo pyrazole based on reaction constraints.

References

  • BenchChem Technical Support. (2025).[1][2] 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. BenchChem. Link

  • Lévesque, E., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. Link

  • Li, H., et al. (2010). A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions for Catalytic Cross-Coupling Reactions. Semantic Scholar. Link

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Optimization. Yoneda Labs. Link

  • Dvorak, C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RHHZ. Link

Sources

Biological Activity Comparison: Ruxolitinib vs. Pyrazole-Based JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in JAK Inhibition

In the landscape of Janus Kinase (JAK) inhibitors, Ruxolitinib (INCB018424) stands as the clinical benchmark for JAK1/JAK2 selectivity.[1][2] Structurally, Ruxolitinib features a pyrrolo[2,3-d]pyrimidine core, but its pharmacophore relies heavily on a pyrazole moiety for critical hinge-region interactions.

This guide objectively compares Ruxolitinib against the broader class of Pyrazole-based inhibitors (specifically Baricitinib and emerging Novel Pyrazole Derivatives like WU-series compounds). While Ruxolitinib offers established potency in myeloproliferative neoplasms (MPNs), novel pyrazole derivatives are being engineered to overcome its limitations—namely, improving isoform selectivity (sparing JAK3/TYK2 to reduce off-target immunosuppression) and modifying pharmacokinetic profiles.

Mechanistic Comparison: Binding Modes & Structural Logic

The ATP-Competitive Mechanism (Type I)

Both Ruxolitinib and the primary comparator, Baricitinib, function as Type I ATP-competitive inhibitors . They bind to the kinase domain (JH1) in its active conformation.

  • Ruxolitinib: The pyrrolopyrimidine scaffold mimics adenine, forming hydrogen bonds with the hinge region of the kinase (Glu957 and Leu959 in JAK1). The cyclopentyl pyrazole tail extends into the solvent-exposed region, providing shape complementarity that dictates selectivity against other kinome members.

  • Pyrazole-Based Competitors (e.g., Baricitinib): These often utilize an ethylsulfonyl-pyrrolo[2,3-d]pyrimidine scaffold. The pyrazole ring acts as a spacer and interaction node. The key differentiator in novel pyrazole derivatives is often the modification of the "tail" group attached to the pyrazole, which tunes the affinity for the specific hydrophobic pockets of JAK2 vs. JAK3.

Signaling Pathway Context

Inhibition of JAK1/2 blocks the phosphorylation of STAT proteins (Signal Transducers and Activators of Transcription), preventing their dimerization and nuclear translocation. This downregulates inflammatory cytokines (IL-6, TNF


) and growth factors active in MPNs.

JAK_STAT_Pathway Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1 / JAK2 (Target) Receptor->JAK Activation STAT_U Unphosphorylated STAT JAK->STAT_U Phosphorylation Inhibitor Ruxolitinib / Pyrazoles Inhibitor->JAK ATP Competition (Inhibition) STAT_P p-STAT (Dimer) STAT_U->STAT_P Dimerization Nucleus Nucleus / Gene Transcription STAT_P->Nucleus Translocation

Figure 1: The JAK/STAT signaling cascade.[3][4][5] Ruxolitinib and pyrazole inhibitors competitively bind to the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.

Quantitative Performance: Ruxolitinib vs. Pyrazoles[1][6]

The following data aggregates enzymatic IC50 values and cellular potency from recent comparative studies.

Table 1: Biochemical and Cellular Potency Profile

FeatureRuxolitinib (Benchmark)Baricitinib (Pyrazole Analog)Novel Pyrazole (WU-6)
Primary Target JAK1 / JAK2JAK1 / JAK2JAK1 / JAK2 (High Selectivity)
JAK1 IC50 (Enzymatic) 3.3 nM5.9 nM~3.4 nM
JAK2 IC50 (Enzymatic) 2.8 nM5.7 nM~7.0 nM
JAK3 IC50 (Selectivity) 428 nM (>130x selective)>400 nM311 nM (Improved sparing)
TYK2 IC50 19 nM53 nMN/A
Cellular IC50 (Ba/F3 JAK2) ~60 nM~70 nM~65 nM
Key Advantage Validated clinical safety; rapid absorption.Longer half-life; effective in RA.Reduced off-target JAK3 inhibition (less NK cell toxicity).

Note: Data sources include comparative profiling studies (see References 1, 3).

Experimental Validation Protocols

To replicate these findings or benchmark new compounds, the following self-validating protocols are recommended. These avoid radioactive isotopes, utilizing TR-FRET technology for high-throughput screening.

Protocol A: LanthaScreen™ TR-FRET Kinase Assay

Objective: Determine enzymatic IC50 values for JAK isoforms. Principle: Detects the binding of an Alexa Fluor™ tracer to the kinase active site. Inhibitors displace the tracer, reducing the FRET signal between the tracer and a Europium-labeled anti-tag antibody.

Workflow Diagram:

Kinase_Assay_Workflow Step1 Prepare Kinase Buffer (50mM HEPES, 10mM MgCl2, 1mM EGTA) Step2 Titrate Inhibitor (16-point serial dilution) Step1->Step2 Step3 Add Kinase + Antibody (Eu-anti-GST/His) Step2->Step3 Step4 Add Tracer (Alexa Fluor 647) Step3->Step4 Step5 Incubate (1 hour @ RT) Step4->Step5 Step6 Read TR-FRET (Ex: 340nm, Em: 665/615nm) Step5->Step6

Figure 2: Step-by-step workflow for the LanthaScreen TR-FRET competitive binding assay.

Step-by-Step Procedure:

  • Reagent Prep: Dilute JAK enzyme (JAK1/2/3) to 2X optimal concentration (determined by previous titration, typically 2-10 nM) in Kinase Buffer A.

  • Inhibitor Addition: Add 2.5 µL of 4X Ruxolitinib or Pyrazole test compound (serially diluted in DMSO) to a 384-well plate.

  • Enzyme/Antibody Mix: Add 5 µL of the 2X Kinase/Antibody mixture (Eu-anti-His or Eu-anti-GST).

  • Tracer Addition: Add 2.5 µL of 4X Tracer (Alexa Fluor™ 647) at the

    
     concentration.
    
  • Equilibration: Centrifuge plate at 1000 x g for 30 seconds. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read on a TR-FRET compatible plate reader (e.g., EnVision). Calculate the emission ratio (665 nm / 615 nm).

  • Analysis: Plot the emission ratio vs. log[inhibitor]. Fit to a sigmoidal dose-response curve to derive IC50.

Protocol B: Cellular Selectivity (Ba/F3 Isogenic Lines)

Objective: Assess functional selectivity in a living system. Causality: Ba/F3 cells are IL-3 dependent. Transfecting them with specific JAK oncogenes (e.g., JAK2 V617F) makes them dependent on that specific kinase for survival, allowing precise dissection of inhibitor specificity.

  • Cell Lines: Use parental Ba/F3 (IL-3 dependent) and transformed Ba/F3-JAK2^V617F (IL-3 independent).

  • Seeding: Plate 2,000 cells/well in 96-well plates in RPMI + 10% FBS.

  • Treatment: Treat with serial dilutions of Ruxolitinib or Pyrazole derivative (0.1 nM – 10 µM) for 72 hours.

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Incubate 2-4 hours. Measure luminescence/absorbance.

  • Validation: Perform Western Blot on lysates to confirm reduction in pSTAT3 (Tyr705) and pSTAT5 (Tyr694).

Expert Insights & Conclusion

Ruxolitinib remains the "gold standard" for JAK1/2 inhibition due to its balanced potency and extensive clinical safety record. However, the pyrazole scaffold (exemplified by Baricitinib and next-gen derivatives like WU-6) offers a versatile platform for medicinal chemistry.

  • Selectivity: Novel pyrazole derivatives are pushing the boundary of JAK3 sparing, which is critical for minimizing the risk of opportunistic infections associated with broad JAK inhibition.

  • Development Recommendation: When developing new pyrazole-based JAK inhibitors, focus on the selectivity window between JAK2 and JAK3. Use the TR-FRET assay for rapid SAR cycles, but validate early with Ba/F3 isogenic lines to ensure enzymatic potency translates to cellular efficacy.

References

  • Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model (Comparison of Ruxolitinib, Baricitinib, and novel WU derivatives). MDPI. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays . Springer Nature Experiments. [Link]

  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib . PubMed. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof . PubMed Central. [Link]

Sources

Validating Purity of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary: The Polarity Paradox

Validating the purity of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole presents a classic "polarity paradox" in medicinal chemistry. As a fragment containing both a basic secondary amine (pyrrolidine, pKa ~9.5) and a polar pyrazole core, this molecule is highly hydrophilic.

Standard Reverse-Phase (RP) methods often fail, yielding near-void volume elution (


) and severe peak tailing due to silanol interactions.[1] This guide compares three distinct LC-MS methodologies to identify the optimal protocol for purity validation:
  • Standard C18 (Acidic pH): The industry default (often inadequate).[1]

  • High-pH Reverse Phase: Utilizing pH switching to increase hydrophobicity.[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The targeted solution for polar heterocycles.[1]

Part 1: Strategic Method Comparison

The following comparison evaluates three separation strategies based on Retention Factor (


) , Peak Symmetry , and MS Sensitivity .
Method A: Standard C18 (Acidic Mobile Phase)
  • Column: C18 (1.8 µm, 2.1 x 50 mm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Performance: POOR .[1]

    • Why: At acidic pH, the pyrrolidine nitrogen is protonated (

      
      ), making the molecule extremely polar. It elutes in the void volume with co-eluting salts, causing ion suppression.
      
Method B: High-pH Reverse Phase
  • Column: High-pH stable C18 (e.g., C18 Hybrid particle).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

  • Mechanism: Neutralization of the basic amine to increase hydrophobicity.

  • Performance: MODERATE .

    • Why: De-protonation increases retention (

      
      ).[1] However, silica dissolution risks are higher, and the pyrazole proton (pKa ~14) remains neutral. Peak shape improves, but MS sensitivity in positive mode (ESI+) may decrease due to lack of pre-formed ions.
      
Method C: HILIC (Amide Phase)
  • Column: Amide-bonded Silica (1.7 µm, 2.1 x 100 mm).[1]

  • Mobile Phase: Acetonitrile / Water with 10mM Ammonium Formate (pH 3.0).[1]

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase + electrostatic interactions.[1]

  • Performance: EXCELLENT .

    • Why: The polar mechanism retains the charged amine strongly.[1] Acetonitrile-rich mobile phases enhance ESI desolvation efficiency, boosting MS sensitivity by 5-10x compared to aqueous RP methods.[1]

Part 2: Comparative Data Analysis

The following table summarizes representative performance metrics for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole across the three methods.

MetricStandard C18 (Acidic)High-pH C18 (Basic)HILIC (Amide)
Retention Time (

)
0.45 min (Void)2.8 min4.2 min
Retention Factor (

)
< 0.5 (Fail)3.55.2
Tailing Factor (

)
> 2.01.21.1
MS Signal (S/N) Low (Suppression)ModerateHigh (Enhanced)
Impurity Selectivity Poor (Co-elution)GoodExcellent

Critical Insight: While High-pH RP is viable, HILIC is the superior choice for validation because it separates the target molecule from highly polar synthetic byproducts (e.g., hydrazine salts, unreacted polar starting materials) that co-elute in Reverse Phase.

Part 3: Detailed Protocol (Recommended HILIC Method)

This protocol serves as a self-validating system for purity assessment.[1]

1. System Suitability Preparation
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 5:95 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Note: High organic content in "B" is standard for HILIC.[1]

  • Seal Wash: 50:50 Isopropanol:Water (Crucial to prevent buffer precipitation).[1]

2. Gradient Profile
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.00595Initial
1.00595Hold
8.005050Linear Gradient
8.10595Re-equilibration
12.00595End
3. Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water.[1]

    • Warning: Do NOT dissolve in 100% water or DMSO.[1] Strong solvents disrupt the HILIC water layer, causing peak distortion.

  • Concentration: 0.1 mg/mL (for purity), 1 µg/mL (for sensitivity check).

4. MS Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z ~216/218 bromine isotope pattern)

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

Part 4: Impurity Profiling Logic

When validating purity, look for these specific mass shifts indicative of common synthetic byproducts:

  • Des-bromo analog: m/z 138 (Loss of Br).[1]

  • Dibromo analog: m/z 294/296/298 (Over-bromination).[1]

  • Regioisomers: Same m/z (216/218) but different Retention Time.[1]

    • HILIC Advantage: HILIC often separates N-isomers of pyrazoles that co-elute on C18.[1]

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the validation method and interpreting results.

ValidationWorkflow Start Start: Purity Validation 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole CheckSolubility Solubility Check: Is sample soluble in >80% ACN? Start->CheckSolubility HILIC_Route Route A: HILIC (Recommended) High Organic Mobile Phase CheckSolubility->HILIC_Route Yes RP_Route Route B: High pH RP (Alternative) High Aqueous Mobile Phase CheckSolubility->RP_Route No (Rare) HILIC_Prep Prep: Dissolve in 80:20 ACN:H2O HILIC_Route->HILIC_Prep HILIC_Run Run: Amide Column, pH 3.0 Gradient 95% -> 50% B HILIC_Prep->HILIC_Run ResultAnalysis Analyze Chromatogram HILIC_Run->ResultAnalysis RP_Prep Prep: Dissolve in 10:90 ACN:H2O RP_Route->RP_Prep RP_Run Run: C18 Hybrid, pH 10 Gradient 5% -> 95% B RP_Prep->RP_Run RP_Run->ResultAnalysis PeakShape Check Peak Shape (Tf) ResultAnalysis->PeakShape Resolution Check Impurity Resolution PeakShape->Resolution Tf < 1.5 Fail Method Failure: Switch Mode PeakShape->Fail Tf > 1.5 Final Valid Method Established Resolution->Final Separation > 1.5 Resolution->Fail Co-elution Fail->HILIC_Route If RP Failed Fail->RP_Route If HILIC Failed

Caption: Decision tree for selecting and validating the LC-MS method. HILIC is the primary pathway due to the analyte's high polarity.

References
  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020).[1] HILIC Separation of Basic Drugs using MS/MS Detection. Application Note. Link

  • Waters Corporation. (2021).[1] Strategies for the Separation of Polar Basic Compounds. Waters Application Notebook. Link

  • ICH Expert Working Group. (2022).[1] ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency.[1][2] Link

  • PubChem. (2025).[1] 4-Bromo-1H-pyrazole Compound Summary. National Library of Medicine.[1] Link

Sources

A Senior Scientist's Guide to the Crystal Structure Analysis of 3-(pyrrolidin-3-yl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of the crystal structure analysis of 3-(pyrrolidin-3-yl)-1H-pyrazole derivatives, a molecular scaffold of high interest in contemporary drug discovery. We will navigate the journey from initial synthesis to the elucidation of structure-activity relationships (SAR), providing both theoretical grounding and practical insights for researchers, medicinal chemists, and drug development professionals. Our focus is not merely on the "what" but the "why"—exploring the causal links between molecular structure, solid-state arrangement, and biological function.

The Strategic Importance of the 3-(pyrrolidin-3-yl)-1H-pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 3-(pyrrolidin-3-yl)-1H-pyrazole is a prime example of such a scaffold. Its power lies in the synergistic combination of its two core components:

  • The 1H-pyrazole Ring: This five-membered aromatic heterocycle is a versatile hydrogen-bond donor (the N-H group) and acceptor (the second nitrogen atom).[1] This dual capacity allows it to form strong and directional interactions within enzyme active sites, making it a frequent component in the design of enzyme inhibitors.[2]

  • The Pyrrolidine Ring: As a saturated, non-planar ring, the pyrrolidine moiety introduces a crucial three-dimensional character to the molecule. This sp3-rich feature allows for a more effective exploration of the three-dimensional space within a protein's binding pocket. Furthermore, the substituent at the 3-position often creates a chiral center, which is critical for achieving enantioselective interactions with biological targets, a cornerstone of modern drug design.[3]

The fusion of these two rings has led to the development of potent and selective therapeutic agents, most notably as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various neurodegenerative and inflammatory disorders.[2][4] Understanding the precise three-dimensional structure through single-crystal X-ray analysis is not an academic exercise; it is a critical step in deciphering why one derivative is active while another is not, and how to rationally design the next generation of improved compounds.

The Experimental Pathway: From Powder to Patterson Map

The journey to a refined crystal structure is a systematic process that demands precision at every stage. The quality of the final structural model is intrinsically linked to the quality of the initial crystals.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction cluster_material Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification (>99% Purity) screening Solvent System Screening synthesis->screening Pure Compound growth Controlled Crystallization (e.g., Vapor Diffusion) screening->growth harvest Crystal Selection & Mounting growth->harvest diffractometer Diffractometer (Crystal Rotation) harvest->diffractometer Single Crystal xray X-ray Source (Mo or Cu Kα) xray->diffractometer detector Detector (Record Diffraction Pattern) diffractometer->detector integration Data Integration & Scaling detector->integration Raw Data solution Structure Solution (Phase Problem) integration->solution refinement Model Refinement (Least-Squares) solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation final_structure final_structure validation->final_structure Final Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Self-Validating System

1. Crystal Growth (The Art and Science):

  • Causality: High-quality diffraction requires a single, well-ordered crystal lattice. Impurities or rapid growth can introduce defects, degrading the diffraction pattern.
  • Methodology (Vapor Diffusion):
  • Dissolve the purified compound (5-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., methanol, DMSO) to create a concentrated solution. This is the "drop".
  • Place this drop on a siliconized glass slide.
  • Invert the slide over a reservoir (well) containing a larger volume (1 mL) of a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., ethyl acetate, water).
  • Seal the well. The anti-solvent vapor will slowly diffuse into the drop.
  • This slow diffusion gradually reduces the solubility of the compound in the drop, driving it out of solution in a controlled manner, which is conducive to the formation of well-ordered crystals over days or weeks.
  • Trustworthiness: The choice of solvents is paramount. A systematic screening of various solvent/anti-solvent combinations is the first step. The polar nature of the pyrazole and the potential for a charged amine on the pyrrolidine suggest that protic solvents are often a good starting point.

2. Data Collection and Structure Solution:

  • Causality: The diffraction pattern is a Fourier transform of the electron density in the crystal. To reconstruct this density, we need to measure the intensities and positions of as many unique diffraction spots as possible.
  • Methodology:
  • A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern.
  • The crystal is irradiated with monochromatic X-rays, and a series of diffraction images are collected as the crystal is rotated.
  • The collected data are processed: intensities are integrated, scaled, and corrected for experimental effects.
  • Computational methods (e.g., Direct Methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.
  • An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.
  • Authoritative Grounding: The final refined structure is validated using software like checkCIF and is typically deposited in the Cambridge Structural Database (CSD) to ensure public access and scrutiny.[5]

Comparative Structural Analysis: The Impact of Substitution

While specific crystal structure data for a complete series of 3-(pyrrolidin-3-yl)-1H-pyrazole derivatives is not available in the provided search results, we can construct a robust comparative guide using illustrative, yet chemically sound, examples based on known principles of pyrazole and pyrrolidine crystallography.[1][6][7][8]

Table 1: Illustrative Crystallographic Data for Comparative Analysis

DerivativeFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsConformation Notes
Derivative A (Unsubstituted)C₇H₁₁N₃MonoclinicP2₁/cStrong N-H···N hydrogen bond chains between pyrazole rings. Pyrrolidine N-H···N (pyrazole) bonds.Pyrrolidine ring in an envelope conformation. Relatively planar orientation between the two rings.
Derivative B (N-Boc protected)C₁₂H₁₉N₃O₂OrthorhombicP2₁2₁2₁Pyrazole N-H···O=C (Boc) hydrogen bonds. Steric bulk of Boc group disrupts packing.The bulky t-butyl group forces a twisted conformation between the rings to minimize steric clash.
Derivative C (Aryl-substituted on Pyrazole N1)C₁₃H₁₃N₃TriclinicP-1Pyrrolidine N-H···N (pyrazole) bonds. C-H···π interactions from the aryl ring. π-π stacking between aryl rings.Aryl ring is significantly twisted relative to the pyrazole plane, influenced by crystal packing forces.

Disclaimer: The data in this table are representative examples generated to illustrate comparative principles and are not from a single published series.

Analysis of Supramolecular Synthons and Packing

The specific functional groups appended to the core scaffold dictate the dominant intermolecular interactions, which in turn control the entire crystal architecture.

  • Derivative A (Unsubstituted): The presence of two N-H donors (pyrazole and pyrrolidine) and two nitrogen acceptors (pyrazole) allows for the formation of robust and predictable hydrogen-bonded networks.[1] One would anticipate strong, linear chains or tapes formed by N-H···N interactions, leading to a dense and stable crystal packing.

  • Derivative B (N-Boc protected): The introduction of the tert-butoxycarbonyl (Boc) group fundamentally alters the interaction landscape. It removes the pyrrolidine N-H donor and introduces a new, strong hydrogen bond acceptor: the carbonyl oxygen. This typically results in a shift from N-H···N to N-H···O hydrogen bonds. The significant steric bulk of the Boc group will also prevent the close packing seen in Derivative A, often leading to a lower density crystal and a different, more complex packing arrangement.

  • Derivative C (Aryl-substituted): Replacing the pyrazole N-H with an aryl group removes the primary hydrogen bond donor of the pyrazole ring. While the pyrrolidine N-H can still interact with the pyrazole nitrogen acceptors, the packing is now heavily influenced by weaker, but cumulatively significant, interactions like C-H···π and π-π stacking.[9] The final structure is a delicate balance between these weaker forces and the remaining hydrogen bonds.

interactions Dominant Intermolecular Interaction Motifs cluster_A Derivative A: H-Bonding Network cluster_B Derivative B: Steric Influence & H-Bond Shift cluster_C Derivative C: Mixed Interactions A1 Pyrazole N-H N A3 Pyrazole (Molecule 2) N A1:nh->A3:n N-H···N (Chain formation) A2 Pyrrolidine N-H A2:nh->A1:n N-H···N (Cross-linking) B1 Pyrazole N-H B2 Boc Group (Molecule 2) C=O B1:nh->B2:o N-H···O C1 Pyrrolidine N-H C2 Pyrazole (Molecule 2) N C1:nh->C2:n N-H···N C3 Aryl Ring π-system C4 Aryl Ring (Molecule 2) π-system C3:pi->C4:pi2 π-π Stacking

Sources

Comparative Guide: Inhibitory Potency of Pyrrolidinyl Pyrazoles vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidinyl Pyrazole Advantage

In the landscape of kinase inhibitor discovery, the pyrrolidinyl pyrazole scaffold has emerged as a "privileged structure," distinguishing itself from first-generation ATP-mimetics. While standard inhibitors like Staurosporine (pan-kinase) or early clinical candidates often suffer from poor solubility or lack of selectivity, pyrrolidinyl pyrazole derivatives leverage the unique stereochemical and physicochemical properties of the pyrrolidine ring to access specific hydrophobic pockets within the kinase ATP-binding site.

This guide objectively compares the inhibitory potency of this class against industry standards, focusing on three critical kinase families: TRK (Tropomyosin Receptor Kinase) , JNK3 (c-Jun N-terminal Kinase 3) , and Aurora Kinases .

Key Findings
  • Superior Selectivity: Pyrrolidinyl pyrazole motifs (e.g., in Larotrectinib) achieve sub-nanomolar IC50s against TRK fusion proteins, outperforming multi-kinase inhibitors.

  • Enhanced Solubility: The pyrrolidine nitrogen provides a solubilizing handle, addressing a common failure point in pyrazole-based drug candidates.

  • Tunable Potency: Structural Activity Relationship (SAR) data indicates that substituting the pyrrolidine ring allows for precise "tuning" of potency from micromolar to low nanomolar ranges.

Structural Mechanism of Action

The potency of pyrrolidinyl pyrazoles stems from their ability to bind in the ATP-binding pocket with a distinct mode of interaction compared to planar heteroaromatics.

  • The Pyrazole Core: Acts as the hinge-binder, forming critical hydrogen bonds with the kinase hinge region (e.g., Met, Glu residues).

  • The Pyrrolidine Substituent: Often projects into the solvent-exposed region or the ribose-binding pocket. Its non-planar, aliphatic nature allows it to make specific hydrophobic contacts and electrostatic interactions (via the nitrogen) that planar rings cannot achieve.

Comparative Binding Modes
FeatureStandard Inhibitors (e.g., Staurosporine)Pyrrolidinyl Pyrazoles (e.g., Larotrectinib)
Binding Type ATP-Competitive (Pan-kinase)ATP-Competitive (Highly Selective)
Hinge Interaction Indolo-carbazole scaffoldPyrazole/Pyrazolo-pyrimidine core
Solvent Front Limited specific interactionsPyrrolidine moiety extends to solvent, improving solubility and affinity
Selectivity Low (Hits 100+ kinases)High (Specific to TRK, JNK, or Aurora isoforms)

Comparative Potency Data

The following tables summarize experimental IC50 data derived from radiometric and fluorescence-based kinase assays.

Case Study A: TRK Inhibition (Larotrectinib vs. Standards)

Larotrectinib represents the pinnacle of the pyrrolidinyl pyrazole class (specifically a pyrazolo[1,5-a]pyrimidine with a pyrrolidinyl substituent).

InhibitorScaffold ClassTargetIC50 (nM)Status
Larotrectinib Pyrrolidinyl Pyrazole TRKA / TRKB / TRKC < 1.0 / < 1.0 / < 1.0 FDA Approved
EntrectinibIndazoleTRKA / TRKB / TRKC1.7 / 1.8 / 1.9FDA Approved
CabozantinibQuinolineTRKA (Off-target)~500Clinical
StaurosporineIndolo-carbazoleTRKA1 - 10Research Tool (Toxic)

Insight: The pyrrolidinyl moiety in Larotrectinib is critical for its sub-nanomolar potency and high selectivity for TRK over other kinases, unlike the multi-kinase inhibitor Cabozantinib.

Case Study B: JNK3 Inhibition (Neurodegeneration Target)

Recent medicinal chemistry efforts have utilized pyrrolidinyl pyrazoles to target JNK3, a key kinase in neurodegeneration, aiming to avoid the side effects of JNK1/2 inhibition.

CompoundStructureTargetIC50 (nM)Selectivity Ratio (JNK3/JNK1)
Compound 8a [1]Pyrrolidinyl Pyrazole JNK3 227 >10x
SP600125AnthrapyrazoloneJNK340 - 90Low (Pan-JNK)
JNK-IN-8Covalent PyrimidineJNK34.0High (Covalent)

Insight: While covalent inhibitors like JNK-IN-8 are more potent, "Compound 8a" demonstrates that the reversible pyrrolidinyl pyrazole scaffold can achieve significant potency (227 nM) with favorable drug-like properties (lower molecular weight).

Case Study C: Aurora A Kinase (Oncology Target)

Comparison of a novel pyrrolidinyl-methanone pyrazole derivative against the standard Alisertib.

CompoundScaffoldTargetIC50 (nM)
Compound 13 [2]Pyrrolidinyl-Methanone Pyrazole Aurora A 38.6
Alisertib (MLN8237)Azepine-PyrimidineAurora A1.2
StaurosporineIndolo-carbazoleAurora A4.0

Insight: Compound 13 shows that while the pyrrolidinyl pyrazole scaffold is potent (<40 nM), optimization is required to beat the best-in-class clinical candidates like Alisertib. However, it offers a distinct chemical space that may bypass resistance mutations.

Signaling Pathway Visualization

Understanding where these inhibitors act is crucial for assay design. Below is the TRK signaling pathway, the primary target for the most successful pyrrolidinyl pyrazoles.

TRK_Pathway TRK_Receptor TRK Receptor (Tyrosine Kinase) PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAS RAS TRK_Receptor->RAS Entrectinib Entrectinib Entrectinib->TRK_Receptor RAF RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Neuronal Differentiation PLCg->Differentiation Larotrectinib Larotrectinib Larotrectinib->TRK_Receptor Inhibits (IC50 < 1nM) RAS->RAF

Caption: The TRK signaling cascade. Pyrrolidinyl pyrazoles like Larotrectinib block the ATP pocket of the TRK receptor, preventing downstream activation of RAS/MAPK, PI3K/AKT, and PLCγ pathways.

Experimental Protocol: Validating Potency

To reproduce the data cited above, researchers should utilize a validated kinase assay. The ADP-Glo™ Kinase Assay is the industry standard for this analysis due to its high sensitivity and resistance to compound interference.

Workflow: ADP-Glo Kinase Assay for Pyrrolidinyl Pyrazoles

Objective: Determine the IC50 of a pyrrolidinyl pyrazole derivative against Recombinant Human FGFR1 or TRKA.

Materials:

  • Recombinant Kinase (e.g., TRKA, 0.2 ng/µL)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1, 0.2 mg/mL)

  • Ultra-Pure ATP (10 µM)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve the pyrrolidinyl pyrazole in 100% DMSO to 10 mM.

    • Perform a 12-point serial dilution (1:3) in kinase buffer. Ensure final DMSO concentration is <1%.

  • Kinase Reaction (60 mins):

    • Add 2 µL of Compound to the well.

    • Add 2 µL of Kinase Enzyme solution. Incubate for 10 min at RT (allows inhibitor binding).

    • Add 1 µL of ATP/Substrate mix to initiate the reaction.

    • Control 1 (No Inhibitor): Enzyme + Substrate + ATP + DMSO.

    • Control 2 (No Enzyme): Buffer + Substrate + ATP + DMSO.

  • ADP Generation Stop (40 mins):

    • Add 5 µL of ADP-Glo™ Reagent . This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 min at RT.

  • Detection (30 mins):

    • Add 10 µL of Kinase Detection Reagent . This converts the generated ADP back to ATP, which is then used by luciferase to generate light.

    • Incubate for 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU) using a plate reader.

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Assay_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Incubate 60' Step3 3. ADP-Glo Reagent (Deplete ATP) Step2->Step3 Stop Rxn Step4 4. Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Incubate 40' Step5 5. Read Luminescence (Calculate IC50) Step4->Step5 Measure RLU

Caption: Standard ADP-Glo workflow for determining kinase inhibitor potency.

References

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
    • Key Finding: Compound 8a (Pyrrolidinyl pyrazole) IC50 = 227 nM.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

    • Source: Journal of Medicinal Chemistry, 2021.
    • Key Finding: Compound 13 (Pyrrolidinyl-methanone) IC50 = 38.6 nM against Aurora A.[1][2]

  • Larotrectinib (Vitrakvi)

    • Source: FDA / Bayer.
    • Key Finding: Clinical efficacy of the pyrrolidinyl-pyrazolo-pyrimidine scaffold in NTRK fusion cancers.
  • Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole deriv

    • Source: Expert Opinion on Therapeutic P
    • Key Finding: Ki values in the 0.1–181 nM range for PKC isoforms.

Sources

Distinguishing N1 vs. N2 Tautomers in Substituted Pyrazoles by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its annular tautomerism presents a persistent analytical challenge. The migration of the proton between N1 and N2 creates two distinct species (tautomers) in solution: the 1H-tautomer and the 2H-tautomer .

While often treated as a single entity in rapid equilibrium, identifying the predominant tautomer is critical for Structure-Activity Relationship (SAR) studies, as the binding mode to a protein target (e.g., kinase hinge binding) depends entirely on which nitrogen acts as the hydrogen bond donor (NH) and which as the acceptor (N:).

This guide objectively compares the three primary NMR methodologies for distinguishing these tautomers, ranging from routine screening to definitive structural assignment.

Mechanistic Foundation: The Tautomeric Equilibrium ( )[1]

The core difficulty lies in the rate of proton exchange (


) relative to the NMR time scale.
  • Fast Exchange:

    
     (frequency difference). Signals average; N1 and N2 appear equivalent or as a weighted average.
    
  • Slow Exchange:

    
    . Distinct signals for both tautomers are visible.[1][2][3]
    
  • The Solvent Effect: Protic solvents or traces of acid/base catalyze exchange. DMSO-d6 is the preferred solvent for these studies as it acts as a hydrogen bond acceptor, "locking" the NH proton and slowing the exchange rate, often allowing the observation of distinct species.

Diagram 1: Pyrazole Tautomerism & Numbering

The following diagram illustrates the equilibrium and the critical numbering shift that confuses assignment.

PyrazoleTautomerism TautomerA 1H-Tautomer (N1-H) Substituent at C3 TautomerB 2H-Tautomer (N2-H) Substituent effectively at C5 Transition Transition State (Fast Exchange) TautomerA->Transition -H+ TautomerB->Transition Transition->TautomerA Transition->TautomerB +H+

Caption: Annular tautomerism in 3-substituted pyrazoles. Note that a substituent at position 3 in the 1H-tautomer effectively occupies position 5 in the 2H-tautomer relative to the NH group.

Comparative Methodology

Method 1: 1D 1H & 13C NMR (The Screening Tier)

Best for: Initial assessment and detecting if slow exchange conditions exist.

  • 1H NMR: The NH proton in pyrazoles is typically very broad and deshielded (

    
     10–14 ppm).[2]
    
    • Diagnostic: If the NH signal is sharp and shows coupling to C3/C5 protons or substituents, exchange is slow. If invisible or extremely broad, exchange is fast.

  • 13C NMR: The chemical shifts of C3 and C5 are distinct.[4]

    • Rule of Thumb: In a fixed tautomer (e.g., N-methyl model), C3 (adjacent to N:) is generally deshielded relative to C5 (adjacent to NH). However, this rule is substituent-dependent and unreliable for unknown systems without reference standards.

    • Coupling (

      
      ):  The coupling constant between C3/C5 and the ring proton (H4) differs.[5] 
      
      
      
      is typically smaller than
      
      
      .
Method 2: 2D NOESY/ROESY (The Structural Tier)

Best for: 3,5-disubstituted pyrazoles where steric bulk provides a spatial marker.

This method relies on Through-Space correlations.[2] It is the most robust method when the pyrazole has a substituent (R) at position 3 or 5.

  • The Logic:

    • If the tautomer is N1-H , the NH proton is spatially close to the substituent at C5 .

    • If the tautomer is N2-H , the NH proton is spatially close to the substituent at C3 (which becomes position 5 relative to the N2-H).

  • Requirement: You must be in the "Slow Exchange" regime (DMSO-d6, low temperature) to see a localized NH proton.

Method 3: 15N NMR (The Definitive Tier)

Best for: Unambiguous assignment when 1H/13C data is inconclusive.

Nitrogen chemical shifts are extremely sensitive to hybridization and protonation state.

  • Pyrrole-like Nitrogen (N-H): Shielded.

    
     approx -170 ppm (relative to CH
    
    
    
    NO
    
    
    ).
  • Pyridine-like Nitrogen (N:): Deshielded.

    
     approx -70 ppm (relative to CH
    
    
    
    NO
    
    
    ).
  • The Experiment: Since 15N is insensitive, use 1H-15N HSQC (detects N-H) and 1H-15N HMBC (detects N: via 2-bond coupling to H4 or H-substituents).

  • Interpretation: If you see two distinct nitrogens with a

    
     ppm, the tautomers are frozen. The protonated nitrogen (detected in HSQC) defines the tautomer.
    

Summary of Data Comparison

FeatureMethod 1: 1D 1H/13CMethod 2: NOESY/ROESYMethod 3: 15N HSQC/HMBC
Primary Data Chemical Shift (

),

-coupling
Cross-peaks (spatial proximity)15N Chemical Shift (

)
Sensitivity HighMediumLow (requires inverse detection)
Time Required 10-30 mins1-4 hours2-12 hours
Reliability Low (Ambiguous without standards)High (If exchange is slow)Definitive
Key Requirement Reference compounds (N-Me)Protons in space (< 5 Å)15N-capable probe

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to move from easiest to most definitive, stopping once the structure is confirmed.

Step 1: Solvent Selection & 1D Screening
  • Dissolve ~5-10 mg of sample in DMSO-d6 . Avoid CDCl

    
     as it promotes dimerization and fast exchange.
    
  • Acquire a standard 1H NMR.

  • Check: Is the NH proton visible and relatively sharp?

    • Yes: Proceed to Step 2.

    • No (Broad/Missing): Lower temperature to 250K or 230K to freeze the tautomerism. If still broad, the barrier is too low; you are observing an average structure.

Step 2: The Spatial Check (NOESY)
  • Set up a 2D NOESY experiment (mixing time ~300-500 ms).

  • Look for cross-peaks between the NH signal (usually >12 ppm) and the substituents at positions 3/5.

  • Validation:

    • N1-H Tautomer: Strong NOE between NH and the substituent at C5 .

    • N2-H Tautomer: Strong NOE between NH and the substituent at C3 (structurally C5' in this form).

Step 3: The Nitrogen Fingerprint (15N)

Use this if NOESY is ambiguous (e.g., substituents are too far away or protons overlap).

  • Run 1H-15N HSQC (optimized for

    
     Hz). This gives you the chemical shift of the protonated nitrogen (N-H).
    
    • Expected: ~ -170 ppm (Nitromethane scale).

  • Run 1H-15N HMBC (optimized for

    
     Hz). This connects ring protons (H4) to the non-protonated nitrogen (N:).
    
    • Expected: ~ -70 ppm (Nitromethane scale).

  • Validation: Assign N1 and N2 based on these shifts. The position of the N-H relative to your substituents confirms the tautomer.

Diagram 2: Analytical Workflow

Workflow Start Start: Substituted Pyrazole Sample Solvent Dissolve in DMSO-d6 (Stabilize Tautomers) Start->Solvent H1NMR Run 1H NMR (RT) Solvent->H1NMR CheckNH Is NH signal sharp? H1NMR->CheckNH Cool Cool to 230-250K CheckNH->Cool No NOESY Run 2D NOESY (Mixing: 500ms) CheckNH->NOESY Yes Cool->H1NMR Re-check N15 Run 1H-15N HSQC/HMBC NOESY->N15 Ambiguous Result1 Identify via Spatial Proximity (NH <-> R-group) NOESY->Result1 Clear NOE Result2 Identify via N-Shift (Pyrrole vs Pyridine N) N15->Result2

Caption: Decision tree for assigning pyrazole tautomers. Note that temperature variation is the first corrective step if signals are broad.

References

  • Claramunt, R. M., & Elguero, J. (2006).[6][7][8] The use of NMR spectroscopy to study tautomerism.[1][2][3][6][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

  • Alkorta, I., & Elguero, J. (2020). Tautomerism of Pyrazoles: A Review. Heterocycles, 100.

  • Faure, R., Vincent, E. J., & Elguero, J. (1988).[1] 13C and 15N NMR study of the tautomerism of 3(5)-substituted pyrazoles. Heterocycles, 27.

  • Hansen, P. E. (2000). Isotope effects on chemical shifts as a tool in the study of tautomerism. Magnetic Resonance in Chemistry, 38, 1-10.

  • López, C., Claramunt, R. M., & Elguero, J. (2018). 15N NMR spectroscopy of azoles: A review. Annual Reports on NMR Spectroscopy, 93, 1-65.

Sources

Elemental Analysis Standards & Protocol Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole (CAS: 1428331-35-4 for 2HCl salt) is a critical heterocyclic scaffold often employed in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its dual-ring structure (pyrazole and pyrrolidine) combined with a halogen substituent presents unique challenges for elemental characterization.

This guide objectively compares analytical methodologies for validating the elemental composition of this molecule. It establishes the theoretical baselines for its various salt forms, compares Combustion Analysis (CHN) against Ion Chromatography (IC) , and provides a self-validating experimental protocol designed to eliminate common errors related to hygroscopicity and halogen interference.

Part 1: Theoretical Baselines & Acceptance Standards

Before selecting an analytical method, researchers must define the "Standard" against which the sample is measured. For this amine-rich scaffold, the salt form and solvation state drastically alter the expected elemental weight percentages.

The Golden Rule: Industry standard acceptance criteria for Elemental Analysis (EA) is ±0.4% absolute difference between theoretical and experimental values.

Table 1: Theoretical Composition Standards

Use these values to validate your experimental data. Discrepancies >0.4% often indicate trapped solvent or incorrect salt stoichiometry.

ElementFree Base (C₇H₁₀BrN₃)Dihydrochloride Salt (C₇H₁₀BrN₃ · 2HCl)Monohydrate (Free Base) (C₇H₁₀BrN₃ · H₂O)
MW ( g/mol ) 216.08289.00234.10
Carbon (C) 38.91%29.09%35.91%
Hydrogen (H) 4.66%4.18%5.17%
Nitrogen (N) 19.45%14.54%17.95%
Bromine (Br) 36.98%27.65%34.13%
Chlorine (Cl) 0.00%24.53%0.00%

Critical Insight: The pyrrolidine nitrogen is highly basic. If your synthesis involved HCl workup, the sample is likely the Dihydrochloride form. If C% is low by ~3-4%, check for the Monohydrate standard.

Part 2: Comparative Analysis of Methodologies

We compared three primary workflows for analyzing this halogenated heterocycle.

Method A: Automated CHN Combustion (The Industry Standard)
  • Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC and detected by Thermal Conductivity (TCD).

  • Pros: Simultaneous C, H, N determination; low sample requirement (<5 mg); high throughput.

  • Cons: Halogen Interference. The bromine atom can form Br₂ or HBr, which may interfere with N₂ detection or poison catalysts if not properly scrubbed with silver wool/tungstate.

  • Verdict: Essential for C/H/N. Must be paired with a specific halogen scrub.

Method B: Schöniger Flask Combustion + Potentiometric Titration
  • Mechanism: Sample is burned in a flask of pure O₂; gases are absorbed into an alkaline solution. Bromide/Chloride ions are titrated with AgNO₃.

  • Pros: The "Gold Standard" for absolute Halogen (Br/Cl) quantification. Unaffected by C/N ratios.

  • Cons: Labor-intensive; requires larger sample size (~10-20 mg); operator-dependent precision.

  • Verdict: Required for Salt Validation. CHN cannot distinguish between Br and Cl accurately enough to confirm a mixed salt species.

Method C: ICP-MS / Ion Chromatography (IC)
  • Mechanism: Plasma ionization or ion exchange separation.

  • Pros: Extremely high specificity. Can detect trace metal catalysts (Pd, Cu) simultaneously.

  • Cons: Overkill for % purity. High cost per sample. Matrix effects can be significant for organic salts.

  • Verdict: Secondary. Use only if Method A/B fail or if heavy metal contamination is suspected.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to be self-validating : if the internal checks fail, the experiment stops before generating misleading data.

Step-by-Step Methodology

1. Pre-Analysis Drying (Crucial Step)

  • Context: The pyrrolidine moiety is hygroscopic.

  • Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

  • Validation: Weigh sample before and after.[2][3][4] If mass loss > 1%, re-dry or calculate as a solvate.

2. Calibration of the Analyzer

  • Standard: Do NOT use the analyte as the standard. Use Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or Sulfanilamide .

  • K-Factor Check: Run the standard 3 times.[5] The K-factor (calibration slope) RSD must be < 0.2%.

3. Automated CHN Run (e.g., Elementar vario EL cube)

  • Sample Mass: 2.0 – 2.5 mg (weighed to 0.001 mg precision).

  • Oxygen Dosing: Set O₂ dose to 80-100 seconds to ensure complete combustion of the heteroaromatic rings.

  • Scrubber: Ensure the reduction tube contains Silver Wool (heated to 600°C) to trap Bromine and prevent N-detection interference.

4. Halogen Determination (Schöniger Method)

  • Combustion: Wrap 10 mg sample in ash-free filter paper. Burn in a 500 mL Schöniger flask containing 10 mL 1M NaOH + 3 drops H₂O₂.

  • Titration: Acidify with HNO₃. Titrate with 0.01 N AgNO₃ using a silver electrode.

  • Calculation:

    
    
    
Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for validating the purity of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, specifically addressing the salt/solvate ambiguity.

EA_Workflow Start Start: Raw Sample (4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole) Dry Step 1: Vacuum Dry (40°C, 4h, P2O5) Start->Dry Weigh Check Mass Loss Dry->Weigh Decision1 Mass Loss > 1%? Weigh->Decision1 CalcSolvate Calculate as Monohydrate/Solvate Decision1->CalcSolvate Yes Proceed Assume Anhydrous Decision1->Proceed No CHN Step 2: CHN Combustion (Ag Wool Scrubber) CalcSolvate->CHN Proceed->CHN Halogen Step 3: Halogen Analysis (Titration/IC) CHN->Halogen Compare Compare Exp vs. Theo (Tolerance ±0.4%) Halogen->Compare ResultPass PASS: Identity Confirmed Compare->ResultPass Within Limits ResultFail FAIL: Check Salt Stoichiometry (e.g., 1.5 HCl) Compare->ResultFail Outside Limits

Caption: Figure 1. Analytical decision matrix for validating halogenated amine scaffolds. Note the critical branching path for solvate determination prior to combustion.

References
  • ASTM International. (2023). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-16. [Link]

  • Intertek. (2023). CHN Elemental Analysis for Pharmaceuticals. [Link]

Sources

Safety Operating Guide

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole .

As researchers, we often treat disposal as an afterthought. However, for functionalized heterocycles like this compound, the disposal strategy is dictated by two specific structural motifs: the halogen (bromine) and the secondary amine (pyrrolidine) .

  • The Halogen Factor: The presence of bromine mandates that this waste enters a Halogenated Waste Stream . It cannot be incinerated with general organic waste because standard combustion of organobromides can generate hydrogen bromide (HBr) and, under poor conditions, brominated dioxins. It requires high-temperature incineration with scrubbers.

  • The Amine Factor: The pyrrolidine ring is a secondary amine. It is basic and nucleophilic. Crucially, it must never be mixed with nitrosating agents (e.g., sodium nitrite, nitric acid) in the waste stream, as this generates carcinogenic nitrosamines.

Chemical Safety Snapshot
PropertyDescriptionDisposal Implication
Structure Brominated Pyrazole + PyrrolidineHalogenated Organic Waste (Strict Segregation)
Acidity/Basicity Amphoteric (Basic pyrrolidine N, Acidic pyrazole NH)Potential exotherms with strong acids or bases.
Physical State Solid (typically)Requires double-bagging or wide-mouth drum disposal.
Hazards Irritant (Skin/Eye/Resp), Potential ToxicityStandard PPE required; prevent dust inhalation.[1][2]

Pre-Disposal Risk Assessment (The "Why")

Before touching the waste container, you must validate the waste composition. This is a self-validating system : if you cannot answer "No" to the incompatibility checks, you cannot proceed to the standard protocol.

Critical Incompatibility Check:

  • Oxidizers: Is the waste mixed with strong oxidizers (Peroxides, KMnO₄)?

    • Risk:[2] Exothermic oxidation of the amine.

  • Nitrosating Agents: Is there any nitric acid or nitrite present?

    • Risk:[2] Formation of N-nitrosopyrrolidine (Carcinogen).

  • Acids: Is the solution highly acidic?

    • Risk:[2] Pressurization of waste containers due to heat of neutralization.

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing boats, filter paper.

  • Segregation: Do not throw in the general trash or biohazard bin.

  • Containment:

    • Place the solid material into a clear, chemically resistant plastic bag (polyethylene).

    • Double Bagging: Seal the first bag, then place it inside a second bag. This prevents contamination of the outer container.[3]

  • Labeling:

    • Label clearly: "Solid Waste: Halogenated Organic - 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole".

    • Mark hazards: Irritant, Toxic.

  • Transfer: Move to the satellite accumulation area's designated "Lab Pack" drum or "Halogenated Solids" pail.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: Compound dissolved in DMSO, DMF, Methanol, or DCM.

  • pH Check:

    • Check the pH of the solution.

    • Action: If pH < 4 or > 10, neutralize to pH 6–8 using dilute NaHCO₃ or dilute HCl. Why? Extreme pH can degrade waste containers or cause dangerous evolution of gases when mixed with other wastes in the central accumulation tank.

  • Solvent Identification:

    • If dissolved in non-halogenated solvents (e.g., Methanol), the presence of the solute (the brominated compound) now classifies the entire mixture as Halogenated Waste .

  • Transfer:

    • Pour into the Halogenated Solvent Waste carboy (typically HDPE).

    • Do not fill >90% to allow for thermal expansion.

    • Cap tightly immediately after filling.

Visual Decision Workflow

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Start: Waste Generation 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid HaloStream Stream: Halogenated Organic Waste (High Temp Incineration) Solid->HaloStream IncompCheck CRITICAL CHECK: Contains Oxidizers or Nitrites? Liquid->IncompCheck Quench Perform Quench/Neutralization (Separate Protocol) IncompCheck->Quench Yes SolventCheck Is Solvent Halogenated? IncompCheck->SolventCheck No Quench->SolventCheck SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH) - Solute dictates Stream PackSolid Double Bag -> Lab Pack Drum HaloStream->PackSolid If Solid PackLiq Neutralize pH -> HDPE Carboy (Max 90% Full) HaloStream->PackLiq If Liquid Final Label & Request Pickup PackSolid->Final PackLiq->Final

Caption: Decision matrix for segregating brominated pyrazole waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent due to the solute's bromine content.

Regulatory & Logistics Data

Waste Classification Codes (RCRA - USA)

While this specific intermediate is likely not a "Listed" waste (P or U list) unless it is a specific commercial product, it falls under "Characteristic" waste if tested. However, best practice in pharma/research is to default to the following profiles for pickup:

ParameterClassificationCode (Typical)Notes
Primary Class Halogenated OrganicD001 (if flammable solvent)If in DCM/Chloroform, likely F002 .
Hazard Label Irritant / ToxicN/ADOT Class 6.1 (Toxic) often applied for transport.
Disposal Method Incineration N/AMust be incinerated at >1000°C with scrubber.
Emergency Contingencies
  • Spill (Solid): Dampen with a wet paper towel to prevent dust. Scoop into a bag. Wipe area with dilute soap/water.[2][4]

  • Spill (Liquid): Absorb with vermiculite or clay. Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice). Place absorbent in the Halogenated Solids drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-1H-pyrazole (Structural Analog). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a bifunctional building block containing a secondary amine (pyrrolidine) and a halogenated aromatic heterocycle (bromopyrazole). While specific toxicological data may be sparse for this exact catalog number, its structural motifs dictate a Band 3/4 Hazard Classification (High Potency/Irritant).

The Core Hazard: The pyrrolidine moiety renders this compound basic and potentially corrosive to mucous membranes. Combined with the pyrazole core, it poses risks of severe eye damage, respiratory irritation, and potential sensitization.

Operational Directive: Treat this substance as a Serious Eye Damager (Category 1) and Skin Irritant (Category 2) until proven otherwise. Standard safety glasses are insufficient for handling the neat powder or concentrated solutions.

Hazard Assessment & PPE Matrix

The following matrix synthesizes requirements based on OSHA standards and Prudent Practices in the Laboratory (National Research Council).

PPE Selection Table
Protection ZoneComponentSpecificationOperational Logic (The "Why")
Ocular Chemical Splash Goggles ANSI Z87.1 (Indirect Vent)Critical: The secondary amine (pyrrolidine) is basic. Dust or splashes can cause rapid, irreversible corneal opacity. Safety glasses with side shields do not seal against airborne dust or liquid splashes.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Green)Permeation Defense: Halogenated heterocycles can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time. Change outer gloves immediately upon contamination.
Respiratory Engineering Control Certified Fume HoodPrimary Defense: Do not handle outside a hood. If weighing outside is unavoidable (discouraged), a P100/N95 respirator is the minimum backup, but a hood is required for compliance.
Body Lab Coat 100% Cotton or NomexSynthetic blends can melt onto skin if a fire occurs (e.g., during solvent handling). Snap closures allow for rapid removal in emergencies.

Operational Workflow: Safe Handling Lifecycle

The following diagram illustrates the mandatory workflow for handling this compound to prevent cross-contamination and exposure.

SafeHandling Start Storage Retrieval (Cold/Dry) RiskAssess Risk Assessment (Check SDS & Ventilation) Start->RiskAssess Verify Integrity Donning PPE Donning (Goggles + Double Gloves) RiskAssess->Donning Identify Hazards Weighing Weighing (Inside Fume Hood) Donning->Weighing Static Control Reaction Solubilization/Reaction (Closed Vessel) Weighing->Reaction Add Solvent Waste Disposal (Halogenated Stream) Weighing->Waste Spill Cleanup Reaction->Waste Quench & Dispose

Figure 1: Safe handling lifecycle from storage to disposal. Note the critical checkpoint at "PPE Donning" before opening any containment.

Detailed Operational Protocols

A. Weighing & Transfer (High Risk Step)
  • The Problem: Pyrrolidine derivatives are often hygroscopic and can become sticky or form hard clumps, leading to aggressive scraping and sudden dust release.

  • The Protocol:

    • Static Control: Use an ionizing bar or anti-static gun inside the hood before opening the vial. This prevents the "jumping powder" phenomenon common with dry heterocycles.

    • Draft Shield: Utilize the balance's draft shield. Do not turn off the fume hood, but work 6 inches inside the sash to minimize turbulence.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

B. Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and DCM.

  • Exotherm Warning: The amine moiety may generate mild heat upon protonation if dissolved in acidic media or anhydrides. Add solvent slowly.

  • Labeling: Any secondary container (flask/vial) must be labeled immediately with the full chemical name and hazard warning (e.g., "Irritant/Corrosive").

C. Emergency Response (Spill/Exposure)[2]
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5] Time is tissue. Do not wait for a doctor; start flushing instantly at the eyewash station. Hold eyelids open.

  • Skin Contact: Remove contaminated gloves/clothing immediately.[6][7] Wash skin with soap and copious water.[8][1][2][3][7]

  • Spill Cleanup:

    • Alert nearby personnel.

    • Cover spill with an absorbent pad or vermiculite.

    • Do not use paper towels for large piles of powder (dust risk).

    • Wipe area with a weak acid solution (e.g., dilute acetic acid) to neutralize the amine, followed by water.

Disposal & Waste Management

Proper disposal is critical due to the halogen (Bromine) and nitrogen content.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a sealed "Hazardous Solid Waste" bag. Do not throw in regular trash.
Liquid Waste A Halogenated Organic If dissolved in DCM, Chloroform, or Chlorobenzene. The Bromine atom requires this classification.
Liquid Waste B Non-Halogenated Organic If dissolved in Methanol, DMSO, or Acetone (and no other halogens are present in the reaction).
Aqueous Waste Basic/Acidic washes.Adjust pH to 5-9 if required by local EHS, otherwise segregate into "Aqueous Hazardous Waste."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). [Link]

Sources

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